4-Chloro-2-methylnicotinic acid
Description
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Properties
IUPAC Name |
4-chloro-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJURQBMTXUBKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652199 | |
| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914219-06-0 | |
| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Functionalized Nicotinic Acid Derivative
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylnicotinic Acid
This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58, is a highly functionalized heterocyclic compound.[1] As a derivative of nicotinic acid (Vitamin B3), it serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate for drug discovery.[2][3]
The synthesis of polysubstituted pyridines like this compound presents a significant chemical challenge, demanding precise control over regioselectivity. Direct chlorination or oxidation of a simpler pyridine precursor often results in a mixture of isomers, complicating purification and reducing overall yield. This guide provides a comprehensive overview of a robust and logical multi-step synthetic pathway, designed to overcome these challenges by introducing the required functional groups in a controlled, sequential manner. The primary route discussed herein proceeds from 2-methyl-4-nitropyridine-N-oxide, a strategy that leverages the directing effects of the N-oxide and nitro groups to achieve the desired substitution pattern.[4]
Core Synthetic Pathway: A Stepwise Approach from Nitro-Pyridine N-Oxide
The most reliable synthesis of this compound involves a three-step sequence: nucleophilic aromatic substitution to introduce the chlorine atom, deoxygenation of the N-oxide, and finally, oxidation of the methyl group to the target carboxylic acid.[4] This pathway is advantageous as it utilizes the inherent electronic properties of the intermediates to guide the reactions with high selectivity.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide via Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the conversion of 2-methyl-4-nitropyridine-N-oxide to 4-chloro-2-methylpyridine-N-oxide. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
Causality and Experimental Choice: The pyridine N-oxide functionality is critical here. It acts as a strong electron-withdrawing group, particularly activating the C2 and C4 positions of the ring towards nucleophilic attack. In conjunction with the nitro group already at C4, the ring is highly electron-deficient, making the displacement of the nitro group by a chloride ion feasible. Concentrated hydrochloric acid serves as both the source of the chloride nucleophile and the reaction medium. The reaction requires high temperatures (120-210 °C) and is typically performed in an autoclave to reach the necessary pressure and prevent the volatile acid from escaping.[4]
Caption: Simplified mechanism of the SNAr chlorination step.
Experimental Protocol: Adapted from patent CN102010367A.[4]
-
Charge a high-pressure autoclave with 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (approx. 12 mL per gram of starting material).
-
Seal the reactor and heat the mixture to 210 °C for approximately 20 hours.
-
After cooling, carefully vent the reactor and neutralize the reaction mixture to a pH of 6-7 using a sodium hydroxide solution.
-
Extract the aqueous phase with an organic solvent such as chloroform.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methyl-pyridine-N-oxide.
| Parameter | Value | Reference |
| Starting Material | 2-methyl-4-nitropyridine-N-oxide | [4] |
| Reagent | Concentrated Hydrochloric Acid | [4] |
| Temperature | 210 °C | [4] |
| Reaction Time | 20 hours | [4] |
| Yield | ~86.8% | [4] |
| Purity (HPLC) | >98% | [4] |
Step 2: Deoxygenation to form 4-Chloro-2-methylpyridine
The N-oxide group, having served its purpose of activating the ring for chlorination, is now removed. This is achieved through a deoxygenation reaction using a phosphorus(III) reagent.
Causality and Experimental Choice: Phosphorus trichloride (PCl₃) is an effective and common reagent for the deoxygenation of pyridine N-oxides. The oxygen atom of the N-oxide is nucleophilic and attacks the electrophilic phosphorus atom of PCl₃. This is followed by an internal rearrangement and elimination sequence that results in the reduced pyridine and phosphorus oxychloride (POCl₃) as a byproduct. The reaction is typically carried out in an inert organic solvent.[4]
Experimental Protocol: Adapted from patent CN102010367A.[4]
-
Dissolve 4-chloro-2-methyl-pyridine-N-oxide (1.0 eq) in a suitable organic solvent (e.g., chloroform).
-
Cool the solution in an ice bath.
-
Add phosphorus trichloride (PCl₃, approx. 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyridine.
Step 3: Side-Chain Oxidation to this compound
The final step is the selective oxidation of the methyl group at the C2 position to a carboxylic acid.
Causality and Experimental Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[4] The reaction proceeds via a radical mechanism involving the abstraction of a benzylic (or in this case, pyridylic) hydrogen. The choice of KMnO₄ is effective, but the reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation or cleavage of the pyridine ring. The reaction is typically performed in water.[4] Other oxidation routes for similar transformations, such as those starting from 2-chloro-3-methylpyridine, also exist in the literature, highlighting the general utility of this approach.[5]
Experimental Protocol: Adapted from patent CN102010367A.[4]
-
Suspend 4-chloro-2-methylpyridine (1.0 eq) in water.
-
Add potassium permanganate (KMnO₄, approx. 3.0 eq) portion-wise to the suspension, controlling the temperature to keep it below 80 °C.
-
After the addition, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2-methylpyridine | [4] |
| Reagent | Potassium Permanganate (KMnO₄) | [4] |
| Solvent | Water | [4] |
| Yield | ~75.4% (for this step) | [4] |
| Overall Yield | ~36.8% (from 2-methyl-4-nitropyridine-N-oxide) | [4] |
| Purity (HPLC) | >99% | [4] |
Conclusion
The synthesis of this compound is effectively achieved through a well-designed, three-step sequence starting from 2-methyl-4-nitropyridine-N-oxide. This pathway demonstrates a powerful strategy in heterocyclic chemistry: using activating groups (the N-oxide) to direct regioselective substitutions, followed by their removal and subsequent functional group transformations. Each step—nucleophilic aromatic substitution, deoxygenation, and side-chain oxidation—is a robust and well-understood reaction, making this an authoritative and reliable method for producing this valuable intermediate for research and development in the pharmaceutical and agrochemical industries.
References
- Source: Google Patents (CN112824387A)
- Source: Google Patents (CN111153853B)
-
Title: Method for preparing 2-chloronicotinic acid Source: Patsnap URL: [Link]
- Source: Google Patents (CN103508945A)
- Source: Google Patents (CN102010367A)
-
Title: Synthesis of 2-Chloronicotinic Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities Source: PubMed URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
- Source: Google Patents (CN101117332A)
-
Title: 2-Chloronicotinic acid Source: Wikipedia URL: [Link]
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Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: PubMed Central URL: [Link]
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-2-methylnicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-2-methylnicotinic Acid in Medicinal Chemistry
This compound, a halogenated pyridine derivative, is a key heterocyclic building block in modern drug discovery and organic synthesis. Its strategic importance lies in the versatile reactivity of its substituted pyridine core, which allows for the facile introduction of diverse functionalities. The presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis.
Core Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 914219-06-0 | [1][2] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO | General property of similar organic acids |
| pKa | ~3-4 | Estimated based on nicotinic acid and effects of substituents |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constant between these two protons would be in the range of 5-6 Hz.
-
Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group at the 2-position.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carboxylic Acid Carbonyl: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C4) would be significantly deshielded.
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Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.[3]
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[4]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 171, with a characteristic M+2 peak at m/z 173 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for nicotinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and water (-H₂O, 18 Da).[5]
Synthesis of this compound
A plausible and scalable synthesis of this compound can be adapted from patented procedures for related compounds, often starting from readily available pyridine derivatives.[6] A common strategy involves the oxidation of a precursor such as 4-chloro-2-methylpyridine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide
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To a stirred solution of concentrated hydrochloric acid, add 2-methyl-4-nitropyridine-N-oxide portion-wise at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-2-methylpyridine-N-oxide.
Step 2: Deoxygenation to 4-Chloro-2-methylpyridine
-
Dissolve 4-chloro-2-methylpyridine-N-oxide in an inert solvent such as chloroform or dichloromethane.
-
Add phosphorus trichloride (PCl₃) dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding water or an aqueous base.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine.
Step 3: Oxidation to this compound
-
Suspend 4-chloro-2-methylpyridine in water.
-
Heat the suspension to reflux and add a solution of potassium permanganate (KMnO₄) portion-wise.
-
Maintain the reflux until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the 4-position, and the nucleophilic character of the carboxylic acid group.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing effect of the pyridine nitrogen atom and the carboxylic acid group makes the carbon atom at the 4-position highly susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a wide range of nucleophiles.
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- 6. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-2-methylnicotinic acid (CAS: 914219-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridine scaffolds are foundational in modern medicinal chemistry, serving as the core of numerous approved therapeutics. 4-Chloro-2-methylnicotinic acid (CAS No. 914219-06-0) represents a key heterocyclic building block, offering a unique combination of functional groups essential for drug design and synthesis. The presence of a carboxylic acid, a methyl group, and a strategically placed chlorine atom provides medicinal chemists with versatile handles for molecular elaboration, solubility modulation, and metabolic stability enhancement. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthesis protocol, representative analytical data, and its potential applications as a pivotal intermediate in the development of next-generation therapeutics, particularly in oncology and inflammatory diseases.
The Strategic Value of Substituted Nicotinic Acids in Medicinal Chemistry
The nicotinic acid framework is a privileged scaffold in drug discovery, prized for its ability to engage in a wide range of biological interactions, including hydrogen bonding and aromatic stacking. The strategic introduction of substituents onto this core ring system allows for the fine-tuning of a compound's pharmacological profile. For instance, the related, simpler compound 2-methylnicotinic acid is a known intermediate in the synthesis of ML-120B, a potent and specific IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitor, and BAY-1082439, an investigational oncolytic drug.[1]
This compound elevates this utility by incorporating a chlorine atom at the 4-position. This halogen substituent is not merely a placeholder; it serves several critical functions in drug design:
-
Metabolic Blocker: The chloro group can block sites of potential metabolism, increasing the compound's in vivo half-life.
-
Modulator of pKa: It influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for optimizing cell permeability and target engagement.
-
Synthetic Handle: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions and a versatile partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical moieties to explore the target's binding pocket comprehensively.
This combination of features makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at challenging biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental for its effective use in synthesis and analysis.
Key Physicochemical Properties
The properties of this compound are summarized below. These data are critical for reaction setup, purification, and formulation development.
| Property | Value | Source |
| CAS Number | 914219-06-0 | ChemScene[2] |
| Molecular Formula | C₇H₆ClNO₂ | ChemScene[2] |
| Molecular Weight | 171.58 g/mol | ChemScene[2] |
| SMILES | CC1=C(C(=CC=N1)Cl)C(=O)O | ChemScene[2] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[3] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[2] |
| logP (Computed) | 1.74 | ChemScene[2] |
Representative Spectroscopic Data
While publicly available spectra for this specific compound are scarce, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous compounds and first principles.[4][5][6] These data are invaluable for reaction monitoring and quality control.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.50 | d | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen; doublet due to coupling with H-5. |
| ~7.30 | d | 1H | H-5 (Pyridine) | Shielded relative to H-6; doublet due to coupling with H-6. |
| ~2.70 | s | 3H | -CH₃ | Typical shift for a methyl group on an aromatic ring. |
| >10.0 | br s | 1H | -COOH | Broad singlet for the acidic proton, highly deshielded. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | -COOH |
| ~155.0 | C-2 (Pyridine) |
| ~150.0 | C-6 (Pyridine) |
| ~148.0 | C-4 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~123.0 | C-3 (Pyridine) |
| ~22.0 | -CH₃ |
Expected Key IR Absorption Bands (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200-2500 (broad) | O-H | Carboxylic acid stretch |
| ~1710 | C=O | Carboxylic acid stretch |
| ~1600, ~1450 | C=C, C=N | Aromatic ring stretch |
| ~1100 | C-Cl | Stretch |
Synthesis and Manufacturing Insights
A robust and scalable synthesis route is paramount for the utility of any chemical building block. While multiple routes to substituted chloropyridines exist, a plausible and adaptable pathway can be derived from patented chemical literature.[7]
Proposed Synthesis Workflow
The following workflow outlines a multi-step synthesis starting from a commercially available nitro-pyridine derivative. This approach provides a logical progression to the target molecule.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure adapted from established methods for analogous compounds.[7] Note: This procedure should be performed by qualified chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide
-
To a high-pressure reaction vessel, add 2-methyl-4-nitropyridine-N-oxide (1.0 eq) and concentrated hydrochloric acid (10-15 volumes).
-
Seal the vessel and heat the reaction mixture to 180-200 °C for 20-24 hours.
-
Cool the reaction to room temperature and carefully neutralize the mixture to pH 6-7 using a saturated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography.
Step 2: Synthesis of 4-Chloro-2-methylpyridine
-
Dissolve 4-Chloro-2-methylpyridine-N-oxide (1.0 eq) in a suitable organic solvent such as chloroform or toluene (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (PCl₃) (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-2-methylpyridine.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. A color change indicating lithiation should be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Add an excess of crushed dry ice (solid CO₂) in one portion.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required for further purification.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile starting material for creating novel drug candidates.
Role as a Key Building Block for Analog Synthesis
As discussed, the 2-methylnicotinic acid core is a validated pharmacophore.[1] The 4-chloro derivative serves as an ideal platform for generating analogs via cross-coupling chemistry. This allows for the systematic exploration of the chemical space around a target's binding site, a process central to lead optimization.
Caption: Use of the core scaffold in lead optimization workflows.
Potential as an Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structural features of this compound make it an excellent precursor for such molecules. The carboxylic acid can be converted to an amide, which is a common hydrogen-bond donor/acceptor in kinase active sites. The 4-position, after cross-coupling, can be functionalized with larger aromatic or heteroaromatic groups that provide selectivity and potency by reaching into deeper, less conserved pockets of the kinase domain.
Safety and Handling Guidelines
While a specific Safety Data Sheet (SDS) for CAS 914219-06-0 is not widely published, data from closely related analogs like 2-chloronicotinic acid and other chlorinated pyridines provide a strong basis for safe handling protocols.[8]
-
Hazard Classification: Expected to be harmful if swallowed and to cause skin, eye, and respiratory tract irritation.
-
GHS Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[3]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its unique substitution pattern provides a confluence of reactivity, stability, and functionality that is highly sought after by medicinal chemists. From its role as a core scaffold for kinase inhibitors to its utility in creating diverse chemical libraries, this compound holds significant potential for accelerating the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their discovery programs, paving the way for the next generation of targeted medicines.
References
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Unveiling the Biological Potential of 4-Chloro-2-methylnicotinic Acid: A Technical Guide for Researchers
Foreword: Charting Unexplored Territory
In the vast landscape of chemical compounds with therapeutic and biological potential, 4-Chloro-2-methylnicotinic acid stands as an entity of significant interest, yet its specific biological activities remain largely uncharted in publicly accessible scientific literature. This technical guide is crafted for researchers, scientists, and drug development professionals to navigate this intriguing molecule. While direct, comprehensive studies on this compound are sparse, a wealth of information on its structural analogs and derivatives provides a fertile ground for hypothesis-driven research. This document will, therefore, serve as a roadmap, extrapolating from the known biological activities of related compounds to illuminate the potential pathways and applications of this compound. Our exploration will be grounded in scientific integrity, providing not just a summary of what is known about its chemical cousins, but also a practical guide on how to approach the investigation of the core compound itself.
The Structural Landscape: A Foundation for Postulated Activity
This compound, with the chemical formula C₇H₆ClNO₂, belongs to the family of substituted nicotinic acids. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring are key structural features that are expected to modulate its physicochemical properties and biological interactions. The nicotinic acid scaffold itself is a well-established pharmacophore, forming the backbone of numerous bioactive molecules.
Potential Biological Activities: An Evidence-Based Extrapolation
Based on the biological activities of structurally related compounds, we can hypothesize several potential areas of interest for this compound.
Herbicidal Activity: A Strong Possibility
A significant body of research points towards the herbicidal potential of nicotinic acid derivatives. Notably, compounds with a similar substitution pattern, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are potent and widely used herbicides[1]. These phenoxy herbicides act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA)[1]. This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds[1].
Hypothesized Mechanism of Action: It is plausible that this compound could exert its herbicidal effects through a similar auxin-mimicking mechanism. The pyridine ring, being a bioisostere of the phenyl ring in MCPA, could interact with auxin receptors in plants, triggering a cascade of downstream signaling events that disrupt normal growth processes. This disruption often involves the overproduction of ethylene and abscisic acid, leading to epinasty, stem curling, and eventual necrosis[2].
Antimicrobial Properties: A Promising Avenue
Numerous derivatives of nicotinic acid have demonstrated significant antimicrobial activity. Studies on various substituted nicotinic acid compounds have reported efficacy against a range of bacterial and fungal pathogens. For instance, certain nicotinic acid derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria[3][4].
Hypothesized Mechanism of Action: The antimicrobial action of nicotinic acid derivatives can be multifaceted. They may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The presence of the chloro and methyl groups on the pyridine ring of this compound could enhance its lipophilicity, facilitating its transport across microbial cell membranes and interaction with intracellular targets.
Anticancer Potential: An Emerging Field of Investigation
Recent research has highlighted the anticancer potential of various nicotinic acid derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. For example, certain novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[5]. Furthermore, organotin(IV) derivatives of the related compound 4-chloro-2-methylphenoxyacetic acid have shown potent antiproliferative activity in malignant glioma cells[6].
Hypothesized Mechanism of Action: The potential anticancer mechanism of this compound could involve the inhibition of critical signaling pathways that are dysregulated in cancer. As suggested by studies on related compounds, this could include the inhibition of protein kinases like VEGFR-2, which would disrupt tumor blood supply, or the induction of apoptosis (programmed cell death) through various intracellular signaling cascades[5].
A Practical Guide to Investigating Biological Activity
To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is essential. The following section outlines detailed protocols for key experiments.
Workflow for Biological Activity Screening
The following diagram illustrates a logical workflow for the initial screening of this compound's biological activities.
Caption: A streamlined workflow for the systematic evaluation of the biological activities of this compound.
Detailed Experimental Protocols
This protocol provides a primary assessment of the phytotoxic effects of this compound.
1. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Prepare a series of dilutions in distilled water to obtain final test concentrations (e.g., 1, 10, 100, 1000 µg/mL). Include a solvent control.
2. Seed Sterilization and Plating:
- Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.
- Place 10-15 sterilized seeds on a Petri dish containing 0.8% agar medium supplemented with the respective test concentrations of this compound.
3. Incubation and Data Collection:
- Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
- After 7-10 days, measure the percentage of seed germination and the primary root length of the seedlings.
4. Data Analysis:
- Calculate the inhibition percentage for both germination and root elongation compared to the solvent control.
- Determine the IC₅₀ value (the concentration that causes 50% inhibition).
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum:
- Culture the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) in a suitable broth medium overnight.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
2. Microdilution Assay:
- In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
- Add 50 µL of a 2x concentrated stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.
- Add 50 µL of the standardized microbial inoculum to each well.
- Include a positive control (microorganism without the compound) and a negative control (broth only).
3. Incubation and MIC Determination:
- Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
- The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
- Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a series of dilutions of this compound in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.
3. Incubation and MTT Addition:
- Incubate the plate for 48-72 hours in a CO₂ incubator.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
4. Formazan Solubilization and Absorbance Measurement:
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value.
Data Presentation: A Framework for Quantitative Analysis
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothesized Biological Activity Profile of this compound
| Biological Activity | Postulated Mechanism of Action | Key Experimental Readouts | Reference Compounds |
| Herbicidal | Auxin mimicry, disruption of plant growth | IC₅₀ (Root Elongation), Phenotypic Changes | MCPA, 2,4-D |
| Antimicrobial | Disruption of essential microbial processes | MIC, Zone of Inhibition | Ciprofloxacin, Fluconazole |
| Anticancer | Inhibition of signaling pathways (e.g., VEGFR-2), Apoptosis induction | IC₅₀ (Cell Viability), Caspase Activation | Doxorubicin, Sorafenib[5] |
Concluding Remarks and Future Directions
While the direct biological activities of this compound remain to be fully elucidated, the evidence from its structural analogs strongly suggests a molecule with significant potential in the fields of agrochemicals, antimicrobials, and oncology. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate these possibilities. Future research should focus on not only confirming these activities but also on elucidating the precise molecular mechanisms of action. Such studies will be instrumental in unlocking the full potential of this compound and its derivatives in various applications.
References
-
Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Biomolecular Structure & Dynamics. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. [Link]
-
Mecoprop. Wikipedia. [Link]
-
Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). ResearchGate. [Link]
-
Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]
-
Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. [Link]
Sources
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-2-methylnicotinic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2-methylnicotinic acid (C₇H₆ClNO₂; CAS 914219-06-0), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive spectroscopic data, supported by analysis of analogous structures, to offer an in-depth characterization. We will explore the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural features and analytical behavior of this molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the spectroscopic profile of this compound for identification, purity assessment, and reaction monitoring.
Introduction: The Significance of this compound
This compound is a substituted pyridine carboxylic acid. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and its functionalization with chloro, methyl, and carboxylic acid groups offers multiple avenues for synthetic modification. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, the methyl group can influence steric and electronic properties, and the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.
Accurate spectroscopic characterization is paramount for ensuring the identity and purity of this compound in any research or development pipeline. Spectroscopic data provides a molecular fingerprint, enabling unambiguous identification and the detection of impurities. This guide will provide a detailed, albeit predictive, spectroscopic roadmap for this important chemical entity.
Molecular Structure and Isomerism
Understanding the molecular structure is fundamental to interpreting spectroscopic data. This compound, also known as 4-chloro-2-methyl-3-pyridinecarboxylic acid, has the following structure:
Caption: A typical workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C=N and C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1200 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Rationale for Predictions: The most prominent feature in the IR spectrum is expected to be the very broad O-H stretch of the carboxylic acid, which is due to hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The various stretches of the pyridine ring will appear in the fingerprint region, and the C-Cl stretch will be observed at a lower wavenumber.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring IR data using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment |
| 171/173 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine) |
| 154/156 | [M - OH]⁺ |
| 126/128 | [M - COOH]⁺ |
| 91 | [C₅H₄N-CH₃]⁺ (Loss of COOH and Cl) |
Rationale for Predictions: The molecular ion peak is expected at m/z 171, with a characteristic M+2 peak at m/z 173 of about one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-17) and the loss of the entire carboxyl group (-45).
Predicted Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for acquiring mass spectrometry data.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. While experimental data is always the gold standard, the predictive data and interpretations presented here, based on sound chemical principles and analysis of analogous compounds, offer a robust framework for the identification and characterization of this molecule. The provided hypothetical experimental protocols serve as a starting point for researchers to acquire their own data. As with any predictive data, it is crucial to confirm these findings with experimental results whenever possible.
References
As this guide is based on predictive data and general spectroscopic principles, direct literature references for the experimental spectra of this compound are not available. The following are representative resources for spectroscopic theory and data of related compounds.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. NMR Prediction.[Link]
crystallography of 4-Chloro-2-methylnicotinic acid
An In-Depth Technical Guide to the Crystallography of 4-Chloro-2-methylnicotinic Acid
Executive Summary
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications, particularly in the realm of drug development and materials science. This compound, a substituted pyridine carboxylic acid, presents an interesting case for structural analysis due to the interplay of its functional groups—a carboxylic acid capable of strong hydrogen bonding, a pyridine ring for potential π-π stacking, and a chlorine atom that can participate in halogen bonding. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic arrangement. This guide provides a comprehensive, field-proven methodology for the crystallographic analysis of this compound, from initial synthesis and crystal cultivation to final structure solution and supramolecular analysis. While a publicly deposited crystal structure for this specific compound is not available as of this writing, this document serves as an authoritative protocol and interpretive framework for researchers undertaking its structural characterization.
Introduction: The Imperative for Structural Elucidation
This compound (C₇H₆ClNO₂) is a heterocyclic compound with significant potential as a building block in medicinal chemistry and functional materials.[1] Its efficacy and function are intrinsically linked to its molecular geometry and the non-covalent interactions it forms in the solid state. Understanding the crystal structure is paramount for:
-
Drug Development: Confirming the absolute stereochemistry and conformation of the molecule, which is critical for designing specific interactions with biological targets.
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have drastically different solubilities, stabilities, and bioavailabilities.
-
Crystal Engineering: Rationally designing multi-component crystals (co-crystals) with tailored physical properties by understanding the primary intermolecular synthons.[2]
This guide details the complete workflow for a comprehensive crystallographic investigation, explaining the causality behind each experimental choice to ensure a robust and reproducible outcome.
Synthesis and Single Crystal Growth
Synthesis of this compound
A reliable synthesis is the prerequisite for obtaining high-purity material for crystallization. A plausible and effective route involves the directed ortho-metalation and subsequent carboxylation of a suitable pyridine precursor. A similar strategy is employed for the synthesis of 4-chloronicotinic acid.[3]
Protocol:
-
Precursor Preparation: Begin with 4-chloro-2-methylpyridine as the starting material.
-
Lithiation: Dissolve the 4-chloro-2-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the carbon atom at the 3-position, which is activated by the adjacent chloro and ring nitrogen atoms.
-
Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas (from dry ice or a cylinder) through the solution. The organolithium intermediate will react with CO₂ to form a lithium carboxylate salt.
-
Workup and Isolation: Allow the reaction to warm to room temperature. Quench the reaction with water and acidify the aqueous layer with hydrochloric acid to a pH of ~3-4. The desired this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Cultivation of Diffraction-Quality Single Crystals
The success of an SC-XRD experiment hinges entirely on the quality of the single crystal.[4] The goal is to grow a crystal with dimensions of approximately 0.1-0.3 mm, which is transparent and free of cracks or defects.[4] Slow crystal growth is essential.[4]
Protocol: Slow Evaporation Method
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) to find one in which the compound has moderate solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent in a clean glass vial. A small amount of gentle warming may be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or nylon loop and wash them quickly with a small amount of cold mother liquor to remove any surface residue.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5]
Experimental Workflow: From Crystal to Data
The following diagram outlines the standard workflow for SC-XRD data collection and structure refinement.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection and Refinement
-
Crystal Mounting: A selected single crystal is mounted on a nylon loop or glass fiber affixed to a goniometer head.[5]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and improves the quality of the diffraction data. Data is collected using monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) and a detector, such as a CCD or CMOS detector.[6] The crystal is rotated through a series of angles, and hundreds of diffraction images are recorded.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot (reflection). An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[6]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms (Cl, O, N, C).
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The quality of the final model is assessed by the crystallographic R-factor (R1) and the goodness-of-fit (GooF).
Results and Discussion: Structural Insights
As no public structure exists, the following section is an expert projection of the expected structural features based on the known chemistry of analogous compounds.
Illustrative Crystallographic Data
The following table summarizes the type of data obtained from a successful SC-XRD experiment.
| Parameter | Illustrative Value |
| Chemical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.0 |
| c (Å) | 8.0 |
| β (°) | 105.0 |
| Volume (ų) | 868.6 |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | 1.311 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Molecular and Supramolecular Structure
Molecular Conformation: The molecule is expected to be largely planar, with the carboxylic acid group potentially twisted slightly out of the plane of the pyridine ring.
Intermolecular Interactions: The crystal packing will be dominated by strong hydrogen bonds formed by the carboxylic acid groups. The most probable and stabilizing interaction is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between two molecules, creating a classic R²₂(8) ring motif.[7] This is a highly robust and predictable synthon in carboxylic acid structures.
Other significant interactions likely include:
-
π-π Stacking: The planar pyridine rings may stack with neighboring rings, contributing to the overall crystal stability.[7]
-
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule (C-Cl···O or C-Cl···N).
The interplay of these interactions dictates the final three-dimensional architecture of the crystal.
Visualization of the Primary Hydrogen-Bonding Motif
The following diagram illustrates the expected hydrogen-bonded dimer, which is the fundamental building block of the supramolecular structure.
Caption: The expected R²₂(8) hydrogen-bonded dimer motif in this compound.
Conclusion
This technical guide provides a rigorous and comprehensive framework for the crystallographic analysis of this compound. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain an unambiguous determination of its three-dimensional solid-state structure. The analysis of the resulting structure, focusing on the robust hydrogen-bonding motifs and other potential supramolecular interactions, is essential for rational drug design, polymorphism control, and the engineering of novel crystalline materials. The methodologies described herein represent the gold standard in the field and provide a clear path to elucidating the fundamental structural chemistry of this important heterocyclic compound.
References
-
PubChem. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. [Link]
-
PubChem. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229. [Link]
-
Rahim, S., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures... Journal of Biomolecular Structure & Dynamics, 43(4), 2171-2186. [Link]
-
Groom, C. R., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10, 1532-1539. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
- Google Patents.
-
PubChem. 4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973. [Link]
-
University of York. Single Crystal X-ray Diffraction. [Link]
-
Nytko, K., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23, 107-117. [Link]
-
ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. [Link]
-
Jelsch, C., et al. (2024). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1)...and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). Acta Crystallographica Section E, 80(Pt 2), 225-233. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. neutrons.ornl.gov [neutrons.ornl.gov]
- 7. Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-Chloro-2-methylnicotinic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylnicotinic Acid in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound in organic solvents. Given the limited publicly available solubility data for this specific compound, this document emphasizes the fundamental principles, experimental design, and analytical techniques required to robustly characterize its solubility profile.
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation.[1][2] For an API like this compound, a substituted nicotinic acid derivative, understanding its solubility in a range of organic solvents is paramount for various stages of drug development, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorphic form and purity of the API.
-
Formulation: The choice of excipients and the manufacturing process (e.g., wet granulation, spray drying) are heavily dependent on the API's solubility.
-
Analytical Method Development: Solubilizing the API in a suitable solvent is the first step in developing quantitative analytical methods such as High-Performance Liquid Chromatography (HPLC).
This compound (MW: 171.58 g/mol ) is a solid at room temperature.[3] Its structure, featuring a carboxylic acid group, a pyridine ring, a chloro substituent, and a methyl group, suggests a molecule with moderate polarity. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the nitrogen in the pyridine ring and the carbonyl and hydroxyl oxygens) indicates that its solubility will be highly dependent on the solvent's properties.[3]
Theoretical Framework: Predicting Solubility Behavior
While experimental determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The adage "like dissolves like" provides a foundational principle. The solubility of this compound will be influenced by:
-
Polarity: The molecule's overall polarity, arising from the polar carboxylic acid and chloro groups and the aromatic pyridine ring, suggests that it will be more soluble in polar solvents.
-
Hydrogen Bonding: The ability of the carboxylic acid group to donate a hydrogen bond and the nitrogen and oxygen atoms to accept hydrogen bonds is a primary driver of solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Molecular Structure: The presence of the chloro and methyl groups on the pyridine ring will modulate the solubility compared to the parent nicotinic acid. These substitutions can affect the crystal lattice energy and the specific interactions with solvent molecules.
For instance, studies on the parent compound, nicotinic acid, have shown a solubility order of dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile.[4] This trend is primarily attributed to the polarity and polarizability of the solvents.[4] Nicotinic acid is also soluble in dimethylformamide (DMF) at approximately 1 mg/mL.[5] It is reasonable to hypothesize that this compound will exhibit a similar preference for polar, hydrogen-bond-accepting solvents.
Experimental Determination of Solubility: A Practical Guide
A systematic approach to experimentally determining the solubility of this compound is essential for generating reliable and reproducible data. The following sections detail a robust workflow.
Materials and Equipment
-
This compound: Purity ≥98%[3]
-
Organic Solvents: A range of analytical grade solvents with varying polarities and functionalities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide, N,N-dimethylformamide).
-
Analytical Balance: With a readability of at least 0.1 mg.
-
Vials: Glass vials with screw caps.
-
Thermostatic Shaker/Incubator: To maintain a constant temperature.
-
Centrifuge: For separating undissolved solid.
-
Syringes and Syringe Filters: For sample clarification.
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
Analytical Instrumentation: HPLC with a UV detector or a UV-Vis spectrophotometer for quantification.
Experimental Workflow: Equilibrium Solubility Method
The equilibrium (or shake-flask) method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]
Figure 1: Workflow for the equilibrium solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. HPLC with UV detection is the preferred method due to its specificity and sensitivity.
HPLC Method Development Outline:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution program should be optimized to achieve good peak shape and resolution.
-
Detection: Based on the UV absorbance of nicotinic acid at around 217 nm, a similar wavelength should be evaluated for this compound.[5] A full UV scan of the compound in the mobile phase should be performed to determine the optimal detection wavelength.
-
Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Plot a calibration curve of peak area versus concentration and ensure linearity (R² > 0.999).
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Hydrogen Bonding Capability | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 50 (Highly Soluble) |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | > 50 (Highly Soluble) |
| Methanol | 5.1 | Donor/Acceptor | 10 - 30 (Soluble) |
| Ethanol | 4.3 | Donor/Acceptor | 5 - 15 (Sparingly Soluble) |
| Acetone | 5.1 | Acceptor | 1 - 5 (Slightly Soluble) |
| Acetonitrile | 5.8 | Acceptor | < 1 (Slightly Soluble) |
| Ethyl Acetate | 4.4 | Acceptor | < 1 (Very Slightly Soluble) |
| Dichloromethane | 3.1 | - | < 0.1 (Practically Insoluble) |
| Heptane | 0.1 | - | < 0.1 (Practically Insoluble) |
Interpretation of Results:
The solubility data should be analyzed in the context of the solvent's physicochemical properties. It is anticipated that this compound will demonstrate higher solubility in polar aprotic solvents like DMSO and DMF, which are strong hydrogen bond acceptors. Good solubility is also expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group. Conversely, low solubility is predicted in non-polar solvents like heptane.
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Related compounds, such as 2-chloronicotinic acid, are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]
Recommended Safety Precautions:
-
Work in a well-ventilated area or a fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the determination and understanding of the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental methodology, a reliable solubility profile can be established. This information is critical for informed decision-making throughout the drug development pipeline, from early-stage process chemistry to late-stage formulation design.
References
- Monte, M. J. S., & Santos, L. M. N. B. F. (2009). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Jubilant Ingrevia Limited. (n.d.).
- Cayman Chemical. (2023, April 12).
- Thermo Fisher Scientific. (2025, September 12).
- Lund University. (n.d.).
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
- Acros Organics. (2025, December 20).
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- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermal Stability of 4-Chloro-2-methylnicotinic Acid
Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug development. This guide provides a comprehensive technical framework for evaluating the thermal stability of 4-Chloro-2-methylnicotinic acid (CAS 914219-06-0), a key building block in modern synthetic chemistry. We will delve into the core analytical techniques, provide field-proven experimental protocols, and discuss the interpretation of results from a first-principles perspective. This document is intended for researchers, chemists, and drug development professionals who require a rigorous methodology for characterizing the thermal behavior of this and similar heterocyclic compounds.
Introduction: The Imperative of Thermal Characterization
In pharmaceutical development, understanding a molecule's response to thermal stress is not merely an academic exercise; it is a critical component of risk assessment and process safety. Thermal instability can lead to degradation, impurity formation, and in worst-case scenarios, runaway reactions. For an intermediate like this compound, a thorough thermal profile is essential for defining safe parameters for synthesis, purification, drying, milling, and long-term storage.
This guide establishes the definitive procedures for characterizing the thermal properties of this compound. While specific thermal data for this exact compound is not extensively published, the methodologies outlined herein provide a robust pathway to generate the necessary data, ensuring both scientific integrity and operational safety.
Physicochemical Profile of this compound
Before proceeding to thermal analysis, a baseline understanding of the molecule's properties is essential. These properties, summarized in Table 1, inform our experimental design and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 914219-06-0 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Synonyms | 4-Chloro-2-Methylpyridinecarboxylic Acid | [1] |
| Predicted Stability | Stable under normal storage conditions.[2][3] | Inferred from related compounds |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2][3] | Inferred from related compounds |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][3] | Inferred from related compounds |
The structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a pyridine ring, suggests several potential thermal degradation pathways, including decarboxylation and dehalogenation. Safety data sheets for structurally similar compounds, such as 2-Chloronicotinic acid and 4-Chloronicotinic acid, consistently indicate that the class of compounds is stable under recommended conditions but will decompose at elevated temperatures, releasing toxic and corrosive gases.[2][3]
Core Methodologies for Thermal Analysis
To build a comprehensive thermal stability profile, we rely on two primary, complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the definitive method for determining the temperature at which a material begins to decompose or lose volatiles.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[5] It is used to detect thermal events such as melting, crystallization, and solid-solid transitions, and to quantify the enthalpy associated with these events.[6]
Employing both TGA and DSC allows us to differentiate between mass-loss events (decomposition, evaporation) and non-mass-loss thermal events (melting, phase transitions), providing a complete picture of the material's behavior upon heating.
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow for thermal stability assessment is outlined in Figure 1.
Caption: Figure 1. Overall workflow for thermal stability assessment.
Protocol 3.1: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (T_onset) and characterize the mass loss profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature.[4] Use an appropriate standard, such as calcium oxalate, for verification.
-
Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 60 mL/min.[7] An inert atmosphere is chosen to study the inherent thermal stability of the compound without oxidative effects.
-
Sample Preparation: Tare a clean, platinum or ceramic TGA pan. Accurately weigh 3-5 mg of this compound into the pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper transitions.[7]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is a standard practice that balances resolution and experimental time.[7]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition using the tangent method on the primary mass loss step. Calculate the percentage of mass lost at each step.
Protocol 3.2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and detect any other thermal events prior to decomposition.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and cell constant using a certified indium standard (T_m = 156.6 °C).[5]
-
Atmosphere Selection: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Crimp the pan with a lid. For substances that may decompose with gas evolution, a pinhole lid is recommended to allow for pressure release while minimizing sublimation effects.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just below the T_onset determined by TGA, at a heating rate of 10 °C/min. This prevents extensive decomposition inside the DSC, which can damage the sensor.
-
-
Data Acquisition: Record the differential heat flow versus sample temperature.
-
Analysis:
-
Identify endothermic peaks corresponding to melting. The onset of the peak is typically reported as the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus) in J/g.
-
Anticipated Results and Data Interpretation
The data obtained from TGA and DSC should be tabulated for clarity. Table 2 provides a template for reporting the key thermal stability parameters.
Table 2: Template for Thermal Stability Data Summary
| Parameter | Method | Result | Notes |
|---|---|---|---|
| Melting Point (T_onset) | DSC | (e.g., 180-185 °C) | Sharp peak indicates high purity. For comparison, 2-Chloronicotinic acid melts at 176-178 °C.[8] |
| Enthalpy of Fusion (ΔH_fus) | DSC | (e.g., 150 J/g) | Energy required to melt the solid. |
| Decomposition (T_onset) | TGA | (e.g., 210 °C) | Temperature of initial, significant mass loss. |
| Peak Decomposition Temp | TGA (DTG) | (e.g., 235 °C) | Temperature of maximum rate of mass loss. |
| Mass Loss (Step 1) | TGA | (e.g., ~26%) | Correlates to a specific molecular fragment loss. |
| Residue at 600 °C | TGA | (e.g., <1%) | Indicates complete decomposition. |
Proposed Thermal Degradation Pathway
Based on the structure of this compound, a primary thermal degradation pathway is likely to be decarboxylation, which is common for carboxylic acids. This would involve the loss of CO₂ (44.01 g/mol ), corresponding to a mass loss of approximately 25.7%. This hypothesis can be tested by comparing the experimental mass loss from TGA with the theoretical value. Further fragmentation at higher temperatures would lead to the breakdown of the pyridine ring.
Caption: Figure 2. A proposed primary degradation pathway via decarboxylation.
To confirm the identity of the evolved gases, a hyphenated technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR is invaluable. This provides real-time analysis of the decomposition products, confirming mechanistic hypotheses.
Safety, Handling, and Storage Recommendations
Based on the anticipated decomposition products and data from related compounds, the following precautions are mandatory:
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust, as fine particles can form explosive mixtures with air.[10]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases, which could catalyze decomposition.[2]
-
Thermal Hazard: Avoid exposing the material to temperatures approaching its decomposition onset. All heating operations during synthesis and purification must be carefully controlled and monitored.
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive thermal stability analysis of this compound. By systematically applying the detailed protocols for TGA and DSC, researchers and drug development professionals can generate the critical data needed to ensure process safety, define stable storage conditions, and maintain material quality. A thorough understanding of a molecule's thermal behavior is fundamental to mitigating risks and accelerating the path from chemical intermediate to life-saving therapeutic.
References
-
Zertal, A., et al. Photodegradation of 4-chloro-2-methylphenoxyacetic acid (MCPA). Applied Ecology and Environmental Research. [Link]
-
International Atomic Energy Agency. Radiolytic degradation of herbicide 4-chloro-2-methylphenoxyacetic acid by gamma radiation for environmental protection. [Link]
-
bioRxiv. Differential Scanning Calorimetry: A Suitable Methodology to Problem the Binding Properties of BCL-2 Inhibitors. [Link]
-
Mettler-Toledo. Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC). [Link]
-
PubChem. 4-Chloronicotinic acid. [Link]
-
Purdue University College of Engineering. A MEMS Differential Scanning Calorimeter for Thermodynamic Characterization of Biomolecules. [Link]
-
ResearchGate. A TG–DTA study of the sublimation of nicotinic acid. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
MDPI. Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms). [Link]
-
Chemsrc. Methyl 4-chloro-2-methylnicotinate. [Link]
-
Purdue College of Engineering. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
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- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
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- 10. fishersci.com [fishersci.com]
Methodological & Application
The Strategic Application of 4-Chloro-2-methylnicotinic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of modern drug discovery, the selection of chemical scaffolds is a critical determinant of a program's success. Among the myriad of heterocyclic building blocks, the pyridine ring is a well-established "privileged scaffold," owing to its presence in numerous approved drugs and its ability to engage in key biological interactions.[1] This guide focuses on a specifically substituted derivative, 4-Chloro-2-methylnicotinic acid (1) , and its corresponding esters. This scaffold offers a unique combination of features: a defined three-dimensional vector for substitution, a handle for bioisosteric replacement of a carboxylic acid, and reactive sites amenable to robust, modern cross-coupling chemistries.[2][3]
The strategic incorporation of the 4-chloro and 2-methyl groups onto the nicotinic acid core provides medicinal chemists with a powerful tool to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability, which are crucial for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][5] Most notably, the 4-chloro position serves as a versatile anchor for late-stage diversification through palladium-catalyzed reactions, enabling the rapid exploration of chemical space. The utility of this core is exemplified by its incorporation into the structure of blockbuster kinase inhibitors like Sorafenib and Regorafenib, underscoring its significance in contemporary medicinal chemistry.[6][7]
This document provides a comprehensive overview of the synthesis, functionalization, and strategic considerations for employing this compound in drug discovery programs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the generation of novel therapeutic agents.
Physicochemical Properties and Strategic Rationale
The judicious design of drug candidates hinges on the precise control of their physicochemical properties. The this compound scaffold offers several strategic advantages in this regard.
| Property | Value | Implication in Drug Design |
| Molecular Weight | 171.58 g/mol | Low molecular weight starting material, providing ample room for elaboration while adhering to Lipinski's Rule of Five. |
| LogP | 1.74 | The chlorine atom increases lipophilicity compared to nicotinic acid, which can enhance membrane permeability. This value is in a favorable range for balancing solubility and permeability.[8] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | A moderate TPSA, suggesting good potential for oral bioavailability.[8] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton allows for key hydrogen bond donor interactions with biological targets.[8] |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and carbonyl oxygen act as hydrogen bond acceptors, crucial for receptor binding.[8] |
Rationale for Use:
-
Vectorial Diversity: The scaffold presents three distinct points for modification: the carboxylic acid at C3, the chloro group at C4, and the methyl group at C2. The primary vectors for diversification are the C3 and C4 positions, allowing for systematic exploration of a target's binding pocket.
-
Bioisosterism: The nicotinic acid moiety itself can act as a bioisostere for a benzoic acid, with the pyridine nitrogen potentially improving solubility or offering a new interaction point.[3] Furthermore, the carboxylic acid can be converted to a wide range of other bioisosteres (e.g., amides, tetrazoles) to fine-tune acidity, metabolic stability, and pharmacokinetic properties.[2][9]
-
Metabolic Stability: The 2-methyl group can serve as a "metabolic blocker," preventing oxidation at that position, a common metabolic pathway for pyridine rings.
-
Chemical Tractability: The 4-chloro substituent is a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, heteroaryl, and amino groups, which is highly advantageous for structure-activity relationship (SAR) studies.[10][11]
Synthesis and Characterization Protocols
For this scaffold to be effectively utilized, robust and reproducible synthetic protocols are essential. The following sections detail the preparation of the core acid and its subsequent functionalization.
Protocol 1: Synthesis of this compound (1)
The synthesis of the title compound is most effectively achieved via the oxidation of the commercially available 4-chloro-2-methylpyridine (picoline). This method avoids multiple steps and utilizes common laboratory reagents.
Figure 1: Synthetic scheme for the oxidation of 4-chloro-2-methylpyridine.
Materials and Equipment:
-
4-Chloro-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, add 4-chloro-2-methylpyridine (1.0 eq) and water (10 volumes, e.g., 10 mL per gram of starting material).
-
Addition of Oxidant: While stirring, heat the mixture to 70 °C. Add potassium permanganate (1.2 eq) portion-wise over 1 hour, maintaining the temperature between 70-80 °C. The color of the reaction mixture will turn deep purple and a brown precipitate (MnO₂) will form.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for an additional 2-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully quench the excess KMnO₄ by the slow addition of solid sodium bisulfite until the purple color disappears completely.
-
Isolation: Filter the hot mixture through a pad of Celite to remove the manganese dioxide precipitate, washing the filter cake with a small amount of hot water.
-
Precipitation: Cool the filtrate in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Final Product Collection: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford this compound as a white solid.
Characterization:
-
Purity: ≥98% by HPLC
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58
Protocol 2: Esterification to Methyl 4-Chloro-2-methylnicotinate (2)
For many cross-coupling reactions, the methyl ester is the preferred substrate due to improved solubility in organic solvents and to prevent potential interference from the free carboxylic acid.
Figure 2: Esterification of this compound.
Materials and Equipment:
-
This compound (1)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser and drying tube
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and suspend it in methanol (15 volumes).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, Methyl 4-chloro-2-methylnicotinate (2), typically as a white to off-white solid.
Characterization Data (Methyl 4-chloro-2-methylnicotinate):
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H), 7.25 (s, 1H), 3.95 (s, 3H), 2.80 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.5, 160.1, 150.2, 148.5, 124.3, 122.8, 52.8, 24.9.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro position of the scaffold is primed for C-C and C-N bond formation, enabling access to a vast array of derivatives. The following protocols provide robust starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of Methyl 4-chloro-2-methylnicotinate (2) with a generic arylboronic acid.
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions Table:
| Component | Example Reagent | Stoichiometry / Loading | Purpose |
| Aryl Halide | Methyl 4-chloro-2-methylnicotinate (2) | 1.0 eq | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 eq | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2 - 5 mol% | Forms the active Pd(0) species |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | 0.1 - 0.2 M | Solubilizes reagents |
| Temperature | 90 - 110 °C | - | Provides activation energy |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents degradation of Pd(0) catalyst |
Self-Validation and Causality:
-
Why a Pd(0) source? The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species.[12] Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand or a stable Pd(0) complex like Pd(PPh₃)₄ is crucial.
-
Why a base? The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[1]
-
Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, hence the need for degassing and maintaining the reaction under nitrogen or argon.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using Methyl 4-chloro-2-methylnicotinate (2) and a primary or secondary amine. This reaction is central to the synthesis of Sorafenib and Regorafenib.[6][13]
Figure 4: General workflow for the Buchwald-Hartwig amination reaction.
Reaction Conditions Table:
| Component | Example Reagent | Stoichiometry / Loading | Purpose |
| Aryl Halide | Methyl 4-chloro-2-methylnicotinate (2) | 1.0 eq | Electrophilic partner |
| Amine | Aniline or Benzylamine | 1.1 - 1.5 eq | Nucleophilic partner |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% Pd | Palladium source |
| Ligand | Xantphos, RuPhos, or BINAP | 2 - 4 mol% | Stabilizes Pd, facilitates reductive elimination |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 eq | Deprotonates the amine for coupling |
| Solvent | Toluene or 1,4-Dioxane, anhydrous | 0.1 - 0.5 M | Anhydrous reaction medium |
| Temperature | 80 - 110 °C | - | Provides activation energy |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation |
Self-Validation and Causality:
-
Why bulky, electron-rich ligands? Ligands like Xantphos or RuPhos are crucial. Their steric bulk promotes the final, product-forming reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl chloride to the palladium center.[14]
-
Why a strong, non-nucleophilic base? A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle. It must be non-nucleophilic to avoid competing reactions with the aryl halide.[7]
-
Why anhydrous solvent? Water can hydrolyze the active palladium species and interfere with the base, reducing catalyst efficiency and overall yield.
Conclusion
This compound is more than just a simple building block; it is a strategically designed scaffold that offers solutions to common challenges in medicinal chemistry. Its well-defined substitution pattern, coupled with its amenability to powerful cross-coupling reactions, provides a reliable platform for the rapid generation and optimization of lead compounds. The successful incorporation of a closely related amide derivative into approved kinase inhibitors validates its utility and potential. By understanding the rationale behind its design and mastering the protocols for its synthesis and functionalization, drug discovery teams can significantly enhance their ability to navigate complex SAR landscapes and accelerate the delivery of novel therapeutics.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
-
De Vreese, R., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-20. Available at: [Link]
- Bayer HealthCare LLC. (2017). An improved process for the preparation of Regorafenib. AU Patent AU2016387566A1.
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Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358. Available at: [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved January 15, 2026, from [Link]
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Laverty, D., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(5), 525-530. Available at: [Link]
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- Shanghai Aobo Bio Pharmaceutical Technology Co Ltd. (2012). Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. CN Patent CN102675197A.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]
- Natco Pharma Limited. (2017). Process for the preparation of regorafenib and its crystalline forms. US Patent US9790185B2.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Preparation method of regorafenib. CN Patent CN108997209B.
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Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2021). Physical Properties in Drug Design. Retrieved January 15, 2026, from [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-Chloropyridine. Retrieved January 15, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2018). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2017). 4-Chloropyridine Hydrochloride. Retrieved January 15, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Letters in Drug Design & Discovery, 17(10), 1266-1278. Available at: [Link]
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Int. J. Pharm. Sci. Rev. Res. (2021). A Review on the Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. 70(1), 163-173. Available at: [Link]
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ResearchGate. (2013). Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. Retrieved January 15, 2026, from [Link]
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The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Electronic Supplementary Information. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved January 15, 2026, from [Link]
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Molecules. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. 29(3), 475. Available at: [Link]
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Molecules. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. 26(4), 1146. Available at: [Link]
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Bioinorganic Chemistry and Applications. (2013). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. 2013, 468178. Available at: [Link]
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Journal of Medicinal Chemistry. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. 55(17), 7687-7698. Available at: [Link]
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synthesis of 4-Chloro-2-methylnicotinic acid derivatives for antimicrobial studies.
Application Notes & Protocols
Topic: Synthesis and Antimicrobial Evaluation of 4-Chloro-2-methylnicotinic Acid Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] The pyridine ring, a core structure in many biologically active compounds, serves as a valuable scaffold in medicinal chemistry. Specifically, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives have demonstrated a wide range of pharmacological properties. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent derivatization into esters and amides. Furthermore, it details a robust protocol for evaluating their antimicrobial efficacy using the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][4] This document is intended for researchers in medicinal chemistry and drug discovery, offering both the practical "how" and the critical "why" behind the experimental design.
Part 1: Synthesis of the Core Scaffold: this compound
The strategic synthesis of the this compound scaffold is the foundational step. The presence of the chloro-substituent at the 4-position and the methyl group at the 2-position creates a unique electronic and steric profile, which can be pivotal for biological activity. A common synthetic route begins with the oxidation of a suitable precursor, such as 4-chloro-2-methylpyridine, which can be prepared from materials like 2-methyl-4-nitropyridine-N-oxide.[5]
Protocol 1: Synthesis of 4-Chloro-2-pyridinecarboxylic Acid
This protocol outlines the oxidation of 4-chloro-2-picoline to the corresponding carboxylic acid using potassium permanganate, a strong oxidizing agent.
Causality: Potassium permanganate is chosen for its efficacy in oxidizing alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous medium, and temperature control is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
Step-by-Step Methodology:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloro-2-picoline (0.10 mol) to 100 mL of water.
-
Heating: Heat the mixture to 70°C with vigorous stirring.
-
Oxidant Addition: In portions, slowly add potassium permanganate (0.12 mol total) to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 70-80°C. Note: The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: After the final addition, continue heating and stirring for an additional 2.5-3 hours to ensure the reaction goes to completion. The disappearance of the purple color is a key indicator.
-
Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate that has formed and wash the filter cake with hot water.
-
Acidification: Combine the filtrate and washes. Acidify the solution to a pH of approximately 1.5-2.0 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation: Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-chloro-2-pyridinecarboxylic acid.[5]
Workflow for Core Scaffold Synthesis
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- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
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Application Notes and Protocols for the Synthesis of Agrochemicals using 4-Chloro-2-methylnicotinic Acid
Introduction: The Strategic Importance of Substituted Nicotinic Acids in Agrochemical Discovery
The nicotinic acid scaffold is a cornerstone in modern agrochemical design, serving as a versatile platform for the development of novel insecticides, fungicides, and herbicides.[1] Its inherent biological activity and amenability to chemical modification allow for the fine-tuning of physicochemical properties and target specificity. Within this class of compounds, 4-Chloro-2-methylnicotinic acid emerges as a particularly valuable intermediate. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring provides distinct electronic and steric properties that can be exploited to enhance the efficacy and selectivity of the final agrochemical product. These substitutions can influence the binding affinity of the molecule to its target site, as well as its metabolic stability in the target pest and the environment.
This guide provides a comprehensive overview of the application of this compound in the synthesis of a candidate agrochemical, focusing on the formation of N-aryl amides, a common motif in many commercial pesticides. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their own discovery and development programs.
Core Synthesis Strategy: From Carboxylic Acid to Bioactive Amide
The primary application of this compound in agrochemical synthesis is its conversion to a nicotinamide derivative. This is typically achieved through a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is first activated to facilitate nucleophilic attack. A common and highly effective method is the conversion to an acyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. The choice of chlorinating agent can influence reaction conditions and byproduct profiles. Oxalyl chloride is often preferred for its mild reaction conditions and the formation of volatile byproducts (CO, CO2, HCl), which are easily removed.
-
Amide Bond Formation: The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a suitable amine to form a stable amide bond. The choice of the amine is critical as it will ultimately define the biological activity of the final compound. In the context of agrochemical synthesis, substituted anilines and other heteroaromatic amines are frequently employed.
This synthetic strategy is widely adopted due to its efficiency, versatility, and the general commercial availability of a wide range of amine building blocks.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methylnicotinoyl chloride
This protocol details the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Oxalyl chloride | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to suspend the starting material.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Chloro-2-methylnicotinoyl chloride. This intermediate is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is performed under a nitrogen atmosphere using anhydrous solvents to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acyl chloride.
-
Catalytic DMF: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.
-
Use of Oxalyl Chloride: Oxalyl chloride is chosen for its ability to effect the chlorination under mild conditions, and its byproducts are gaseous, simplifying the workup.
-
In-situ Use of Acyl Chloride: The acyl chloride is highly reactive and susceptible to hydrolysis, so it is typically generated and used immediately in the subsequent step to maximize yield.
Protocol 2: Synthesis of a Candidate N-(substituted-phenyl)-4-chloro-2-methylnicotinamide
This protocol describes the coupling of the in-situ generated 4-Chloro-2-methylnicotinoyl chloride with a substituted aniline to form the final amide product. This example uses 2-amino-5-chlorobenzonitrile as the amine component, a common building block in agrochemical synthesis.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Chloro-2-methylnicotinoyl chloride | Crude from Protocol 1 | In-situ generated |
| 2-Amino-5-chlorobenzonitrile | ≥98% | Commercially Available |
| Triethylamine (TEA) or Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
Procedure:
-
In a separate dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add an organic base such as triethylamine (TEA) or pyridine (1.5 eq) to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the crude 4-Chloro-2-methylnicotinoyl chloride (dissolved in a small amount of anhydrous DCM) to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-(2-cyano-4-chlorophenyl)-4-chloro-2-methylnicotinamide.
Causality of Experimental Choices:
-
Use of an Organic Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the amine, minimizing the formation of byproducts.
-
Aqueous Workup: The washing steps are crucial for removing the salt byproduct (triethylammonium chloride or pyridinium chloride) and any unreacted starting materials or acidic impurities.
-
Purification: Recrystallization or column chromatography is necessary to obtain the final product in high purity, which is essential for accurate biological evaluation.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a candidate agrochemical from this compound.
Conclusion and Future Perspectives
This compound represents a valuable and strategic building block for the synthesis of novel agrochemicals. The protocols outlined in this application note provide a robust and adaptable framework for the generation of diverse libraries of nicotinamide derivatives. The inherent reactivity of the acyl chloride intermediate allows for the facile introduction of a wide array of amine-containing fragments, enabling a systematic exploration of the structure-activity relationships.
Future work in this area could involve the parallel synthesis of a library of amides derived from this compound and a diverse set of anilines and other amines. High-throughput screening of these compounds for their biological activity against a panel of agronomically important pests and pathogens could lead to the identification of new lead compounds for further optimization. Furthermore, the exploration of alternative coupling reagents and reaction conditions could lead to even more efficient and sustainable synthetic routes.
References
-
Chen, et al. (2015). Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals. Frontiers in Chemistry, 3, 78. [Link]
-
Wu, et al. (2015). Pyrimidines have attracted more and more attention in the field of pesticides. Journal of Agricultural and Food Chemistry, 63(18), 4531-4539. [Link]
- Patel, et al. (2014). The available traditional fungicides used for plant fungal diseases control represent a danger to the living system. International Journal of Current Microbiology and Applied Sciences, 3(10), 840-848.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 2022, 27(24), 8700. [Link]
-
Strange, R. N., & Scott, P. R. (2005). Plant diseases: a threat to global food security. Annual review of phytopathology, 43, 83-116. [Link]
Sources
The Strategic Utility of 4-Chloro-2-methylnicotinic Acid as a Precursor for Advanced Heterocyclic Scaffolds
Introduction: The Versatility of a Substituted Pyridine Core
In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring remains a cornerstone scaffold due to its presence in a myriad of biologically active compounds. The strategic functionalization of this core structure is paramount for modulating physicochemical properties and achieving desired pharmacological profiles. 4-Chloro-2-methylnicotinic acid, a readily accessible pyridine derivative, represents a highly versatile and valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. Its unique arrangement of a reactive chloro group, a carboxylic acid, and a methyl group provides multiple handles for sequential and regioselective transformations.
This comprehensive guide delves into the practical applications of this compound as a starting material for the construction of novel heterocyclic systems. We will provide detailed, field-proven protocols for the synthesis of key intermediates and their subsequent elaboration into medicinally relevant scaffolds, such as pyrido[2,3-d]pyridazines. Furthermore, we will explore the power of palladium-catalyzed cross-coupling reactions to further diversify these heterocyclic cores, opening avenues for the rapid generation of compound libraries for screening and lead optimization.
Core Synthetic Strategy: From Nicotinic Acid to a Fused Heterocyclic System
The overarching strategy for leveraging this compound involves a multi-step sequence that begins with the activation of the carboxylic acid moiety, followed by the introduction of a dinucleophile to facilitate cyclization, and culminating in the formation of a fused heterocyclic system. A primary target in this context is the pyrido[2,3-d]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.
The logical workflow for this transformation is depicted below:
Caption: Synthetic workflow from this compound to functionalized heterocycles.
Part 1: Synthesis of the Pyrido[2,3-d]pyridazine Core
The construction of the 5-methylpyrido[2,3-d]pyridazin-8(7H)-one core from this compound is a logical and efficient process that proceeds through three key stages: esterification, hydrazinolysis, and cyclization.
Protocol 1.1: Esterification of this compound
Causality: The initial esterification of the carboxylic acid is a crucial activation step. The resulting methyl ester is more amenable to subsequent nucleophilic substitution reactions and prevents unwanted side reactions involving the acidic proton of the carboxylic acid. This transformation is typically achieved under acidic conditions, which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 4-chloro-2-methylnicotinate.
Expected Outcome: The product, methyl 4-chloro-2-methylnicotinate, is typically obtained as a white to off-white solid. The yield for this reaction is generally high, in the range of 90-98%.
Protocol 1.2: Synthesis of Methyl 4-hydrazinyl-2-methylnicotinate
Causality: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like hydrazine. The electron-withdrawing nature of the adjacent ester group and the ring nitrogen atom facilitates this displacement. Hydrazine hydrate is used in excess to ensure complete conversion and to act as a scavenger for the HCl generated during the reaction.
Materials:
-
Methyl 4-chloro-2-methylnicotinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 4-chloro-2-methylnicotinate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent in vacuo.
-
The product, methyl 4-hydrazinyl-2-methylnicotinate, often precipitates from the cooled reaction mixture and can be collected by filtration. If no precipitate forms, the product can be isolated by extraction with a suitable organic solvent after removal of excess hydrazine.
Expected Outcome: Methyl 4-hydrazinyl-2-methylnicotinate is typically a solid product. The yield is expected to be in the range of 85-95%.
Protocol 1.3: Intramolecular Cyclization to 5-Methylpyrido[2,3-d]pyridazin-8(7H)-one
Causality: The final ring-closing step involves an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbonyl carbon of the ester. This cyclization is often promoted by heat, which provides the necessary activation energy for the reaction. In some cases, an acid or base catalyst can be employed to facilitate the condensation. This reaction is analogous to the synthesis of other pyridopyridazinone systems from ortho-substituted pyridine precursors.[1]
Materials:
-
Methyl 4-hydrazinyl-2-methylnicotinate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Round-bottom flask
-
Short-path distillation apparatus (optional, for high-temperature reactions)
-
Magnetic stirrer
Procedure:
-
Suspend methyl 4-hydrazinyl-2-methylnicotinate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 200-250 °C) for 1-3 hours. The progress of the reaction can be monitored by observing the evolution of methanol.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Dilute the mixture with a non-polar solvent like hexanes to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with hexanes, and dry under vacuum to afford 5-methylpyrido[2,3-d]pyridazin-8(7H)-one.
Expected Outcome: The desired pyridopyridazinone is a stable, solid compound. Yields for this thermal cyclization can vary but are generally in the range of 70-90%.
Part 2: Diversification of the Heterocyclic Core via Cross-Coupling Reactions
Once the 5-methylpyrido[2,3-d]pyridazin-8(7H)-one core is synthesized, it can be further functionalized to generate a library of analogues. A common strategy involves the re-introduction of a reactive handle, such as a chlorine atom, which can then be used in palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Chlorination of 5-Methylpyrido[2,3-d]pyridazin-8(7H)-one
Causality: Treatment of the pyridazinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the lactam functionality into a more reactive chloro-substituted pyridazine. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Materials:
-
5-Methylpyrido[2,3-d]pyridazin-8(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Carefully add 5-methylpyrido[2,3-d]pyridazin-8(7H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield 8-chloro-5-methylpyrido[2,3-d]pyridazine.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[2][3] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4] The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
8-Chloro-5-methylpyrido[2,3-d]pyridazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 8-chloro-5-methylpyrido[2,3-d]pyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 8-aryl-5-methylpyrido[2,3-d]pyridazine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95 |
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It provides a powerful alternative to traditional methods of N-arylation, which often require harsh reaction conditions. The mechanism is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand for the palladium catalyst is critical for achieving high yields and accommodating a wide range of amine nucleophiles.
Materials:
-
8-Chloro-5-methylpyrido[2,3-d]pyridazine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, combine 8-chloro-5-methylpyrido[2,3-d]pyridazine (1.0 eq), the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) in a Schlenk flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine (1.1-1.5 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography to yield the 8-amino-5-methylpyrido[2,3-d]pyridazine derivative.
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 65-85 |
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of complex heterocyclic compounds. The protocols outlined in this guide demonstrate a robust and logical pathway for the construction of a pyrido[2,3-d]pyridazine core and its subsequent diversification. The strategic application of classical condensation chemistry in concert with modern palladium-catalyzed cross-coupling reactions provides researchers in drug discovery and materials science with a powerful toolkit for the rapid and efficient generation of novel molecular entities. The principles and methodologies described herein are broadly applicable and can be adapted for the synthesis of a wide range of other heterocyclic systems, underscoring the enduring value of this versatile precursor.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (pp. 1-108). John Wiley & Sons, Inc. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Yassin, F. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(5), 332-339. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
enzymatic reactions involving 4-Chloro-2-methylnicotinic acid
Application Notes & Protocols
Topic: Enzymatic Synthesis of 4-Chloro-2-methylnicotinic Acid via Amidase-Catalyzed Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Biocatalytic Approach to Substituted Nicotinic Acids
Substituted nicotinic acids are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, serves as a key intermediate for compounds where the pyridine ring's electronic and steric properties are finely tuned. Traditional chemical synthesis routes for such molecules often require harsh conditions, including high temperatures, corrosive reagents, and the use of heavy metal catalysts, leading to significant environmental waste and potential for undesirable byproducts[1][2].
Biocatalysis offers a compelling alternative, leveraging the high specificity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions[1][3]. Amidases (EC 3.5.1.4), a class of hydrolases, are particularly well-suited for the synthesis of carboxylic acids from their corresponding amides. These enzymes operate with high chemo- and regioselectivity, minimizing downstream purification challenges. The biocatalytic production of related compounds, such as 2-chloronicotinic acid from 2-chloronicotinamide, has demonstrated the viability of this approach, overcoming challenges like low enzyme activity and product inhibition through process optimization[4].
This guide details a robust protocol for the enzymatic synthesis of this compound from its amide precursor, 4-Chloro-2-methylnicotinamide, using a recombinant amidase. It provides a self-validating system, from the initial enzymatic reaction to the final analytical quantification, grounded in established principles of biocatalysis[5][6].
Principle of the Reaction: Amidase-Catalyzed Hydrolysis
The core of this protocol is the hydrolysis of the amide bond in 4-Chloro-2-methylnicotinamide, catalyzed by an amidase. The enzyme's active site, often featuring a characteristic Ser-Ser-Lys or Cys-Glu-Lys catalytic triad, facilitates the nucleophilic attack of a water molecule on the amide's carbonyl carbon[5][7]. This reaction is effectively irreversible and produces the desired carboxylic acid and ammonia as the sole by-product, simplifying product isolation.
The use of a recombinant amidase, for instance from Pseudomonas aeruginosa or Pantoea sp., expressed in a host like E. coli, allows for high-level production of the enzyme, making the process scalable and economically viable[4][7][8].
Reaction Pathway Diagram
Caption: Amidase-catalyzed hydrolysis of the amide substrate.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the batch conversion of 4-Chloro-2-methylnicotinamide using a commercially available or lab-prepared recombinant amidase.
1.1. Materials & Reagents
-
4-Chloro-2-methylnicotinamide (Substrate, >98% purity)
-
Recombinant Amidase (e.g., from Pseudomonas aeruginosa, lyophilized powder or solution)[8]
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Deionized Water (DI H₂O)
-
Reaction Vessel (e.g., 50 mL jacketed glass reactor with magnetic stirring)
-
Temperature control system (water bath or circulator)
-
pH meter
1.2. Causality Behind Experimental Choices
-
Enzyme Selection: A recombinant amidase is chosen for its high purity and specific activity, ensuring reproducibility. Amidases from sources like Pseudomonas or Pantoea are known for their broad substrate specificity, increasing the likelihood of activity on the substituted nicotinamide[4][7].
-
Buffer System: A potassium phosphate buffer at pH 7.5 is selected because most amidases exhibit optimal activity and stability in the neutral to slightly alkaline range. This pH also ensures the product, a carboxylic acid, is deprotonated and soluble.
-
Temperature: The reaction is maintained at 30-35°C. This represents a compromise between maximizing enzyme activity and ensuring long-term stability, preventing thermal denaturation.
-
Substrate Concentration: Starting at a moderate concentration (e.g., 50 mM) helps avoid potential substrate or product inhibition, a known issue in similar biocatalytic reactions[4].
1.3. Step-by-Step Procedure
-
Buffer Preparation: Prepare 250 mL of 50 mM Potassium Phosphate Buffer. Adjust the pH to 7.5 using 1 M HCl or 1 M NaOH.
-
Reaction Setup: Add 40 mL of the prepared buffer to the reaction vessel. Set the magnetic stirrer to 200 RPM and the temperature to 35°C.
-
Substrate Dissolution: Weigh and add 0.343 g of 4-Chloro-2-methylnicotinamide to the buffer to achieve a final concentration of 50 mM. Stir until fully dissolved.
-
Enzyme Addition (Reaction Start): Once the temperature and stirring are stable, add the recombinant amidase. The optimal amount must be determined empirically, but a starting point of 10 mg of lyophilized enzyme powder (or equivalent activity units) is recommended.
-
Reaction Monitoring: Start a timer immediately after enzyme addition. Withdraw 200 µL aliquots from the reaction mixture at set time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).
-
Sample Quenching: Immediately quench each aliquot by adding it to 800 µL of a "stop solution" (e.g., 0.1% formic acid in acetonitrile). This denatures the enzyme and precipitates proteins. Vortex briefly.
-
Sample Preparation for Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis as described in Protocol 2.
-
Reaction Termination: After 6 hours or once conversion plateaus (as determined by HPLC analysis), terminate the reaction by adding 1 M HCl to lower the pH to < 2.0, which will denature the enzyme.
Protocol 2: HPLC Analysis of Reaction Conversion
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the substrate (4-Chloro-2-methylnicotinamide) and the product (this compound).
2.1. Materials & Instrumentation
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in DI H₂O
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standards: 4-Chloro-2-methylnicotinamide and this compound (for calibration curves)
-
Quenched reaction samples from Protocol 1
2.2. HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid (aq)B: Acetonitrile w/ 0.1% Formic Acid |
| Gradient | 5% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 265 nm |
2.3. Step-by-Step Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Calibration: Prepare a series of standards for both the substrate and product (e.g., 0.1, 0.5, 1, 2, 5 mM) in the stop solution. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared supernatant from the reaction aliquots (Step 1.7).
-
Data Acquisition: Record the chromatograms. The product, this compound, being more polar, is expected to elute earlier than the amide substrate.
-
Quantification: Using the calibration curves, determine the concentration of both substrate and product in each sample. Calculate the percent conversion at each time point using the formula: % Conversion = ([Product] / ([Product] + [Substrate])) * 100
Data Presentation & Interpretation
The data obtained from the HPLC analysis can be tabulated to visualize the reaction progress.
Table 1: Representative Time Course of Enzymatic Hydrolysis
| Time (min) | Substrate Conc. (mM) | Product Conc. (mM) | Conversion (%) |
| 0 | 50.0 | 0.0 | 0.0 |
| 15 | 41.5 | 8.5 | 17.0 |
| 30 | 33.2 | 16.8 | 33.6 |
| 60 | 21.0 | 29.0 | 58.0 |
| 120 | 8.8 | 41.2 | 82.4 |
| 240 | 1.9 | 48.1 | 96.2 |
| 360 | 0.9 | 49.1 | 98.2 |
This data allows for the calculation of the initial reaction rate and helps determine the optimal reaction time for achieving maximum yield.
Experimental Workflow Diagram
Caption: Workflow from reaction setup to final data analysis.
References
-
LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
-
Pacheco, R., et al. (2009). Substrate interaction with recombinant amidase from Pseudomonas aeruginosa during biocatalysis. Biocatalysis and Biotransformation. [Link]
-
Sharma, M., & Sharma, R. K. (2024). Microbial amidases: Characterization, advances and biotechnological applications. PMC. [Link]
-
Özdestan, Ö., & Üren, A. (2010). Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. PubMed Central. [Link]
-
Kumari, A., et al. (2024). Recombinant Amidases: Recent Insights and its Applications in the Production of Industrially Important Fine Chemicals. PubMed. [Link]
-
Zheng, Y. G., et al. (2017). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed. [Link]
-
Dzido, T. H., & Soczewiński, E. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]
-
Pacheco, R., et al. (2009). Substrate interaction with recombinant amidase from Pseudomonas aeruginosa during biocatalysis. SciSpace. [Link]
-
MySkinRecipes. Amidase from Pseudomonas aeruginosa recombinant, expressed in E. coli. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Dunn, M. F., et al. (2008). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. [Link]
-
ResearchGate. Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. [Link]
-
Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Amidases: Recent Insights and its Applications in the Production of Industrially Important Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Amidase from Pseudomonas aeruginosa recombinant, expressed in E. coli, buffered aqueous glycerol solution, hydroxamate t [myskinrecipes.com]
The Strategic Application of 4-Chloro-2-methylnicotinic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to be readily modified to interact with the ATP-binding site of various kinases. 4-Chloro-2-methylnicotinic acid and its derivatives represent one such class of privileged scaffolds, serving as a versatile starting point for the synthesis of a multitude of potent kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of key intermediates and final drug molecules, and discuss the structure-activity relationships (SAR) that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their own research and development endeavors.
Core Principles: Why this compound?
The utility of the this compound scaffold in kinase inhibitor design is rooted in several key chemical and structural features:
-
Reactive Handles for Derivatization: The carboxylic acid and chloro-substituent on the pyridine ring serve as versatile reactive handles. The carboxylic acid can be readily converted to an amide, providing a crucial interaction point within the kinase hinge region. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains that can be tailored to target specific kinases.
-
Mimicry of the ATP Hinge-Binding Motif: The pyridine nitrogen and the adjacent amide functionality, once installed, can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
-
Structural Rigidity and Vectorial Control: The rigid pyridine ring provides a stable platform for the precise spatial orientation of appended functional groups, allowing for the optimization of interactions with different regions of the ATP-binding site.
These features make this compound an ideal starting material for the construction of libraries of kinase inhibitors for screening and lead optimization.
Synthetic Pathways to Key Kinase Inhibitors
The primary application of this compound in kinase inhibitor synthesis involves its conversion to the key intermediate, 4-chloro-N-methylpicolinamide . This intermediate is then further elaborated to generate complex kinase inhibitors like Sorafenib and Regorafenib, which are potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and BRAF kinases, crucial mediators of tumor angiogenesis and proliferation.[1][2]
Part 1: Synthesis of the Key Intermediate: 4-Chloro-N-methylpicolinamide
The synthesis of 4-chloro-N-methylpicolinamide from this compound (or the closely related picolinic acid) is a critical first step. The following protocol outlines an efficient and scalable method.[3][4]
Experimental Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide
| Step | Reagents and Conditions | Purpose |
| 1 | Starting Material: Picolinic acid, Reagents: Thionyl chloride (SOCl2), catalytic N,N-Dimethylformamide (DMF), Solvent: Anhydrous toluene, Temperature: 70-80 °C, Time: 12-16 hours | Conversion of the carboxylic acid to the more reactive acid chloride. The reaction also results in the chlorination of the 4-position of the pyridine ring. |
| 2 | Reagent: 40% aqueous methylamine solution, Solvent: Toluene, Temperature: 0-5 °C, Time: 2-4 hours | Amidation of the in-situ generated acid chloride to form the desired N-methylpicolinamide. |
| 3 | Work-up: Aqueous work-up with a mild base (e.g., NaHCO3), extraction with an organic solvent (e.g., ethyl acetate), and purification by recrystallization or column chromatography. | Isolation and purification of the final product. |
Causality Behind Experimental Choices:
-
Thionyl Chloride and DMF: The use of thionyl chloride is a standard method for converting carboxylic acids to acid chlorides. The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Aqueous Methylamine: The use of an aqueous solution of methylamine is a practical and cost-effective choice for the amidation step. The reaction is typically performed at low temperatures to control the exothermicity of the reaction.
Caption: Synthetic workflow for the preparation of the key intermediate.
Part 2: Synthesis of Sorafenib from 4-Chloro-N-methylpicolinamide
Sorafenib is a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases. Its synthesis utilizes the key intermediate, 4-chloro-N-methylpicolinamide.[5][6]
Experimental Protocol 2: Synthesis of Sorafenib
| Step | Reagents and Conditions | Purpose |
| 1 | Starting Materials: 4-Chloro-N-methylpicolinamide, 4-aminophenol, Base: Potassium tert-butoxide (KOtBu), Solvent: Anhydrous N,N-Dimethylformamide (DMF), Temperature: 80-100 °C, Time: 4-6 hours | Nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage. |
| 2 | Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Solvent: Anhydrous tetrahydrofuran (THF), Temperature: Room temperature, Time: 1-2 hours | Urea formation by the reaction of the aminophenoxy intermediate with the isocyanate. |
| 3 | Work-up: Precipitation of the product by addition of water, filtration, and washing with appropriate solvents. Further purification by recrystallization if necessary. | Isolation and purification of Sorafenib. |
Causality Behind Experimental Choices:
-
Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of 4-aminophenol, facilitating its nucleophilic attack on the electron-deficient pyridine ring.
-
Isocyanate: The use of an isocyanate is a highly efficient method for the formation of the urea linkage, a common structural motif in kinase inhibitors that often participates in hydrogen bonding interactions with the target protein.
Caption: Synthetic workflow for the preparation of Sorafenib.
Part 3: Synthesis of Regorafenib Intermediate
Regorafenib is another multi-kinase inhibitor with a similar structural backbone to Sorafenib, but with a fluorine substituent on the phenoxy ring. The synthesis of its key intermediate follows a similar logic.[7][8]
Experimental Protocol 3: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
| Step | Reagents and Conditions | Purpose |
| 1 | Starting Materials: 4-Chloro-N-methylpicolinamide, 4-amino-3-fluorophenol, Base: Sodium tert-butoxide (NaOtBu), Solvent: Anhydrous Tetrahydrofuran (THF), Temperature: 50 °C, Time: 8 hours | Nucleophilic aromatic substitution (SNAr) to form the fluorinated diaryl ether linkage. |
| 2 | Work-up: Quenching with water, extraction with an organic solvent (e.g., dichloromethane), and concentration to obtain the crude product. Purification by chromatography if necessary. | Isolation of the Regorafenib intermediate. |
Causality Behind Experimental Choices:
-
4-Amino-3-fluorophenol: The introduction of the fluorine atom can modulate the electronic properties and metabolic stability of the final drug molecule, often leading to improved pharmacokinetic properties.
-
Sodium tert-butoxide in THF: Similar to the Sorafenib synthesis, a strong base is used to facilitate the SNAr reaction. The choice of solvent and base can be optimized to improve yield and purity.[7]
Caption: Synthetic workflow for the Regorafenib intermediate.
Structure-Activity Relationship (SAR) Insights
The development of kinase inhibitors is a data-driven process, with SAR studies guiding the optimization of lead compounds. For inhibitors derived from the this compound scaffold, several key SAR trends have been observed:
| Molecular Region | Structural Variation | Impact on Activity |
| Picolinamide Moiety | Modifications to the N-methyl group | Generally well-tolerated, but can influence solubility and cell permeability. |
| Diaryl Ether Linkage | Replacement of the ether oxygen with other linkers (e.g., amine) | Can significantly impact the conformation and binding affinity of the inhibitor. |
| Terminal Phenyl Ring | Substitution pattern on the terminal phenyl ring | Crucial for modulating selectivity and potency against different kinases. The trifluoromethyl group in Sorafenib and Regorafenib is a key feature for potent inhibition of VEGFR and BRAF. |
Conclusion: A Foundation for Future Discovery
This compound has proven to be a remarkably fruitful starting point for the synthesis of clinically important kinase inhibitors. Its inherent chemical reactivity and structural features provide a robust platform for the generation of diverse libraries of compounds for drug discovery campaigns. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this versatile scaffold in their own efforts to develop the next generation of targeted cancer therapies. The continued exploration of new derivatizations of this core structure holds the promise of yielding novel kinase inhibitors with improved potency, selectivity, and safety profiles.
References
-
ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
-
PubMed. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN114920689A - Preparation method of regorafenib intermediate.
-
Frontiers in Pharmacology. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Retrieved from [Link]
- Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
-
Atlantis Press. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]
-
PubMed Central. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]
-
PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
RSC Publishing. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (2009). Synthesis of Sorafenib. Retrieved from [Link]
- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of Functionalized Nicotinic Acids
4-Chloro-2-methylnicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the specific substitution pattern of this molecule offers three distinct points for chemical modification: the chloro, methyl, and carboxylic acid groups. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the C4-position, enabling the construction of diverse molecular architectures.
This guide provides an in-depth exploration of the key considerations and detailed protocols for conducting Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this compound. The protocols are designed to be robust and adaptable, addressing the inherent challenges of this substrate, such as the lower reactivity of the aryl chloride and the presence of the acidic carboxylic acid functionality.
Core Concepts and Strategic Considerations
The primary challenge in the cross-coupling of this compound lies in the interplay between the electron-deficient nature of the pyridine ring, the inherent inertness of the C-Cl bond, and the reactivity of the carboxylic acid. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Furthermore, the acidic proton of the carboxylic acid can react with the basic reagents required for the coupling, necessitating careful selection of reaction conditions or a protecting group strategy.
Two primary strategies can be employed for the successful cross-coupling of this substrate:
-
Direct Coupling: This approach involves the direct use of this compound. Success hinges on the judicious choice of a base that is strong enough to facilitate the catalytic cycle but does not lead to unwanted side reactions with the carboxylic acid.
-
Protecting Group Strategy: To circumvent potential complications arising from the free carboxylic acid, it can be temporarily masked, most commonly as an ester (e.g., methyl or ethyl ester). This strategy simplifies the reaction by removing the acidic proton, often leading to cleaner reactions and higher yields. The protecting group can then be removed in a subsequent step.
The choice between these strategies will depend on the specific coupling partners, the scale of the reaction, and the overall synthetic route.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, success is highly dependent on a potent catalytic system capable of activating the C-Cl bond.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[1] These ligands stabilize the palladium center and promote the oxidative addition. N-Heterocyclic Carbene (NHC) ligands, often delivered as pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes like PEPPSI-IPr, are also excellent choices due to their strong σ-donating character which enhances catalyst activity and stability.[1]
-
Base: A strong base is required to activate the boronic acid for transmetalation.[2] For substrates bearing an acidic proton, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred as they are generally compatible with the carboxylic acid functionality, although an extra equivalent may be needed to neutralize the acid.[2]
-
Solvent: A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is commonly used to ensure the solubility of both the organic and inorganic reagents.[2]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial for less reactive aryl chlorides.[3]
Protocol 1: Direct Suzuki-Miyaura Coupling of this compound
This protocol outlines the direct coupling of the free acid. Optimization of the base and reaction time may be necessary for different boronic acids.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 171.58 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling via a Methyl Ester Protecting Group
This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the coupling reaction and subsequent deprotection.
Experimental Workflow
Caption: Workflow for Suzuki coupling with a protecting group.
Step 1: Methyl Ester Protection
-
Suspend this compound in methanol.
-
Cool the mixture to 0 °C and add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling of the Methyl Ester
Follow the procedure in Protocol 1, using Methyl 4-chloro-2-methylnicotinate as the starting material.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the purified methyl ester from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] The coupling of chloropyridines is challenging and requires a highly active catalyst system.
Causality Behind Experimental Choices
-
Catalyst and Ligand: For the amination of aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, and DavePhos, often used in combination with a palladium source like Pd₂(dba)₃ or as pre-formed palladacycle pre-catalysts (e.g., RuPhos Pd G3), are highly effective. These ligands promote the challenging oxidative addition of the C-Cl bond and facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations. For substrates with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst and higher temperatures.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically used. It is critical to ensure the reaction is performed under strictly inert and anhydrous conditions, as oxygen and water can deactivate the catalyst.
Protocol 3: Buchwald-Hartwig Amination of Methyl 4-chloro-2-methylnicotinate
Due to the incompatibility of the free carboxylic acid with the strongly basic conditions of the Buchwald-Hartwig reaction, a protecting group strategy is highly recommended.
Reaction Scheme
Caption: Buchwald-Hartwig amination of the protected substrate.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Methyl 4-chloro-2-methylnicotinate | 185.61 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| RuPhos Pd G3 | 832.38 | 0.02 | 0.02 |
| RuPhos | 473.61 | 0.02 | 0.02 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 5 mL | - |
Step-by-Step Procedure
-
In a glovebox, add Methyl 4-chloro-2-methylnicotinate (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), RuPhos Pd G3 (0.02 mmol), and RuPhos (0.02 mmol) to a dry reaction vial with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Deprotect the ester as described in Protocol 2, Step 3.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[6][7]
Causality Behind Experimental Choices
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is typically used.[5] In copper-free systems, a higher loading of the palladium catalyst and a suitable ligand may be required to facilitate the catalytic cycle.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, which also often serves as the solvent.
-
Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[5] However, for substrates with multiple functional groups, copper-free conditions can provide cleaner reactions.[6]
Protocol 4: Copper-Free Sonogashira Coupling of Methyl 4-chloro-2-methylnicotinate
A protecting group strategy is again recommended to avoid side reactions with the carboxylic acid.
Reaction Scheme
Caption: Copper-free Sonogashira coupling of the protected substrate.
Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Methyl 4-chloro-2-methylnicotinate | 185.61 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 5 mL | - |
Step-by-Step Procedure
-
To a dry Schlenk tube, add Methyl 4-chloro-2-methylnicotinate (1.0 mmol) and PdCl₂(PPh₃)₂ (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed triethylamine (5 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Deprotect the ester as described in Protocol 2, Step 3.
Conclusion
The metal-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The choice of reaction conditions, particularly the catalyst system and the decision of whether to employ a protecting group strategy, are critical for achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers to successfully navigate the challenges associated with this valuable substrate and to unlock its full potential in the development of novel molecules for a range of applications.
References
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-chloronicotinonitrile.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
-
MDPI. (2022). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Retrieved from [Link]
-
ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
ResearchGate. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2024). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ResearchGate. (2024). The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. Retrieved from [Link]
-
ResearchGate. (2024). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
YouTube. (2015). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
-
National Center for Biotechnology Information. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Organotin(IV) Derivatives Using 4-Chloro-2-methylnicotinic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Growing Interest in Organotin(IV) Carboxylates
Organotin(IV) compounds have garnered significant attention in the fields of chemistry, materials science, and pharmacology due to their diverse structural chemistry and wide range of biological activities.[1] Among these, organotin(IV) carboxylates are a particularly promising class of compounds, demonstrating potential as anticancer, antifungal, and antibacterial agents.[2][3][4] The biological efficacy of these compounds is intricately linked to the nature of both the organic moieties attached to the tin atom and the coordinated carboxylate ligand.[2] The ligand can influence the overall lipophilicity of the complex, which in turn affects its ability to traverse cellular membranes.[2]
This application note provides a detailed protocol for the synthesis of novel organotin(IV) derivatives using 4-Chloro-2-methylnicotinic acid as the carboxylate ligand. Nicotinic acid and its derivatives are of significant biological importance, and their incorporation into organotin(IV) frameworks presents an exciting avenue for the development of new therapeutic agents. The chloro and methyl substitutions on the pyridine ring of this compound offer unique electronic and steric properties that can modulate the biological activity and stability of the resulting organotin(IV) complexes.
This document will provide a comprehensive guide for the synthesis, purification, and characterization of these novel compounds, with a focus on providing the scientific rationale behind each step of the protocol.
Ligand Profile: this compound
Chemical Structure:
A general workflow for the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diorganotin(IV) bis(4-Chloro-2-methylnicotinate)
This protocol describes the synthesis of diorganotin(IV) derivatives of the general formula R₂Sn(O₂CC₇H₅ClN)₂, where R can be, for example, n-butyl or methyl.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Diorganotin(IV) oxide (R₂SnO, 0.5 mmol) (e.g., Di-n-butyltin(IV) oxide or Dimethyltin(IV) oxide)
-
Anhydrous toluene (50 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 mmol) and the diorganotin(IV) oxide (0.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing for 4-6 hours, or until the solution becomes clear. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexane.
-
Drying: Dry the purified crystals under vacuum.
Rationale: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct. Toluene is a common solvent for these reactions as it forms an azeotrope with water and has a suitable boiling point for reflux.
Protocol 2: Synthesis of Triorganotin(IV) 4-Chloro-2-methylnicotinate
This protocol outlines the synthesis of triorganotin(IV) derivatives with the general formula R₃Sn(O₂CC₇H₅ClN), where R can be, for example, n-butyl, methyl, or phenyl. [5] Materials and Reagents:
-
This compound (1.0 mmol)
-
Triorganotin(IV) chloride (R₃SnCl, 1.0 mmol) (e.g., Tri-n-butyltin(IV) chloride or Triphenyltin(IV) chloride)
-
Triethylamine (1.1 mmol)
-
Anhydrous methanol or ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Ligand Salt Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of anhydrous methanol. Add triethylamine (1.1 mmol) dropwise to the solution while stirring. This will form the triethylammonium salt of the carboxylic acid.
-
Reaction with Organotin Halide: In a separate flask, dissolve the triorganotin(IV) chloride (1.0 mmol) in 20 mL of anhydrous methanol.
-
Addition: Slowly add the solution of the triorganotin(IV) chloride to the solution of the ligand salt with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours.
-
Product Precipitation: A precipitate of triethylammonium chloride will form. After cooling the reaction mixture, remove the precipitate by filtration.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum desiccator.
Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with the organotin halide and sequestering the HCl byproduct as triethylammonium chloride. The use of anhydrous solvents is important to prevent the hydrolysis of the organotin chloride.
Characterization of the Synthesized Derivatives
A thorough characterization of the synthesized organotin(IV) derivatives is essential to confirm their structure and purity. The following techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations and Interpretation |
| FT-IR Spectroscopy | The disappearance of the broad O-H stretching band of the free carboxylic acid. The position of the asymmetric (νₐₛy(COO)) and symmetric (νₛyₘ(COO)) stretching vibrations of the carboxylate group can provide information about its coordination mode (monodentate, bidentate chelating, or bridging). The difference (Δν) between νₐₛy(COO) and νₛyₘ(COO) is indicative of the coordination mode. [2] |
| Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | ¹H NMR: Signals corresponding to the protons of the 4-Chloro-2-methylnicotinate ligand and the organic groups attached to the tin atom should be observed. ¹³C NMR: The chemical shift of the carboxylate carbon can provide further evidence of coordination. ¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. [6]For instance, five-coordinate triorganotin(IV) complexes typically show signals in the range of +25 to -329 ppm. [6] |
| Mass Spectrometry | Provides information about the molecular weight of the synthesized compound and its fragmentation pattern, which can help confirm the structure. |
Structural Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the synthesized compounds, providing precise information on bond lengths, bond angles, and the coordination geometry around the tin atom. [7]
Potential Applications in Drug Development
Organotin(IV) carboxylates have shown significant potential as anticancer agents, often exhibiting higher efficacy than the parent carboxylic acids. [2][3]The mechanism of action is thought to involve interaction with cellular components, potentially including DNA. [4]The synthesized organotin(IV) derivatives of this compound should be screened for their cytotoxic activity against various cancer cell lines.
Furthermore, given the known antimicrobial properties of many organotin compounds, these novel derivatives should also be evaluated for their antibacterial and antifungal activities. [4]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis, characterization, and potential application of novel organotin(IV) derivatives of this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in the fields of coordination chemistry and drug development to explore this promising class of compounds. The unique electronic and steric features of the 4-Chloro-2-methylnicotinate ligand are expected to yield organotin(IV) complexes with interesting structural and biological properties.
References
-
Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. PMC. [Link]
-
Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. [Link]
-
Synthesis and structural characterization of organotin(IV) carboxylates based on different heterocyclic substituents. ResearchGate. [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. PMC. [Link]
-
Dimethyltin(IV) carboxylate compounds; synthesis, characterization and in vitro cytotoxic activity. PubMed. [Link]
-
Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review. PubMed. [Link]
-
Biological activity studies on organotin(IV)n+ complexes and parent Compounds. IRIS Uniroma1. [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry. [Link]
-
Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed. [Link]
-
EXPLORING THE BIOLOGICAL ACTIVITY OF ORGANOTIN CARBOXYLATE COMPLEXES WITH 4-SULFOSALICYLIC ACID. Semantic Scholar. [Link]
-
Synthesis of organotin (IV) complexes 1–4; product 1:... ResearchGate. [Link]
-
Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. ResearchGate. [Link]
-
Synthesis and characteristics of organotin(IV) complexes. ResearchGate. [Link]
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- 5. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-methylnicotinic Acid
Welcome to the technical support guide for the purification of 4-Chloro-2-methylnicotinic acid (CAS 914219-06-0). This document is designed for chemists and researchers in pharmaceutical and chemical development. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods for optimal purity.
Section 1: Understanding the Molecule: Physicochemical Properties
Effective purification begins with understanding the molecule's properties. This compound is a substituted pyridine carboxylic acid. Its behavior is dictated by the interplay of the acidic carboxylic group, the weakly basic pyridine ring, and the substituents.
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Mol [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"];
pKa [label="pKa Values (Estimated)", pos="-2.5,1!"]; Solubility [label="Solubility Profile", pos="2.5,1!"]; Impurities [label="Potential Impurities", pos="0,-0.5!"];
pKa_COOH [label="Carboxylic Acid (pKa ~3-4)\nElectron-withdrawing Cl lowers pKa.", pos="-3.5,-0.5!"]; pKa_Pyr [label="Pyridine-N (pKa ~1-2)\nLess basic than pyridine due to Cl.", pos="-1.5,-0.5!"]; Sol_Polar [label="Polar Solvents\nGood solubility in alcohols, DMSO.", pos="1.5,-0.5!"]; Sol_NonPolar [label="Non-Polar Solvents\nLow solubility in hexanes, toluene.", pos="3.5,-0.5!"]; Imp_Start [label="Starting Materials\ne.g., chlorinated picolines", pos="-1.5,-2!"]; Imp_Side [label="Side-Reaction Products\ne.g., regioisomers, hydrolysis products", pos="1.5,-2!"];
Mol -> pKa [label="Governs pH behavior"]; Mol -> Solubility [label="Dictates solvent choice"]; Mol -> Impurities [label="Arise from synthesis"]; pKa -> pKa_COOH; pKa -> pKa_Pyr; Solubility -> Sol_Polar; Solubility -> Sol_NonPolar; Impurities -> Imp_Start; Impurities -> Imp_Side; } caption { label = "Key physicochemical relationships for purification."; fontsize = 10; } dot
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₆ClNO₂ | - |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Typically an off-white to yellow solid | Color may indicate impurities. |
| pKa (Carboxylic Acid) | Estimated: 3.0 - 4.0 | Soluble in basic aqueous solutions (pH > 5). Can be precipitated by adding acid. |
| pKa (Protonated Pyridine) | Estimated: 1.0 - 2.0 | Soluble in strongly acidic aqueous solutions (pH < 1). |
| Solubility (General) | Expected to be soluble in polar organic solvents like alcohols, DMSO, and acetone; sparingly soluble in non-polar solvents like hexanes.[4][5][6] | Provides a starting point for selecting recrystallization solvents. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What is the most robust initial method for purifying crude this compound?
A1: For a polar, acidic compound like this, recrystallization is the most powerful and scalable initial technique.[7] It leverages differences in solubility between your compound and impurities at different temperatures. If the crude material is highly impure (>20% impurities) or contains compounds with very similar solubility, silica gel chromatography may be necessary, but it is more resource-intensive.
Q2: How do I select the right solvent for recrystallization?
A2: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] Based on the solubility of analogous nicotinic acids, a good starting point for screening is:
-
Single Solvents: Water, ethanol, isopropanol, acetonitrile, ethyl acetate.[4][5][6]
-
Two-Solvent Systems: If the compound is too soluble in one solvent (like methanol) and insoluble in another (like hexane), a two-solvent system can be effective. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Hexane.[7][9]
Q3: My compound "oils out" instead of crystallizing upon cooling. What's wrong and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).
-
Cause: The solution is cooling too quickly, or the chosen solvent is not ideal. Impurities can also suppress the melting point.
-
Solution 1 (Re-heat and Slow Cool): Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly (e.g., by placing it inside a larger beaker of hot water) to ensure it remains above the melting point as saturation is reached.
-
Solution 2 (Change Solvent): Use a larger volume of the same solvent or switch to a different solvent system entirely. Using a lower-boiling point solvent can sometimes help.
-
Solution 3 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure product to provide a nucleation site.[7]
Q4: How can I remove colored impurities from my product?
A4: If the product has a persistent yellow or brown tint, this often indicates highly conjugated, polar impurities.
-
Activated Charcoal: Add a small amount (1-2% w/w) of activated charcoal (e.g., Norit) to the hot, dissolved solution before filtration. The charcoal adsorbs colored impurities.
-
Procedure: Add the charcoal, swirl the hot solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and any other insoluble matter.[8] Caution: Using too much charcoal can lead to significant product loss.
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, this is an excellent technique for separating your acidic product from neutral or basic impurities. The amphoteric nature of the molecule (acidic COOH, basic pyridine-N) allows for selective extraction.
dot graph AcidBaseExtraction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for acid-base purification."; fontsize = 10; } dot
This process exploits the fact that the carboxylate salt is water-soluble, while the neutral acid is organic-soluble.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol/Water)
This protocol provides a general workflow. The ideal solvent and volumes must be determined empirically via small-scale solubility tests.[8]
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat your chosen solvent (e.g., 95% ethanol) to its boiling point.
-
Saturated Solution: Add the hot solvent dropwise to the flask while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small spatula tip of activated charcoal, and bring it back to a boil for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purity Assessment by HPLC
This method is adapted from standard procedures for analyzing nicotinic acid derivatives and should be optimized for your specific system.[10][11]
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~265 nm (scan for optimal wavelength) |
| Sample Prep | Dissolve a small sample (~1 mg/mL) in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water). |
The purity is determined by the area percentage of the main peak. For high-purity material (>99%), the impurity peaks should be minimal.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal. 4. If using a two-solvent system, add a small amount of the anti-solvent (the one in which it's insoluble).[9] |
| Very low recovery/yield. | 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath. 2. Minimize the amount of hot solvent used for dissolution. 3. Ensure the filtration apparatus (funnel, receiving flask) is kept hot during transfer. |
| Product appears as a fine powder, not crystals. | 1. Solution cooled too rapidly ("crashed out"). 2. Solution was agitated during cooling. | 1. Re-dissolve the solid and allow it to cool much more slowly. Insulating the flask can help. 2. Ensure the flask is left undisturbed during the initial cooling phase. |
| Melting point is broad or low after purification. | 1. Impurities are still present. 2. The sample is not completely dry (residual solvent). | 1. Repeat the recrystallization, perhaps with a different solvent system. 2. Dry the sample for a longer period under high vacuum, possibly with gentle heating. |
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. 4-Chloronicotinic acid. National Center for Biotechnology Information. [Link]
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Abraham, M. H., et al. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents." The Journal of Chemical Thermodynamics, 2013.
-
MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]
- Google Patents.
- Oledzka, I., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica, 2005.
- Gonçalves, C. M., & da Piedade, M. E. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
-
Chemsrc. Methyl 4-chloro-2-methylnicotinate. [Link]
-
PubChem. 2-Chloronicotinic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 4-Chloro-2-methylnicotinic Acid
Answering the call for in-depth, field-proven insights, this Technical Support Center guide is structured to assist researchers, scientists, and drug development professionals in navigating the complexities of 4-Chloro-2-methylnicotinic acid synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a resource that explains the causality behind common challenges, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
The synthesis of this compound, a key building block in pharmaceutical development, presents several challenges related to impurity formation. Achieving high purity is critical for downstream applications, making a thorough understanding of potential side reactions and contaminants essential. This guide provides answers to common issues encountered during synthesis, purification, and analysis.
Part 1: Frequently Asked Questions (FAQs) - Common Impurities & Their Origins
This section addresses the most frequently encountered impurities in a direct question-and-answer format, focusing on their origin, mechanism of formation, and prevention strategies.
Q1: I'm observing an impurity with a mass corresponding to the loss of CO₂. What is it and how can I prevent it?
Answer: This impurity is almost certainly 4-Chloro-2-methylpyridine , the product of decarboxylation. Nicotinic acid derivatives can lose carbon dioxide under thermal stress.[1][2]
-
Causality: The reaction proceeds through a cyclic transition state, particularly if trace amounts of water are present, and is accelerated at high temperatures, such as during distillation or prolonged heating.[3] While some decarboxylation reactions require a catalyst, thermal decarboxylation of heterocyclic acids can occur without one.[1][4]
-
Prevention & Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during reaction work-up and purification. If distillation is necessary, use vacuum distillation to lower the boiling point.
-
pH Management: Maintain a neutral or slightly acidic pH during work-up. Basic conditions can facilitate the formation of the carboxylate anion, which is more prone to decarboxylation.
-
Drying: Ensure the isolated product is thoroughly dried under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvents and water.
-
Q2: My final product is contaminated with a regioisomer, specifically 6-Chloro-2-methylnicotinic acid. Why does this form?
Answer: The presence of 6-Chloro-2-methylnicotinic acid points to a lack of regioselectivity during the chlorination step, a common issue when synthesizing substituted pyridines.
-
Causality: A frequent synthetic route involves the N-oxidation of a 2-methylnicotinic acid precursor, followed by chlorination using reagents like phosphorus oxychloride (POCl₃).[5][6] The N-oxide activates the pyridine ring for chlorination at the 2- and 6-positions. While the 4-position is often the target, competitive chlorination at the 6-position can occur, leading to this isomeric impurity. The exact ratio of isomers depends heavily on reaction conditions, including temperature and the specific chlorinating agent used.[6]
-
Prevention & Troubleshooting:
-
Optimize Chlorination: Carefully control the temperature during the addition of the chlorinating agent, often running the reaction at lower temperatures to favor the desired isomer.
-
Choice of Reagent: Investigate alternative chlorinating agents or synthetic routes that offer higher regioselectivity.
-
Purification: This impurity can be difficult to remove due to its similar physical properties. Careful recrystallization or preparative chromatography may be required.
-
Q3: I've identified 4-Hydroxy-2-methylnicotinic acid in my product. What is the source of this impurity?
Answer: The presence of 4-Hydroxy-2-methylnicotinic acid is a result of hydrolysis, where the chloro group at the C4 position is substituted by a hydroxyl group.
-
Causality: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution by water.[7] This reaction is significantly accelerated under basic conditions (e.g., during a basic aqueous work-up) or at elevated temperatures in the presence of water.[8] Carboxylic acid derivatives are generally prone to hydrolysis, and the chlorinated pyridine ring is no exception.[7]
-
Prevention & Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, particularly during the final steps of the synthesis and purification.
-
Control pH: If an aqueous work-up is necessary, perform it at a neutral or acidic pH and at low temperatures to minimize the rate of hydrolysis.
-
Storage: Store the final product in a dry, inert atmosphere to prevent hydrolysis over time.
-
Q4: My synthesis involves the oxidation of a 2-methyl group. What are the common process-related impurities from this step?
Answer: The oxidation of a methyl group to a carboxylic acid can lead to several impurities if not driven to completion or if conditions are too harsh.
-
Causality: Using oxidizing agents like potassium permanganate (KMnO₄) can result in incomplete oxidation, leaving behind starting material (4-Chloro-2-methylpyridine ) or intermediate oxidation states such as 4-Chloro-2-(hydroxymethyl)pyridine (the alcohol) and 4-Chloro-2-formylpyridine (the aldehyde). Conversely, overly aggressive oxidation conditions (high temperature, high concentration of oxidant) can lead to ring-opening and other degradation byproducts.[9][10]
-
Prevention & Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Controlled Addition: Add the oxidizing agent portion-wise to manage the reaction exotherm and prevent localized overheating.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess is often needed, but a large excess increases the risk of side reactions.
-
Part 2: Troubleshooting and Analysis Guide
When encountering a purity issue, a systematic approach is crucial. The following workflow and data table provide a framework for identifying and resolving common problems.
Troubleshooting Workflow for Low Purity
This diagram outlines a logical sequence of steps to diagnose purity issues in your synthesis.
Caption: Troubleshooting workflow for diagnosing purity issues.
Summary of Common Impurities
This table provides a quick reference for the most common impurities, their likely sources, and recommended analytical techniques.
| Impurity Name | Structure (SMILES) | Molecular Weight | Likely Source / Cause | Recommended Analytical Method |
| 4-Chloro-2-methylpyridine | Cc1cc(Cl)ccn1 | 127.57 | Thermal decarboxylation of the final product. | GC-MS, LC-MS |
| 4-Hydroxy-2-methylnicotinic acid | Cc1cc(O)c(C(=O)O)cn1 | 153.14 | Hydrolysis of the chloro group during work-up or storage. | HPLC, LC-MS |
| 6-Chloro-2-methylnicotinic acid | Cc1ccc(Cl)nc1C(=O)O | 171.58 | Lack of regioselectivity during the chlorination step. | HPLC, LC-MS, NMR |
| Unreacted Starting Material | Varies | Varies | Incomplete reaction (e.g., incomplete oxidation). | HPLC, TLC |
Part 3: Recommended Experimental Protocols
Adherence to validated protocols is key to reproducibility and purity. The following methods provide a starting point for synthesis and analysis.
Protocol 1: Representative Synthesis of this compound
This protocol is a representative synthesis based on common transformations described in the literature, starting from 2-methyl-4-hydroxypyridine.
-
N-Oxidation:
-
To a solution of 2-methyl-4-hydroxypyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 1.5 eq) dropwise at room temperature.
-
Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to yield crude 2-methyl-4-hydroxypyridine-N-oxide.
-
-
Chlorination:
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the crude N-oxide at 0°C.
-
Slowly warm the mixture to 100-110°C and reflux for 2-3 hours.
-
Cool the reaction to room temperature and quench by slowly pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, keeping the temperature below 20°C.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 4-Chloro-2-methylpyridine.
-
-
Oxidation:
-
Dissolve the crude 4-Chloro-2-methylpyridine in a mixture of water and pyridine.
-
Heat the solution to 80-90°C and add potassium permanganate (KMnO₄, 2.5 eq) portion-wise over 2 hours.
-
After the addition is complete, stir for an additional 3-4 hours until the purple color disappears.
-
Cool the mixture, filter off the manganese dioxide, and wash the filter cake with hot water.
-
Acidify the combined filtrate to pH 2-3 with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: HPLC Method for Purity Analysis
This method is designed to separate the target compound from its primary impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 4-Hydroxy-2-methylnicotinic acid -> this compound / 6-Chloro-2-methylnicotinic acid -> 4-Chloro-2-methylpyridine.
Part 4: Visualizing Key Side Reactions
Understanding the mechanisms of impurity formation is crucial for prevention.
Mechanism of Decarboxylation
Caption: Thermal decarboxylation of the target acid.
Mechanism of Hydrolysis
Caption: Nucleophilic substitution leading to hydrolysis.
References
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
The chemical structures of nicotinic acid and its official impurities. ResearchGate. [Link]
-
A method for the degradation of radioactive nicotinic acid. PMC - NIH. [Link]
-
Nicotinic Acid-impurities. Pharmaffiliates. [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
- CN111153853B - Preparation method of 2-chloronicotinic acid.
-
Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]
-
Pyridine : Decarboxylation of Niacin. YouTube. [Link]
-
Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. [Link]
Sources
- 1. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 2. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 10. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methylnicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth technical guidance, detailed protocols, and mechanistic insights to ensure your success.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials include 2-methyl-4-aminopyridine, which can be converted to the target molecule via a Sandmeyer reaction, and 2-methyl-4-hydroxypyridine (or its tautomer, 2-methyl-4-pyridone), where the hydroxyl group is replaced by a chlorine atom. Another approach involves the oxidation of a methyl group on a pre-chlorinated pyridine ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Many of the reagents used in this synthesis are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle diazonium intermediates with care, keeping them in solution and at low temperatures.
Q4: How can I purify the final product?
A4: The final product, this compound, is a solid that can be purified by recrystallization.[1] A suitable solvent system needs to be determined experimentally, but options could include ethanol/water or toluene.[2] The choice of solvent will depend on the solubility of the product and impurities at different temperatures. Column chromatography can also be employed for purification if recrystallization is not effective.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time or increase the temperature, monitoring by TLC. - Ensure the purity and stoichiometry of your reagents. |
| Side reactions consuming starting material or product. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - For the Sandmeyer reaction, ensure the diazonium salt is kept cold to prevent decomposition.[3] | |
| Loss of product during workup and purification. | - During extraction, ensure complete phase separation and consider back-extraction of the aqueous layer. - For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation.[4] | |
| Impure Product | Presence of unreacted starting materials or intermediates. | - Optimize the reaction to drive it to completion. - Purify the crude product using recrystallization from a suitable solvent system or by column chromatography. |
| Formation of byproducts. | - In chlorination reactions with POCl₃, over-chlorination or side reactions with the methyl group can occur. Control the stoichiometry of POCl₃ and the reaction temperature. - During the Sandmeyer reaction, side reactions can lead to the formation of phenols or other byproducts. Ensure the use of a fresh copper(I) chloride catalyst.[5] | |
| Reaction Stalls | Deactivation of catalyst. | - For the Sandmeyer reaction, ensure the copper(I) catalyst has not been oxidized to copper(II). Use freshly prepared or purified CuCl. |
| Poor quality of reagents. | - Use freshly distilled or purified solvents and reagents. Ensure reagents have not degraded during storage. | |
| Difficulty in Isolating the Product | Product is too soluble in the workup solvent. | - If the product is a carboxylic acid, it can be extracted into a basic aqueous solution (e.g., NaHCO₃) and then precipitated by acidification. |
| Oily product instead of a solid. | - This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
Experimental Protocols
Here are detailed, step-by-step methodologies for two common synthetic routes to this compound.
Protocol 1: Synthesis via Sandmeyer Reaction of 2-Methyl-4-aminopyridine
This protocol involves the diazotization of 2-methyl-4-aminopyridine followed by a copper(I) chloride-catalyzed chlorination. The final step is the oxidation of the methyl group to a carboxylic acid.
Step 1: Diazotization and Chlorination
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-aminopyridine in aqueous HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-2-methylpyridine.
Step 2: Oxidation to this compound
-
Dissolve the crude 4-chloro-2-methylpyridine in a suitable solvent such as water or acetic acid.[6]
-
Add an oxidizing agent, such as potassium permanganate or nitric acid, in portions while monitoring the temperature.[7]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and work up accordingly. If using KMnO₄, the manganese dioxide byproduct needs to be filtered off.
-
Acidify the filtrate to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Protocol 2: Synthesis from 2-Methyl-4-hydroxypyridine
This protocol involves the chlorination of 2-methyl-4-hydroxypyridine followed by oxidation of the methyl group.
Step 1: Chlorination of 2-Methyl-4-hydroxypyridine
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-methyl-4-hydroxypyridine.
-
Carefully add phosphorus oxychloride (POCl₃) in excess.[8]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-chloro-2-methylpyridine.
Step 2: Oxidation to this compound
Follow the same oxidation procedure as described in Protocol 1, Step 2.
Visualizing the Workflow
Diagram 1: General Synthetic Workflow
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
4-Chloro-2-methylnicotinic acid stability and degradation pathways
Welcome to the technical support resource for 4-Chloro-2-methylnicotinic acid (CAS No. 914219-06-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation pathways of this compound. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges during your experiments.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Understanding its stability is critical for developing robust analytical methods, designing stable formulations, and ensuring the safety and efficacy of potential drug products.[1][2] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and products.[1][3][4] While specific degradation data for this compound is not extensively published, this guide synthesizes information from general forced degradation principles and studies on structurally similar compounds to provide a scientifically grounded resource.
Troubleshooting Guide: Experimental Challenges
This section addresses common problems encountered during the handling and analysis of this compound, providing potential causes and actionable solutions.
Scenario 1: Inconsistent Purity Results in HPLC Analysis
-
Question: My team is observing variable purity results for different batches of this compound using a standard reverse-phase HPLC method. What could be the cause?
-
Answer: Inconsistent purity readings can stem from on-column degradation or the presence of previously unidentified degradation products. The acidic or basic mobile phases, or even metal contaminants in the HPLC system, can induce degradation.
-
Plausible Cause 1: Hydrolytic Degradation. The chloro-substituent on the pyridine ring may be susceptible to hydrolysis, particularly at elevated temperatures or extreme pH values, potentially converting it to a hydroxy-nicotinic acid derivative. Studies on similar chlorinated aromatic compounds have shown that hydrolysis can be a significant degradation pathway.[5]
-
Plausible Cause 2: Metal Ion Chelation. Nicotinic acid and its derivatives can chelate metal ions. If your HPLC system has exposed metal parts (e.g., frits, columns), this interaction could catalyze degradation or lead to peak tailing and altered retention times.
Troubleshooting Steps:
-
pH Screening: Evaluate the stability of your compound in different pH mobile phases (e.g., pH 3, 5, and 7.5) to identify a non-degradative condition.
-
Use of Metal-Inert Columns: Employ PEEK-lined or other metal-free columns and tubing to minimize metal-catalyzed degradation.
-
Lower Column Temperature: Reduce the column oven temperature to minimize thermally induced degradation during the analytical run.
-
Scenario 2: Appearance of Unknown Peaks in Stability Samples
-
Question: After storing a solution of this compound at 40°C for one week, I see several new, small peaks in the chromatogram. How can I identify these and prevent their formation?
-
Answer: The appearance of new peaks indicates degradation. The storage conditions (temperature, light, oxygen, pH) are critical factors.[1][6] Based on the structure, several degradation pathways are possible.
-
Potential Degradation Pathways:
-
Hydrolysis: As mentioned, the chloro group can be displaced by a hydroxyl group.
-
Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides. This could lead to the formation of N-oxides or hydroxymethyl derivatives.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. Photolytic studies on other chlorinated nicotinic acids have shown that this can be a relevant pathway, often leading to dechlorination or hydroxylation.[7]
-
Decarboxylation: While generally requiring higher heat, thermal decarboxylation (loss of CO2) from the carboxylic acid group is a possibility, especially in the presence of certain catalysts.
-
Identification and Prevention Strategy:
-
Forced Degradation Study: Perform a systematic forced degradation study to intentionally generate these unknown peaks under controlled conditions (acid, base, peroxide, heat, light).[3] This will help in hypothesizing the structures of the degradants.
-
LC-MS/MS Analysis: Use liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the mass of the parent compound and the unknown peaks. The mass difference can provide clues about the chemical transformation (e.g., a +16 Da shift suggests oxidation).[8][9]
-
Storage Condition Optimization: Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photo and oxidative degradation. Ensure the pH of the solution is in a stable range, as determined by your forced degradation studies.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for up to 30 minutes.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for up to 30 minutes.[2]
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 70°C in an oven for up to 48 hours.[6]
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing combined visible and UV outputs (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with a control sample to identify degradation products. Aim for 1-30% degradation to ensure that secondary degradation is minimized.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A: For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at room temperature or refrigerated conditions (2-8°C) is recommended.
-
-
Q2: Is this compound susceptible to degradation in the presence of common pharmaceutical excipients?
-
A: While specific compatibility data is unavailable, potential interactions should be considered. Excipients with reactive impurities, such as peroxides in povidone or formaldehyde in some fillers, could induce degradation.[10] Basic excipients (e.g., magnesium stearate) could potentially catalyze hydrolysis. It is crucial to perform drug-excipient compatibility studies during formulation development.[11]
-
-
Q3: What is the likely primary degradation product under hydrolytic conditions?
-
A: Based on the chemistry of similar compounds, the most probable primary degradation product under both acidic and basic hydrolysis would be 4-Hydroxy-2-methylnicotinic acid, resulting from the nucleophilic substitution of the chlorine atom.
-
-
Q4: Can the methyl group on the pyridine ring degrade?
-
A: Yes, the methyl group can be a site for oxidative degradation. Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen catalyzed by metal ions), it could be oxidized to a hydroxymethyl group (-CH₂OH) or further to a carboxylic acid, forming a dicarboxylic acid derivative of pyridine.
-
Visualizing Degradation Pathways & Workflows
The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for their investigation.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Summary of Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions, based on general chemical principles. This should be verified experimentally.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Likely to degrade | 4-Hydroxy-2-methylnicotinic acid |
| Base Hydrolysis | Likely to degrade | 4-Hydroxy-2-methylnicotinic acid |
| Oxidation | Susceptible | N-oxides, hydroxymethyl derivatives |
| Thermal (Solid) | Generally stable at moderate temperatures | Decarboxylation at high temperatures |
| Photolysis | Potentially unstable | Hydroxylated and dechlorinated products |
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
Devi, L. G., & Krishnamurthy, G. (2004). Photocatalytic Degradation of Pesticide 4-Chloro-2-Methylphenoxyacetic Acid on Irradiated Tio2 Particles. Oriental Journal of Chemistry. [Link]
-
Applied Ecology and Environmental Research. (2019). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.[Link]
-
INIS-IAEA. (n.d.). Radiolytic degradation of herbicide 4-chloro-2-methylphenoxyacetic acid by gamma radiation for environmental protection. [Link]
-
NIH National Library of Medicine. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
-
NIH National Library of Medicine. (1966). A method for the degradation of radioactive nicotinic acid. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
Zareen, A., & Anjaneyulu, Y. (2006). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. [Link]
-
PubMed. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. [Link]
-
PubMed. (2015). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. [Link]
- Google Patents. (n.d.).
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbutanoic acid. [Link]
-
PubMed. (2016). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. [Link]
-
MDPI. (2021). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. [Link]
-
NIH National Library of Medicine. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
MDPI. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. [Link]
-
University of Kentucky. (2012). Thermal Degradation of Amines for CO2 Capture. [Link]
-
PubMed. (2024). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. (2020). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]
-
SEARCH. (n.d.). Analysis of Chemical Warfare Degradation Products. [Link]
-
ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]
-
PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Journal of Materials Chemistry C. (2021). Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. [Link]
-
PubMed. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. [Link]
- Google Patents. (n.d.). Method for preparing 2-chloronicotinic acid.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: 4-Chloro-2-methylnicotinic Acid Reactions
Welcome to the technical support center for 4-Chloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your reactions with this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I am attempting a Suzuki-Miyaura cross-coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors, primarily related to the inherent reactivity of the aryl chloride and potential catalyst inhibition. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems to facilitate the oxidative addition step.[1]
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ more electron-rich and bulky phosphine ligands that are known to facilitate the coupling of aryl chlorides.[1] Examples include SPhos, XPhos, or RuPhos. Consider using a pre-formed catalyst or generating the active Pd(0) species in situ.
-
-
Suboptimal Base Selection: The presence of the acidic carboxylic acid group on your starting material can interfere with the base used in the reaction. The base is crucial for the transmetalation step.[2]
-
Solution: A careful selection of the base is necessary. While strong bases like KOtBu are often effective in Suzuki couplings, they can also lead to side reactions with the carboxylic acid. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1][3] In some cases, a biphasic system with an aqueous base can be beneficial.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may aggregate into inactive palladium black.[1]
-
Solution: Ensure your reaction is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) before adding the catalyst. Using fresh, high-purity solvents and reagents is also crucial.
-
-
Solvent Choice: The solvent plays a key role in solubility and reaction kinetics.
-
Solution: A solvent screen is recommended. Common choices for Suzuki couplings include toluene, dioxane, DMF, and THF.[1] A mixture of an organic solvent with water is often used when an inorganic base is employed.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield Suzuki coupling.
Question 2: I'm performing a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a complex mixture of products. What could be going wrong?
Answer:
The Buchwald-Hartwig amination of this compound can be challenging due to the potential for catalyst inhibition by the starting material or product and the possibility of side reactions. The presence of both a pyridine nitrogen and a carboxylic acid can lead to catalyst poisoning.
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The carboxylate, formed in the presence of a base, can also act as a ligand.
-
Solution: Using bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue by forming more stable catalyst complexes.[4] Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction can be a highly effective strategy.
-
-
Side Reactions: Strong bases can promote side reactions. Additionally, if the reaction temperature is too high, decarboxylation of the nicotinic acid derivative might occur.[5][6]
-
Solution: Use a milder base such as Cs₂CO₃ or K₃PO₄. Carefully control the reaction temperature and monitor for any gas evolution which might indicate decarboxylation.
-
-
Amine Reactivity: Primary amines can sometimes undergo double arylation, leading to the formation of a diarylamine byproduct.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can sometimes favor the desired mono-arylation product.
-
Experimental Protocol: Esterification of this compound
To circumvent potential issues with the free carboxylic acid, converting it to an ester (e.g., a methyl or ethyl ester) is a recommended preliminary step.
-
Suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the ester, which can then be used in the Buchwald-Hartwig amination.
Question 3: My Sonogashira coupling of this compound with a terminal alkyne is failing. I'm using a standard Pd/Cu catalyst system. What adjustments should I consider?
Answer:
The failure of a Sonogashira coupling with this substrate can be attributed to several factors, including the low reactivity of the aryl chloride and potential side reactions.
Potential Causes & Solutions:
-
Aryl Chloride Reactivity: As with other cross-coupling reactions, the C-Cl bond is less reactive than C-Br or C-I bonds.[7]
-
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct.
-
Solution: Running the reaction under strictly anaerobic conditions can minimize this side reaction. Using a copper-free protocol is another effective way to avoid Glaser coupling.
-
-
Base and Solvent Effects: The choice of base and solvent is crucial. Amine bases like triethylamine or diisopropylamine are commonly used, but their effectiveness can be substrate-dependent.
-
Solution: A screen of bases (e.g., Et₃N, i-Pr₂NEt, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) may be necessary to find the optimal conditions.
-
Data Table: Recommended Conditions for Challenging Cross-Couplings
| Reaction Type | Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Room Temp to 60 |
| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp |
This table provides general starting points; optimization for your specific substrates is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Some suppliers recommend storage at 2-8°C.[11]
Q2: Is this compound prone to decarboxylation?
A2: Nicotinic acids can undergo decarboxylation at elevated temperatures, often in the presence of a catalyst like copper chromite.[5][6] While it may not be a significant issue under typical cross-coupling conditions (80-120°C), it is a potential side reaction to be aware of, especially if higher temperatures are employed for extended periods.
Q3: Can I perform reactions on the carboxylic acid group, such as amide coupling, without affecting the chloro-substituent?
A3: Yes, standard amide coupling reactions using reagents like EDC/HOBt or converting the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride can be performed. These reactions are typically carried out at temperatures well below those required for nucleophilic aromatic substitution of the chloride, making the selective formation of an amide feasible.
Q4: What analytical techniques are best for monitoring the progress of reactions involving this compound?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick assessment of the consumption of starting materials and the formation of products. LC-MS is invaluable for confirming the mass of the desired product and identifying any major byproducts, which can aid in troubleshooting. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide valuable information.
Reaction Workflow Diagram:
Caption: General workflow for cross-coupling reactions.
References
- A method for the degradation of radioactive nicotinic acid - PMC - NIH. (n.d.).
- Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
- Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
- Niacin - Sciencemadness Wiki. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- 914219-06-0 | this compound | ChemScene. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 4-Chloro-2-methylnicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-chloro-2-methylnicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. By understanding the underlying mechanisms, you can troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant method for synthesizing this compound is via a Sandmeyer-type reaction, starting from 4-amino-2-methylnicotinic acid. This process involves two key stages: the formation of a diazonium salt from the aromatic amine, followed by its displacement with a chloride nucleophile, typically using a copper(I) chloride catalyst.[1][2][3] This route is favored for its reliability and applicability to a wide range of aromatic amines.[3][4]
Q2: I am seeing a significant amount of a hydroxylated byproduct instead of my desired chloro-derivative. What is happening?
This is a classic issue in Sandmeyer reactions.[1] The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the aqueous acidic medium used for diazotization. This leads to the formation of 4-hydroxy-2-methylnicotinic acid. This side reaction is competitive with the desired chlorination and is often favored at elevated temperatures.
Q3: My reaction seems to produce a lot of tar-like, insoluble material. What causes this?
The formation of tar and biaryl byproducts is often indicative of side reactions involving the aryl radical intermediate generated during the Sandmeyer reaction.[1][2] If the copper(I) catalyst is not efficient at trapping the aryl radical with chloride, the radical can react with other species in the mixture, leading to polymerization or dimerization.[5] Poor temperature control and incorrect stoichiometry of reagents can exacerbate this issue.
Q4: Can I use other chlorinating agents instead of the Sandmeyer reaction?
Alternative methods exist, such as the direct chlorination of 2-methylnicotinic acid N-oxide using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6] This approach activates the pyridine ring towards nucleophilic substitution, primarily at the 2- and 4-positions.[7] However, regioselectivity can be a challenge, and you may obtain a mixture of isomers, including 2,4-dichloro derivatives, depending on the substrate and reaction conditions.[6]
Troubleshooting Guide: Common Issues & Solutions
This section delves into specific experimental problems, providing explanations of the underlying chemistry and actionable protocols to resolve them.
Problem 1: Low Yield of this compound
Question: My Sandmeyer reaction is consistently giving me low yields (<40%) of the desired 4-chloro product. My main impurity appears to be the starting material (4-amino-2-methylnicotinic acid) and the 4-hydroxy byproduct. How can I improve the conversion and selectivity?
Answer: Low yield in this reaction is typically a multi-faceted problem stemming from incomplete diazotization, premature decomposition of the diazonium salt, or competing side reactions. Let's break down the causes and solutions.
Root Cause Analysis:
-
Incomplete Diazotization: The formation of the diazonium salt from 4-amino-2-methylnicotinic acid requires cold, acidic conditions (typically 0-5 °C) with sodium nitrite. If the temperature is too high, the nitrous acid (formed in situ from NaNO₂ and acid) will decompose before it can react. If the solution is not sufficiently acidic, the concentration of the active electrophile, the nitrosonium ion (NO⁺), will be too low.
-
Premature Decomposition: Aryl diazonium salts are thermally unstable. Once formed, they must be used promptly and kept cold. Allowing the solution to warm up before the addition of the copper(I) chloride catalyst will lead to the undesired reaction with water, forming the 4-hydroxy byproduct and releasing nitrogen gas.[1]
-
Inefficient Copper Catalysis: The copper(I) catalyst is crucial for the single-electron transfer (SET) that initiates the conversion of the diazonium salt to the aryl radical.[3][5] If the catalyst is oxidized (e.g., green/blue Cu(II) instead of white/pale Cu(I)) or used in insufficient quantity, the radical formation and subsequent chlorine transfer will be slow, allowing the competing hydrolysis reaction to dominate.[5]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve the low-yield issue.
Caption: Troubleshooting workflow for low yield.
Optimized Protocol:
-
Diazotization:
-
Suspend 1.0 equivalent of 4-amino-2-methylnicotinic acid in 3 M HCl. Ensure the mixture is a fine, well-stirred slurry.
-
Cool the slurry to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C.
-
Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold slurry over 30-45 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of 1.2 equivalents of fresh copper(I) chloride in 3 M HCl. The solution should be nearly colorless to pale yellow. If it is green, the catalyst is oxidized and will be ineffective.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt slurry to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed. Control the addition rate to keep the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Heat the reaction to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Cool, filter the resulting solid, wash with water, and dry.
-
Problem 2: Product is Contaminated with 4-hydroxy-2-methylnicotinic acid
Question: My final product shows two spots on TLC and the NMR indicates a significant amount of the 4-hydroxy byproduct. How can I remove this impurity?
Answer: The formation of the 4-hydroxy byproduct is a common side reaction resulting from the reaction of the diazonium intermediate with water.[8][9] While optimizing the reaction as described in Problem 1 will minimize its formation, purification is often necessary. The key difference between your desired product and the impurity is the acidic phenolic hydroxyl group, which can be exploited for separation.
Mechanism of Side Reaction:
Caption: Competing pathways for the diazonium intermediate.
Purification Strategy: Acid-Base Extraction
The carboxylic acid group on both molecules is acidic. However, the 4-hydroxy derivative has an additional, weakly acidic phenolic proton. This difference in acidity is generally insufficient for a simple extraction. A more robust method is recrystallization.
Protocol: Purification by Recrystallization
-
Solvent Selection: this compound has moderate polarity. A good starting point for recrystallization is a mixed solvent system, such as methanol/water or ethanol/water.[10]
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of the alcohol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The 4-chloro derivative, being generally less polar and less capable of hydrogen bonding than the 4-hydroxy derivative, should preferentially crystallize out.
-
Collect the crystals by filtration, wash with a small amount of cold methanol/water, and dry.
-
Check the purity of the crystals and the mother liquor by TLC or HPLC. A second recrystallization may be necessary.
-
Problem 3: Formation of an Isomeric Impurity, 2-Chloro-6-methylnicotinic acid
Question: My synthesis starts from 6-methylnicotinic acid N-oxide and uses POCl₃. I am getting a mixture of two chloro-isomers that are very difficult to separate. How can I improve the regioselectivity for the 4-chloro product?
Answer: This is a known challenge when using the N-oxide route. The activation of the pyridine N-oxide by POCl₃ generates a highly reactive intermediate that can be attacked by chloride at either the C2 or C6 position (equivalent to C4 in your desired product's nomenclature). The regioselectivity is sensitive to steric and electronic effects, as well as the reaction conditions.
Improving Regioselectivity:
Recent literature has shown that the choice of base and solvent can have a dramatic impact on the regioselectivity of this reaction.[6]
-
Base Selection: Sterically hindered, non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are often superior to simpler bases like triethylamine. They are thought to modulate the reactivity of the intermediate species more effectively.
-
Solvent: Dichloromethane (DCM) is often a good solvent choice for this transformation.[6][7]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly improve selectivity by favoring the thermodynamically preferred product.[7]
Recommended Protocol:
-
Dissolve 1.0 equivalent of the 2-methylnicotinic acid N-oxide in anhydrous DCM.
-
Add 2.0 equivalents of 2,6-lutidine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of phosphorus oxychloride (POCl₃) dropwise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Quantitative Data Summary
| Impurity | Common Cause | Recommended Action | Analytical Signature (Typical ¹H NMR) |
| 4-Hydroxy-2-methylnicotinic acid | Reaction with water during Sandmeyer | Optimize temperature control; Purify via recrystallization | Disappearance of C4-H signal, presence of broad -OH peak |
| Starting Material (4-Amino...) | Incomplete diazotization | Ensure cold temps & slow NaNO₂ addition | Presence of characteristic aromatic amine signals |
| Tar/Biaryl Dimers | Poor catalyst efficiency, high temp | Use fresh CuCl, maintain low temp | Broad, unresolved peaks in baseline of NMR |
| Isomeric Chloro-product | Poor regioselectivity in N-oxide route | Use hindered base (2,6-lutidine), low temp | Different chemical shifts for aromatic protons |
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Semantic Scholar. Retrieved from [Link]
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
-
A study of the mechanism of the Sandmeyer reaction. (1957). The Royal Society. Retrieved from [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deoxygenative chlorination of pyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
An experiment to illustrate nucleophilic aromatic substitution and tautomerism. (n.d.). ACS Publications. Retrieved from [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (2001). Arkat USA. Retrieved from [Link]
-
Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate. Retrieved from [Link]
-
Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024). RSC Publishing. Retrieved from [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). ACS Publications. Retrieved from [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
- Process for producing chloronicotinic acid compounds. (n.d.). Google Patents.
- Process for the production of pure white 2-chloronicotinic acid. (n.d.). Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, field-proven solutions to optimize your synthetic route and improve yields. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot effectively.
I. Overview of the Primary Synthetic Pathway
A prevalent and reliable method for synthesizing this compound involves a multi-step process starting from 2-methyl-4-nitropyridine-N-oxide. This pathway is favored for its accessible starting materials and generally good yields, provided that critical reaction parameters are carefully controlled.
The key transformations in this synthesis are:
-
Chlorination and Reduction: Conversion of 2-methyl-4-nitropyridine-N-oxide to 4-chloro-2-methylpyridine.
-
Oxidation: Oxidation of the methyl group at the 2-position to a carboxylic acid.
Below is a workflow diagram illustrating this primary synthetic route.
Caption: Primary synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters in the first step, the conversion of 2-methyl-4-nitropyridine-N-oxide?
A1: The initial chlorination and reduction step is highly sensitive to temperature and reaction time. Using concentrated hydrochloric acid at elevated temperatures is a common method.[1] However, precise control is crucial to prevent side reactions.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Temperature | 150 - 210°C[1] | Lower temperatures can lead to incomplete reaction, while excessively high temperatures may cause decomposition of the starting material or product, leading to tar formation. |
| Reaction Time | 20 - 28 hours[1] | Insufficient time will result in low conversion rates. Extended reaction times, especially at higher temperatures, can promote the formation of undesired byproducts. |
| Pressure | Autoclave | Due to the high temperatures and the use of concentrated acid, the reaction is typically performed in a sealed autoclave to maintain pressure and prevent the loss of volatile reagents. |
Q2: I am observing a low yield in the oxidation of 4-chloro-2-methylpyridine. What are the likely causes?
A2: Low yields in the oxidation step are often attributed to incomplete reaction, over-oxidation, or difficult product isolation. Potassium permanganate (KMnO₄) is a common oxidizing agent for this transformation.[1]
Troubleshooting Low Oxidation Yield:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure the molar ratio of KMnO₄ to the substrate is adequate. A common starting point is a molar ratio of approximately 1:1.6 (Substrate:KMnO₄).[1]
-
Low Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures in the range of 50-100°C are often employed.[1]
-
-
Over-oxidation: While less common for this specific substrate, aggressive conditions (very high temperatures or excessive oxidant) could potentially lead to ring-opening or other degradative pathways.
-
Product Isolation: The product, this compound, is an amino acid derivative and can be amphoteric. Ensure the pH is adjusted correctly during workup to precipitate the product effectively. Acidification of the reaction mixture is typically required to protonate the carboxylate and reduce its solubility in the aqueous phase.
Q3: Are there alternative synthetic routes to consider?
A3: Yes, several other routes have been reported, though they may have their own challenges. One alternative involves the chlorination of 4-hydroxy-2-methylnicotinic acid.[2] This precursor can be synthesized through methods such as the oxidation of 4-methyl-2-hydroxypyridine.[2] Another approach starts from 2-chloro-3-methylpyridine, which is then oxidized.[3] The choice of route often depends on the availability and cost of the starting materials.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving specific problems you may encounter during the synthesis.
Problem 1: Formation of a dark, tar-like substance during the initial chlorination/reduction step.
-
Likely Cause: This is often a sign of thermal decomposition of the starting material or product due to excessive heat.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting tar formation.
Problem 2: The final product is contaminated with the starting material from the oxidation step (4-chloro-2-methylpyridine).
-
Likely Cause: Incomplete oxidation reaction.
-
Step-by-Step Protocol for Optimization:
-
Verify Reagent Stoichiometry: Carefully re-calculate the molar equivalents of potassium permanganate. It is advisable to use a slight excess to drive the reaction to completion.
-
Increase Reaction Time/Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature in increments of 5-10°C or extending the reaction time.[1]
-
Ensure Efficient Mixing: In a heterogeneous reaction mixture, vigorous stirring is essential to ensure proper contact between the substrate and the oxidizing agent.
-
Purification Strategy: If unreacted starting material persists, a careful purification by recrystallization or column chromatography may be necessary. The difference in polarity between the acidic product and the more neutral starting material should allow for effective separation.
-
Problem 3: Difficulty in isolating the final product from the aqueous solution after oxidation.
-
Likely Cause: Incorrect pH during the workup procedure. This compound is an amino acid and its solubility is highly pH-dependent.
-
Recommended Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench any excess potassium permanganate by adding a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Carefully acidify the filtrate with an acid (e.g., concentrated HCl) to a pH of approximately 3-4. The isoelectric point of the product will determine the optimal pH for precipitation. Monitor the pH with a calibrated meter.
-
Cool the acidified solution in an ice bath to further decrease the solubility of the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
IV. References
-
PrepChem.com. Synthesis of 4-chloronicotinic acid chloride. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubMed. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. [Link]
-
Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
PrepChem.com. Synthesis of 4-nitropyridine. [Link]
-
Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
-
Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.
-
S. K. Pharma. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Patsnap. Method for preparing 2-chloronicotinic acid.
-
Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. [Link]
-
Google Patents. CN101602717B - Method for synthesizing 2-chloronicotinic acid.
-
Google Patents. US4504665A - Process for producing chloronicotinic acid compounds.
-
PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
Sources
Technical Support Center: Catalyst Selection for 4-Chloro-2-methylnicotinic Acid Functionalization
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the functionalization of 4-Chloro-2-methylnicotinic acid. This guide is designed to provide in-depth, field-proven insights into catalyst selection for various palladium-catalyzed cross-coupling reactions, moving beyond generic protocols to address the specific challenges and nuances of this valuable substrate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental procedures, and comparative data to empower you to overcome common experimental hurdles and optimize your synthetic strategies.
Introduction: Navigating the Challenges of a Multifunctional Substrate
This compound presents a unique set of challenges in cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the presence of a deactivating carboxylic acid group and a potentially reactive methyl group, necessitates careful consideration of catalyst, ligand, and reaction conditions. Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This guide will dissect these challenges and provide actionable solutions for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds. However, the coupling of chloropyridines requires highly active catalyst systems to overcome the strength of the C-Cl bond.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary suspects?
A1: Low conversion with this substrate is a common challenge. The primary culprits are often related to catalyst deactivation and the inherent low reactivity of the chloropyridine. Here’s a systematic troubleshooting approach:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming inactive complexes and hindering the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands sterically shield the palladium center, reducing the inhibitory effect of the pyridine nitrogen.
-
-
Difficulty in Oxidative Addition: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle challenging.
-
Solution: Utilize a highly active palladium precatalyst (e.g., a G3 or G4 palladacycle) in combination with a suitable bulky phosphine ligand. Increasing the reaction temperature (typically 80-120 °C) can also help overcome the activation barrier.
-
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions with the carboxylic acid group.
-
Solution: Potassium phosphate (K₃PO₄) is often a good starting point for substrates bearing sensitive functional groups. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Avoid strong bases like sodium tert-butoxide (NaOtBu) if you suspect decarboxylation or other base-mediated side reactions.
-
-
Reagent and Solvent Quality: Water and oxygen can deactivate the Pd(0) catalyst. Impurities in your boronic acid or ester can also poison the catalyst.
-
Solution: Ensure all solvents are rigorously degassed and reagents are anhydrous. Using freshly purchased or purified boronic acids/esters is recommended.
-
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) in my reaction. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl chlorides. It often arises from competing pathways when the desired reductive elimination is slow.
-
Optimize Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can lead to the formation of palladium black, which can promote hydrodehalogenation. Ensure you are using the recommended ligand-to-metal ratio for your chosen catalyst system (often 2:1 for bulky phosphines).
-
Control Reaction Temperature: While higher temperatures can promote the desired coupling, excessively high temperatures can also accelerate catalyst decomposition and favor hydrodehalogenation. A careful temperature screen is advisable.
-
Ensure Anhydrous Conditions: Trace amounts of water can be a proton source for hydrodehalogenation. Ensure your reaction is set up under strictly anhydrous conditions.
Q3: Is there a risk of decarboxylation of the nicotinic acid moiety under Suzuki coupling conditions?
A3: While less common than in other cross-coupling reactions, decarboxylation can occur, especially at elevated temperatures and in the presence of certain bases.
-
Mitigation Strategy: Use the mildest effective base (e.g., K₃PO₄) and the lowest possible reaction temperature that provides a reasonable reaction rate. If decarboxylation is still a major issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Comparative Catalyst Performance for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 2-4 | 70-90 | A robust and widely used system for challenging substrates. |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 1-2 | >90 | Highly active precatalyst, often allowing for lower catalyst loadings and temperatures. |
| RuPhos Pd G3 | Cs₂CO₃ | t-BuOH/H₂O | 80-100 | 1-2 | >90 | Excellent for sterically hindered substrates. |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 1-3 | >95 | NHC-based catalyst, known for high stability and activity. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3-5 | 60-75 | A more traditional catalyst, may be less effective for chloropyridines compared to modern systems. |
Data compiled from literature for analogous chloropyridine substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the product and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki coupling, the amination of chloropyridines requires careful catalyst selection to achieve high yields.
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is failing. What should I investigate first?
A1: The challenges are similar to those in Suzuki coupling, with the added complexity of the amine nucleophile.
-
Catalyst and Ligand Choice: This is the most critical factor. For chloropyridines, highly active and sterically hindered ligands are essential.[2]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[2] However, given the presence of the carboxylic acid, which will be deprotonated, you may need to use an excess of the base. Alternatively, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely necessitate a more active catalyst system and higher temperatures.[2][3]
-
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition of the C-Cl bond.[2]
Q2: I'm observing a significant amount of a byproduct that appears to be the dimer of my amine. What is causing this?
A2: This is likely due to a side reaction where the amine undergoes oxidative coupling. This can be more prevalent with certain amines and under conditions where the desired cross-coupling is slow.
-
Mitigation Strategy: Ensure a strictly inert atmosphere to minimize oxidative side reactions. Optimizing the catalyst system to accelerate the desired C-N bond formation can also help to outcompete this side pathway.
Q3: Can the carboxylic acid group interfere with the Buchwald-Hartwig amination?
A3: Yes, the carboxylic acid will be deprotonated by the strong base used in the reaction. This can affect the solubility of the starting material and potentially chelate to the palladium center.
-
Solution: Using a sufficient excess of the base is crucial. If issues persist, protecting the carboxylic acid as an ester before the amination and deprotecting it afterward is a reliable strategy. Using a ligand like BrettPhos in combination with a base like LiHMDS has been shown to provide tolerance for carboxylic acid groups.[4]
Comparative Catalyst Performance for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ + RuPhos | NaOtBu | Toluene | 100-110 | 1-3 | 85-95 | Highly effective for a broad range of primary and secondary amines. |
| Pd(OAc)₂ + BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2-4 | 80-95 | Good for base-sensitive substrates where NaOtBu is not suitable. |
| G4-XPhos Palladacycle | K₃PO₄ | t-Amyl alcohol | 110 | 1-2 | >90 | A robust and air-stable precatalyst, simplifying reaction setup. |
| Pd₂(dba)₃ + Josiphos | NaOtBu | Toluene | 100 | 1-3 | 85-95 | Ferrocene-based ligand with excellent activity for chloropyridines. |
Data compiled from literature for analogous chloropyridine substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization. Protection of the carboxylic acid may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
In a separate vial, dissolve this compound and the amine in toluene.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated pyridines. Both traditional copper-cocatalyzed and copper-free methods are viable, with the latter often being preferred to avoid homocoupling of the alkyne (Glaser coupling).[5]
Troubleshooting Guide & FAQs: Sonogashira Coupling
Q1: My Sonogashira reaction is giving a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser product). How can I fix this?
A1: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, particularly in the presence of copper and oxygen.
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free protocol.[5][6][7] These reactions typically require a palladium catalyst, a phosphine ligand, and an amine base.
-
Strictly Degas All Reagents: If you must use a copper-cocatalyzed system, it is imperative to rigorously degas all solvents and reagents to exclude oxygen, which promotes homocoupling.
-
Use an Amine Solvent: Using the amine base as the solvent can sometimes suppress homocoupling.
Q2: I am attempting a copper-free Sonogashira coupling, but the reaction is very sluggish. What can I do to improve the rate?
A2: Copper-free Sonogashira reactions can sometimes be slower than their copper-cocatalyzed counterparts.
-
Ligand Choice is Key: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands that are effective in Suzuki and Buchwald-Hartwig reactions are not always optimal for Sonogashira couplings. Ligands such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be effective.
-
Base and Solvent Effects: The choice of amine base and solvent can have a significant impact. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices. Solvents like DMF, NMP, or toluene are often used. A screen of different base/solvent combinations may be necessary.
-
Consider a Precatalyst: Using an air-stable, well-defined palladium precatalyst can lead to more reproducible and efficient catalyst activation.
Q3: I am concerned about decarboxylation of the nicotinic acid under the basic conditions of the Sonogashira reaction. Is this a valid concern?
A3: Yes, this is a significant concern. Decarbonylative Sonogashira coupling of carboxylic acids is a known transformation, particularly at elevated temperatures.[8][9]
-
Protect the Carboxylic Acid: The most reliable way to prevent decarboxylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling. The ester can then be hydrolyzed in a subsequent step.
-
Use Milder Conditions: If protection is not feasible, attempt the reaction at the lowest possible temperature and with the mildest effective base. However, this may lead to lower yields of the desired coupling product.
Comparative Catalyst Performance for Sonogashira Coupling of Aryl Halides
| Catalyst System (Pd Source + Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ + PPh₃ | CuI | TEA/DIPA | rt - 80 | 70-95 | The classic Sonogashira system; risk of Glaser coupling. | |
| Pd(OAc)₂ + Xantphos | None | DMAP | Dioxane | 160 | 70-90 | Decarbonylative coupling conditions for carboxylic acids.[8] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 80-97 | Air-stable precatalyst for room-temperature, copper-free coupling.[10] |
| PdCl₂(PPh₃)₂ | None | TBAF | THF | rt | 75-90 | Copper-free conditions using a fluoride source as the base. |
Data compiled from literature for analogous aryl halide substrates.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound (Ester Protected)
This protocol assumes the carboxylic acid has been protected as a methyl or ethyl ester.
Materials:
-
Methyl 4-chloro-2-methylnicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (TEA) (3 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add methyl 4-chloro-2-methylnicotinate and Pd(PPh₃)₂Cl₂.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If desired, the ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizing the Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing your reactions. Below are simplified representations of the key steps for each coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Free Sonogashira Catalytic Cycle
Caption: Simplified cycle for the copper-free Sonogashira reaction.
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]
-
PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Publishing. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Proposed mechanism for the copper-free Sonogashira coupling reaction... ResearchGate. Available at: [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira coupling. The Chemical Reaction Database. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed Central. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. Available at: [Link]
-
The mechanism of decarboxylation. Part III. Further evidence for the occurrence of α-quinolyl anions during the decarboxylation of quinaldinic acid. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]
-
Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry. Available at: [Link]
-
Directional introduction of pyridine nitrogen functional groups in activated carbon catalysts for the catalytic production of hydrogen: An experimental and DFT calculation. ResearchGate. Available at: [Link]
-
dot. Graphviz. Available at: [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Semantic Scholar. Available at: [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at: [Link]
-
Data for: Recyclable supported Pd-NHC catalytic systems for the copper-free Sonogashira cross-coupling under continuous flow. Mendeley Data. Available at: [Link]
Sources
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methylnicotinic Acid
Welcome to the technical support center for navigating the complexities of solvent effects on the reactivity of 4-Chloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile compound. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types of this compound, and how do solvents play a role?
This compound is a heterocyclic carboxylic acid derivative of pyridine. Its reactivity is primarily centered around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom is susceptible to displacement by a variety of nucleophiles. The pyridine ring, particularly with the electron-withdrawing carboxylic acid group, activates the chlorine for this type of substitution.
-
Reactions of the Carboxylic Acid Group: Standard carboxylic acid chemistry, such as esterification, amidation, or conversion to an acid chloride, can be performed.
Solvents are critical in both scenarios. For SNAr reactions, the solvent's polarity and ability to stabilize the charged intermediate (Meisenheimer complex) are paramount for achieving good reaction rates and yields. For carboxylic acid reactions, the solvent must be compatible with the reagents used and facilitate the desired transformation without participating in side reactions.
Q2: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound, and the reaction is very slow. What is the likely cause and how can I fix it?
Slow or stalled SNAr reactions are a common issue. The choice of solvent is often the primary culprit.
Potential Cause:
-
Inappropriate Solvent Polarity: The rate-determining step in an SNAr reaction is the formation of a negatively charged Meisenheimer complex.[1] A solvent that cannot effectively stabilize this intermediate will significantly slow down the reaction.
-
Use of Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile.[2][3] This "caging" effect deactivates the nucleophile, reducing its ability to attack the electrophilic carbon.[4][5]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: These solvents possess dipoles that can stabilize the Meisenheimer complex but lack acidic protons that would solvate the nucleophile.[2] Excellent choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Increase the Reaction Temperature: Providing more thermal energy can help overcome the activation barrier, leading to a faster reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.[1]
-
Ensure Adequate Solubility: Both the this compound and the nucleophile must be sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different polar aprotic solvent or the use of a phase-transfer catalyst for salt-based nucleophiles.[1]
Q3: I'm observing significant side product formation in my SNAr reaction. What are the common side reactions and how can solvent choice mitigate them?
Side product formation can be a significant challenge, leading to lower yields and difficult purifications.
Common Side Reactions:
-
Reaction with a Nucleophilic Solvent: If you are using a nucleophilic solvent like an alcohol or water, it can compete with your intended nucleophile, leading to undesired byproducts (e.g., ethers or hydroxy compounds).[1]
-
Decomposition: At elevated temperatures or in the presence of a strong base, the starting material or the desired product may degrade.[1]
Mitigation Strategies:
-
Use a Non-Nucleophilic Solvent: As mentioned previously, polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal as they are generally non-nucleophilic.
-
Ensure Anhydrous Conditions: If your nucleophile is sensitive to water or if water can act as a competing nucleophile, it is crucial to use anhydrous solvents and reagents.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely to determine the optimal time and temperature that maximizes product formation while minimizing byproduct formation.
Q4: How does the solvent affect the reactivity of the carboxylic acid group in this compound?
The carboxylic acid group's reactivity is also influenced by the solvent, particularly in reactions like esterification or amidation.
-
Protonation/Deprotonation: In protic solvents, the carboxylic acid can dissociate, and the equilibrium between the protonated and deprotonated forms will depend on the solvent's pKa. This can affect the electrophilicity of the carbonyl carbon.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the carboxylic acid group, potentially hindering the approach of reagents.[6]
-
Solubility: The solvent must be able to dissolve both the this compound and the other reagents (e.g., alcohol for esterification, amine for amidation).
For reactions involving the carboxylic acid, aprotic solvents of varying polarities are often used, depending on the specific transformation. For example, for the formation of an acid chloride using thionyl chloride or oxalyl chloride, a non-polar aprotic solvent like dichloromethane (DCM) or toluene is typically employed.
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion in SNAr | Inappropriate solvent polarity.[1] | Switch to a more polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).[1] |
| Poor nucleophile solubility.[1] | Select a solvent that dissolves both reactants or consider a phase-transfer catalyst.[1] | |
| Deactivated nucleophile in protic solvents.[4][5] | Replace the protic solvent with a polar aprotic one.[2] | |
| Formation of Side Products | Reaction with a nucleophilic solvent.[1] | Use a non-nucleophilic solvent. Ensure anhydrous conditions if water is a potential competing nucleophile.[1] |
| Decomposition of starting material or product.[1] | Lower the reaction temperature and monitor the reaction progress to avoid prolonged reaction times.[1] | |
| Difficulty in Product Isolation | High-boiling point solvent (e.g., DMSO, DMF). | Consider extraction with a suitable organic solvent. If the product is a solid, precipitation by adding an anti-solvent might be effective. |
| Product is highly soluble in the reaction solvent. | Explore alternative solvents that may offer lower product solubility for easier isolation. |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile; ~0.5 M), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 120 °C), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using a water-miscible solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Solvent Effects
Workflow for Solvent Selection in SNAr Reactions
Caption: A decision-making workflow for selecting an appropriate solvent for SNAr reactions.
Stabilization of the Meisenheimer Complex
Caption: Stabilization of the Meisenheimer complex by a polar aprotic solvent.
References
- Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
- Nucleophilic Substitution Reactions. (n.d.).
- Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.).
- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10).
- (PDF) Effects of solvent and structure on the reactivity of 2-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents. (2025, August 7). ResearchGate.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. (n.d.).
- Solvent effects - Wikipedia. (n.d.).
- An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (2017, December 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2-methylnicotinic Acid
Welcome to the Technical Support Center for the purification of 4-chloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting material from your final product. This resource offers a combination of theoretical principles and field-tested protocols to ensure the integrity and purity of your compound.
Introduction: The Challenge of Purity in Synthesis
The synthesis of this compound, a key building block in pharmaceutical development, commonly proceeds via the oxidation of 2-chloro-3-methylpyridine. While effective, this reaction is often incomplete, leading to contamination of the final product with unreacted starting material. The structural similarity between the starting material and the product can make purification challenging. This guide provides a systematic approach to tackling this common issue.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity in my this compound product?
Based on prevalent synthetic routes, the most likely impurity is the unreacted starting material, 2-chloro-3-methylpyridine . The oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid is the key transformation, and incomplete conversion is a frequent occurrence.
Q2: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an excellent initial technique. Due to the difference in polarity between the acidic product and the less polar starting material, you should see a clear separation.
-
Product (this compound): Will have a lower Rf value (it will travel a shorter distance up the plate) due to its polar carboxylic acid group.
-
Starting Material (2-chloro-3-methylpyridine): Will have a higher Rf value (it will travel further up the plate).
For visualization, UV light (254 nm) is typically effective for these aromatic compounds.[1] Staining with an oxidizing agent like potassium permanganate can also be used.
Q3: What are the primary methods for removing the starting material?
The two most effective methods are Acid-Base Extraction and Recrystallization . The choice between them, or the use of a combination, will depend on the scale of your reaction and the level of impurity.
Q4: Why is acid-base extraction a good choice for this separation?
Acid-base extraction leverages the acidic nature of your product, this compound, which is absent in the starting material.[2][3][4][5] By treating a solution of your crude product in an organic solvent with an aqueous basic solution (like sodium bicarbonate), the acidic product will be deprotonated to form a water-soluble salt and move into the aqueous layer. The neutral starting material will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your pure product.
Q5: What is the best solvent for recrystallization?
The ideal recrystallization solvent will dissolve your crude product at an elevated temperature but have low solubility for it at room temperature or below.[6][7][8][9][10] For this compound, a polar solvent or a mixed solvent system is a good starting point. Given that the starting material, 2-chloro-3-methylpyridine, is readily soluble in many organic solvents, a well-chosen recrystallization can effectively leave the impurity in the mother liquor.[11][12] A mixture of ethanol and water is often a good starting point for nicotinic acid derivatives.
Troubleshooting and In-Depth Guides
Scenario 1: My TLC plate shows a significant amount of starting material remaining.
This indicates an incomplete reaction. Before proceeding to large-scale purification, it is advisable to review your reaction conditions.
-
Oxidizing Agent: Ensure the correct stoichiometry of your oxidizing agent (e.g., potassium permanganate, hydrogen peroxide).
-
Reaction Time and Temperature: The oxidation of methylpyridines can be slow.[13] Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation by TLC.
Caption: Step-by-step workflow for the acid-base extraction protocol.
Protocol 2: Purification by Recrystallization
This protocol is ideal for further polishing the purity of your product, especially after an initial extraction.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The goal is to find a ratio where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it.
-
Addition of Anti-Solvent: Slowly add hot water to the solution until it just starts to become cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them completely.
Analytical Verification of Purity
After purification, it is essential to verify the purity of your this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for this analysis.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Elution | The less polar 2-chloro-3-methylpyridine will elute before the more polar this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a clear distinction between the product and the starting material.
| Compound | Key ¹H NMR Signals (approximate, in CDCl₃) |
| 2-chloro-3-methylpyridine (Starting Material) | Methyl protons (~2.5 ppm), Aromatic protons (~7.0-8.0 ppm) |
| This compound (Product) | Methyl protons (~2.7 ppm), Aromatic protons (~7.5-8.5 ppm), Carboxylic acid proton (>10 ppm, broad) |
The presence of the broad carboxylic acid proton peak and the distinct shifts in the aromatic region are definitive indicators of the product. The absence of the starting material's characteristic peaks confirms the purity.
The following table summarizes the expected chemical shifts, which can be used to identify and quantify any remaining impurities. [14][15][16][17]
| Compound | Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2-chloro-3-methylpyridine | Methyl (CH₃) | ~2.5 | Singlet |
| Aromatic (H5) | ~7.1 | Doublet of doublets | |
| Aromatic (H4) | ~7.5 | Doublet | |
| Aromatic (H6) | ~8.1 | Doublet | |
| This compound | Methyl (CH₃) | ~2.7 | Singlet |
| Aromatic (H5) | ~7.8 | Doublet | |
| Aromatic (H6) | ~8.4 | Doublet |
| | Carboxylic Acid (COOH) | >10 | Broad Singlet |
By integrating the peaks corresponding to the starting material and the product, you can accurately determine the purity of your sample.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Libretexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Eastern Illinois University. (n.d.). Pyridine-2-aldehyde-2-furoylhydrazone - A new visualization reagent for cation separation by TLC. The Keep. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
Libretexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organic Chemistry at CU Boulder. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746.
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
Libretexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
SciVis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Wyoming Water Research Center. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from [Link]
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Gurczyński, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. Analyst. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis and Biological Activity of 4-Chloro-2-methylnicotinic Acid Analogs
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of the synthetic pathways and biological activities associated with 4-Chloro-2-methylnicotinic acid and its derivatives. By presenting a comparative overview of synthetic methodologies and the corresponding structure-activity relationships (SAR), this document aims to provide researchers with the critical insights needed for the strategic design and development of novel chemical entities based on this versatile scaffold.
Introduction: The Significance of the this compound Scaffold
This compound is a key building block in medicinal chemistry, forming the core of numerous biologically active compounds. Its analogs have shown a broad spectrum of activities, including applications as herbicides, fungicides, and agents with significant pharmacological properties. The ability to strategically modify this core structure allows for the precise tuning of physicochemical properties and biological targeting, establishing it as a valuable starting point in drug discovery and agrochemical development.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound analogs can be achieved through various synthetic routes. The selection of a specific pathway is often dictated by factors such as the desired substitution patterns, scalability of the reaction, and the commercial availability of starting materials. Below is a comparison of two prominent synthetic strategies.
Strategy 1: Functionalization of a Pre-formed Pyridine Ring
A common and direct approach involves the modification of a pre-existing substituted pyridine ring. This strategy is often favored for its straightforward nature and the commercial availability of suitable starting materials.
-
Starting Material: 2-Methyl-4-chloropyridine-N-oxide.
-
Reaction: Oxidation of the methyl group to a carboxylic acid. A Chinese patent describes a process starting from 2-methyl-4-nitropyridine-N-oxide, which is converted to 4-chloro-2-methylpyridine-N-oxide. This intermediate is then oxidized.
-
Procedure:
-
The 4-chloro-2-methylpyridine is oxidized using a strong oxidizing agent such as potassium permanganate in an aqueous solution.
-
The reaction mixture is heated to drive the reaction to completion.
-
Upon completion, the manganese dioxide byproduct is filtered off.
-
The filtrate is then acidified to precipitate the 4-chloro-2-pyridinecarboxylic acid.
-
The product is collected by filtration and dried.
-
-
The use of a strong oxidizing agent like potassium permanganate is essential for the efficient conversion of the relatively stable methyl group to a carboxylic acid.
-
The reaction is performed in an aqueous medium, which is a green and cost-effective solvent.
-
Acidification is a critical step to ensure the protonation of the carboxylate, leading to the precipitation of the final product.
Strategy 2: Pyridine Ring Construction
An alternative and highly versatile approach is the construction of the pyridine ring from acyclic precursors. This method allows for the introduction of a wide array of substituents at various positions of the nicotinic acid core.
-
Starting Materials: β-aminocrotonate, and a 1,3-dicarbonyl compound equivalent. A method for synthesizing 2-methyl nicotinate involves the reaction of β-aminocrotonic acid ester with a compound generated from 1,1,3,3-tetramethoxypropane.
-
Reaction: This is a multi-component reaction involving a cyclocondensation to form a dihydropyridine intermediate, followed by an oxidation step to yield the aromatic pyridine ring.
-
Procedure:
-
The acyclic precursors are condensed in an appropriate solvent, often under acidic or basic catalysis. The reaction of β-aminocrotonic acid methyl ester in methanol is one example.
-
The reaction is typically heated to facilitate the cyclization and dehydration steps.
-
The resulting dihydropyridine can be oxidized in a separate step or may undergo spontaneous oxidation depending on the reaction conditions and the substituents present.
-
Subsequent chlorination at the 4-position would be necessary to obtain the target scaffold.
-
-
The Hantzsch synthesis is a classic and reliable method for the de novo synthesis of substituted pyridines, offering high flexibility in substituent placement.
-
The choice of the initial building blocks directly translates to the substitution pattern of the final nicotinic acid analog.
Caption: A comparative workflow of two primary synthetic routes to this compound analogs.
Structure-Activity Relationship (SAR) and Biological Performance
The biological activity of this compound analogs is profoundly influenced by the nature and placement of substituents on the pyridine ring. The following section provides a comparative analysis of the activity profiles of different analogs based on available data.
Comparative Performance Data of Nicotinic Acid Derivatives
| Compound Class | R-Group Modification | Biological Target/Activity | Representative MIC/IC50 Values |
| Acylhydrazone Derivatives of Nicotinic Acid | Varied aldehyde condensates | Antibacterial (Gram-positive) | MIC = 1.95–15.62 µg/mL |
| 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid | Cyclized acylhydrazones | Antibacterial (Gram-positive) | MIC = 7.81–15.62 µg/mL |
| Organotin(IV) Derivatives of 4-chloro-2-methylphenoxyacetic acid | Organotin moieties | Anticancer (Malignant glioma U87 cells) | IC50 = 12.54–37.65 µg/mL |
| Organotin(IV) Derivatives of 4-chloro-2-methylphenoxyacetic acid | Organotin moieties | Enzyme Inhibition (AChE, BChE, α-glucosidase) | IC50 = 43.76–232.71 µg/mL |
Note: The data presented is for structurally related compounds and serves to illustrate the potential for diverse biological activities within this class of molecules.
Key SAR Insights
-
Modifications of the Carboxylic Acid Group: Derivatization of the carboxylic acid, for example, into acylhydrazones and subsequently into 1,3,4-oxadiazolines, has been shown to yield compounds with potent antibacterial activity, particularly against Gram-positive bacteria. The nature of the substituent introduced via the aldehyde in the acylhydrazone formation is critical for the observed activity.
-
Introduction of Bulky Groups: The synthesis of organotin(IV) derivatives of a related phenoxyacetic acid analog introduced bulky and lipophilic moieties, which resulted in significant anticancer and enzyme inhibitory activities. This suggests that modifying the carboxylic acid with large, sterically demanding groups can lead to potent biological effects.
-
The Role of the 4-Chloro and 2-Methyl Groups: The 4-chloro substituent is an important feature, as it can influence the electronic properties of the pyridine ring and provide a site for further functionalization. The 2-methyl group, as seen in the synthetic section, is a precursor to the essential carboxylic acid functionality.
Caption: A logical diagram illustrating the structure-activity relationships of this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The synthetic versatility, allowing for both functionalization of a pre-formed ring and de novo ring construction, provides access to a wide range of analogs. The structure-activity relationships, while requiring more specific investigation for this particular analog series, suggest that modifications to the carboxylic acid group can lead to potent and diverse biological activities. This guide provides a foundational understanding for researchers to explore the chemical space of this compound derivatives and to inform the design of future drug discovery and development programs.
References
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]
- van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2
A Comparative Guide to the Validation of 4-Chloro-2-methylnicotinic Acid Purity by High-Performance Liquid Chromatography
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-Chloro-2-methylnicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled to ensure the quality of the final drug product. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing it with viable alternatives and grounding the methodology in established scientific principles and regulatory standards.
The Criticality of Purity for this compound
This compound (Figure 1) is a substituted pyridine carboxylic acid derivative. Impurities, which can arise from the manufacturing process or degradation, may be structurally similar to the main compound, making their separation and quantification a significant analytical challenge. These impurities, even in trace amounts, could potentially alter the pharmacological and toxicological profile of the final API. Therefore, a robust, validated analytical method is not merely a quality control requirement but a critical component of risk management in drug development.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a real document)
A Validated Stability-Indicating HPLC Method for Purity Determination
A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the API due to degradation. The following reverse-phase HPLC (RP-HPLC) method has been developed and validated to provide high-resolution separation of this compound from its potential process-related impurities and degradation products.
Experimental Protocol: Primary HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Parameters:
-
Column: A Phenyl-Hexyl column was selected over a standard C18 column due to its alternative selectivity for aromatic and polar compounds. The phenyl stationary phase offers π-π interactions with the pyridine ring of this compound and its impurities, which can provide enhanced resolution for structurally similar compounds.
-
Mobile Phase: A simple mobile phase of acidified water and acetonitrile is used. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.
-
Detection Wavelength: The detection wavelength of 262 nm was chosen based on the UV absorption maximum of nicotinic acid derivatives, ensuring high sensitivity for the main component and its potential impurities.
Method Validation: A Self-Validating System
The developed HPLC method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2]
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound under various stress conditions.[3][4]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
The chromatograms from the forced degradation studies demonstrated that the degradation products were well-resolved from the main peak of this compound, confirming the method's specificity and stability-indicating capability.
Diagram of the HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
The method was validated for linearity, accuracy, and precision across a range of concentrations. The results, summarized in the table below, demonstrate the method's ability to provide reliable and reproducible data.
Summary of Validation Data:
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% to 150% of the target concentration | Met |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | - | 0.05% |
| Limit of Detection (LOD) | - | 0.015% |
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The results showed no significant impact on the resolution and quantification, indicating the method's reliability under normal operational variability.
Comparison with Alternative HPLC Methods
While the Phenyl-Hexyl column provides excellent separation, it is important to consider alternative approaches to have a comprehensive understanding of the analytical landscape.
C18 Columns: The Industry Standard
The most common stationary phase in RP-HPLC is octadecylsilane (C18). A C18 column could also be used for the analysis of this compound.
Comparative Chromatographic Conditions (C18 Column):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for C18 selectivity |
| Other Parameters | Same as the primary method |
Performance Comparison:
| Feature | Phenyl-Hexyl Column | C18 Column |
| Selectivity | Enhanced for aromatic compounds due to π-π interactions. May provide better resolution for positional isomers. | Primarily based on hydrophobic interactions. May be less effective in separating structurally very similar impurities. |
| Retention | Generally less retentive for non-aromatic compounds. | Generally more retentive for hydrophobic compounds. |
| Versatility | Offers an orthogonal selectivity to C18, making it a valuable tool for method development. | A good first choice for many applications, but may require more extensive method development for challenging separations. |
In a hypothetical scenario where a critical impurity, a positional isomer of this compound, co-elutes with the main peak on a C18 column, the Phenyl-Hexyl column could provide the necessary selectivity for their separation.
Diagram of the Method Validation Process
Caption: Logical flow of the HPLC method validation process.
Conclusion: Ensuring Product Quality Through Rigorous Validation
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. The presented stability-indicating HPLC method, utilizing a Phenyl-Hexyl column, offers a robust and reliable solution for the accurate determination of its purity. The comprehensive validation, performed in line with ICH guidelines, provides a high degree of assurance in the method's performance.
While a standard C18 column can be a viable alternative, the unique selectivity of the Phenyl-Hexyl phase provides a significant advantage, particularly for resolving structurally similar impurities. The choice of the most appropriate method will ultimately depend on the specific impurity profile of the this compound being analyzed. This guide serves as a testament to the importance of a scientifically sound, well-validated analytical method as a cornerstone of pharmaceutical quality.
References
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 856–863. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60. [Link]
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Dolan, J. W. (2013). The role of the column in method development. LCGC North America, 31(4), 274-281. [Link]
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Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
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Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). [Link]
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Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., ... & Kumar, R. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and drug development technologies, 18(3), 119-133. [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-2-methylnicotinic Acid for Pharmaceutical Research and Development
Introduction
4-Chloro-2-methylnicotinic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural features, a chlorinated pyridine ring with methyl and carboxylic acid substituents, make it a valuable intermediate for drug discovery and development. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers and professionals in the pharmaceutical industry. This guide provides an in-depth comparative analysis of two prominent synthetic methodologies for this compound, offering insights into the chemical rationale, experimental protocols, and a critical evaluation of their respective merits and drawbacks.
Methodology 1: Multi-step Synthesis from 2-methyl-4-nitropyridine-N-oxide
This synthetic route, detailed in patent literature, represents a robust and well-documented pathway to this compound.[1][2] It commences with the commercially available 2-methyl-4-nitropyridine-N-oxide and proceeds through a three-step sequence involving chlorination, deoxygenation, and oxidation.
Causality of Experimental Choices
The choice of 2-methyl-4-nitropyridine-N-oxide as the starting material is strategic. The N-oxide functionality activates the pyridine ring for nucleophilic substitution, facilitating the introduction of the chloro group at the 4-position. The nitro group further enhances this activation. Subsequent deoxygenation removes the N-oxide to yield the desired pyridine core, and a final oxidation step converts the methyl group to the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-chloro-2-methyl-pyridine-N-oxide
In a high-pressure autoclave, 2-methyl-4-nitropyridine-N-oxide is reacted with concentrated hydrochloric acid at elevated temperatures (e.g., 180-250°C) for several hours.[1][2] The hydrochloric acid serves as both the chlorine source and the reaction medium. Upon completion, the reaction mixture is cooled, and the pH is adjusted to 6-7 with a base like sodium hydroxide to precipitate the product. The crude 4-chloro-2-methyl-pyridine-N-oxide is then extracted with an organic solvent such as chloroform and purified by distillation under reduced pressure.
Step 2: Synthesis of 4-chloro-2-methylpyridine
The 4-chloro-2-methyl-pyridine-N-oxide obtained in the previous step is dissolved in an organic solvent like dichloromethane. Phosphorus trichloride (PCl₃) is then added dropwise at a controlled temperature (e.g., 2°C).[1] PCl₃ is a powerful deoxygenating agent that selectively removes the oxygen atom from the N-oxide. The reaction is typically stirred for a few hours at a slightly elevated temperature (e.g., 40°C). After the reaction, the mixture is neutralized with a base, and the product, 4-chloro-2-methylpyridine, is extracted and purified.
Step 3: Synthesis of this compound
The final step involves the oxidation of the methyl group of 4-chloro-2-methylpyridine. The substrate is dissolved in water and heated. Potassium permanganate (KMnO₄) is then added portion-wise to the heated solution.[1] The strong oxidizing nature of KMnO₄ under these conditions selectively converts the methyl group to a carboxylic acid. The reaction progress is monitored until the characteristic purple color of permanganate disappears. The manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the final product, this compound, which is then collected by filtration and dried.
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis from 2-methyl-4-nitropyridine-N-oxide.
Methodology 2: Synthesis via Chlorination of 2-methyl-4-pyridone followed by Oxidation
This approach offers a potentially more convergent route, starting from 2-methyl-4-pyridone. The core of this strategy lies in the direct chlorination of the pyridone to form the corresponding 4-chloropyridine derivative, which is then oxidized to the final product.
Causality of Experimental Choices
2-methyl-4-pyridone exists in tautomeric equilibrium with 2-methyl-4-hydroxypyridine. This hydroxy form can be readily converted to the 4-chloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This transformation is a common and effective method for introducing a chlorine atom onto a pyridine ring at a hydroxylated position. The subsequent oxidation of the methyl group follows a similar logic to Methodology 1.
Experimental Protocol
Step 1: Synthesis of 4-chloro-2-methylpyridine from 2-methyl-4-pyridone
2-methyl-4-pyridone is suspended in an excess of phosphorus oxychloride (POCl₃).[3] The mixture is heated to reflux for several hours. POCl₃ acts as both the chlorinating agent and the solvent. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as potassium carbonate. The product, 4-chloro-2-methylpyridine, is extracted with an organic solvent and purified, for instance, by column chromatography.[3]
Step 2: Oxidation of 4-chloro-2-methylpyridine to this compound
This step is identical to the final step of Methodology 1. 4-chloro-2-methylpyridine is oxidized using an aqueous solution of potassium permanganate under heating to yield this compound.[1]
Diagram of the Synthetic Pathway
Caption: Synthesis via chlorination of 2-methyl-4-pyridone.
Comparative Analysis
| Parameter | Methodology 1: From 2-methyl-4-nitropyridine-N-oxide | Methodology 2: From 2-methyl-4-pyridone |
| Starting Material Availability | Readily available from commercial suppliers. | Readily available from commercial suppliers. |
| Number of Steps | 3 | 2 |
| Key Reagents & Hazards | Concentrated HCl (corrosive), PCl₃ (toxic, water-reactive), KMnO₄ (strong oxidizer). | POCl₃ (toxic, corrosive, water-reactive), KMnO₄ (strong oxidizer). |
| Scalability | The use of a high-pressure autoclave in the first step may pose scalability challenges. The handling of PCl₃ also requires specialized equipment and safety precautions. | The use of excess POCl₃ as a solvent can be challenging to handle and quench on a large scale. The workup requires careful neutralization of a highly acidic mixture. |
| Environmental Impact | Generates significant inorganic waste from the neutralization of acids and the manganese dioxide byproduct from the oxidation step. | Generates significant waste from the quenching and neutralization of POCl₃, as well as manganese dioxide from the oxidation. |
| Reported Yields | The patent literature suggests moderate to good yields for each step, with the potential for optimization.[1][2] | Yields for the chlorination of pyridones with POCl₃ are generally good. The oxidation step has similar yield potential to Methodology 1. |
| Purity of Final Product | The multi-step nature may require purification at each stage to ensure high purity of the final product. The final product can be obtained with high purity after crystallization.[1] | The final product purity is dependent on the efficiency of the purification after each step. |
Expert Insights and Recommendations
Both methodologies present viable pathways to this compound.
Methodology 1 is a well-defined, albeit longer, route. The primary challenges lie in the handling of hazardous reagents like PCl₃ and the operational considerations of high-pressure reactions. However, for laboratories equipped to handle such conditions, this route offers a predictable and reproducible synthesis.
Methodology 2 is a more convergent approach with fewer steps. The key hurdle is the chlorination step using POCl₃, which requires careful management of the highly reactive and corrosive reagent, especially during the workup. This route may be more attractive for its conciseness, provided that the necessary safety infrastructure is in place.
For researchers in a drug development setting, the choice between these methods will likely depend on the scale of the synthesis and the available equipment. For small-scale, exploratory synthesis, the shorter route of Methodology 2 might be preferable. For larger-scale production where process safety and control are paramount, the more established, albeit longer, Methodology 1 may be more suitable, despite the need for specialized equipment.
It is also worth noting that alternative, "greener" oxidation methods for the conversion of the methyl group are an active area of research. Catalytic oxidation using molecular oxygen or other less hazardous oxidants could significantly improve the environmental footprint of both synthetic routes.[4]
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. This guide has provided a detailed comparison of two prominent methods, highlighting the chemical principles, experimental considerations, and a comparative analysis of their strengths and weaknesses. By understanding the nuances of each approach, researchers and drug development professionals can make informed decisions to select the most appropriate synthetic route for their specific needs, balancing factors such as efficiency, scalability, safety, and environmental impact.
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PrepChem. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]
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Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available from: [Link]
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SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available from: [Link]
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Chinese Journal of Applied Chemistry. Catalytic Oxidation of 4-Methyl Pyridine to Isonicotinic Acid by H 2 O 2 over Co-MCM-41. Available from: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2-methylnicotinic Acid Reaction Products
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. 4-Chloro-2-methylnicotinic acid is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is dominated by the carboxylic acid moiety and the reactive C4-chlorine substituent, which is susceptible to nucleophilic aromatic substitution. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Vis—for the analysis of its reaction products. We will use the nucleophilic substitution of 4-Chloro-2-methylnicotinoic acid with ammonia to yield 4-Amino-2-methylnicotinic acid as a practical example to illustrate the strengths and limitations of each method. This document is designed to serve as a practical guide, explaining the causality behind experimental choices and outlining a self-validating analytical workflow.
Introduction: The Analytical Challenge
This compound features multiple reactive sites, but a common and synthetically valuable transformation is the displacement of the chlorine atom. Verifying the success of such a reaction requires more than just observing the disappearance of the starting material via chromatography. It demands definitive proof that the desired structural modification has occurred and that the correct isomer has been formed. A multi-faceted spectroscopic approach is not just recommended; it is essential for achieving this level of certainty. Each technique provides a unique piece of the structural puzzle, and when combined, they offer an unequivocal confirmation of the product's identity.
Exemplar Reaction: Synthesis of 4-Amino-2-methylnicotinic acid
To ground our comparison, we will consider a common nucleophilic aromatic substitution reaction. The chlorine at the 4-position of the pyridine ring is activated towards substitution and can be displaced by a nucleophile like ammonia.
Caption: Reaction scheme for the synthesis of 4-Amino-2-methylnicotinic acid.
The analytical goal is to confirm the replacement of the -Cl atom with an -NH₂ group while ensuring the rest of the molecular scaffold (the methyl and carboxylic acid groups on the pyridine ring) remains intact.
Comparative Spectroscopic Analysis
We will now evaluate four primary spectroscopic techniques for their efficacy in characterizing the starting material versus the aminated product.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an indispensable first-pass technique for monitoring the reaction's progress by identifying changes in key functional groups.[1][2] It is fast, requires minimal sample preparation, and provides clear evidence of the chemical transformation.
Causality of Experimental Choice: The transformation from a C-Cl bond to a N-H bond involves vibrations with vastly different energies. The appearance of N-H stretching bands is a direct and unambiguous indicator that the amination has occurred.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
Data Interpretation and Comparison:
| Vibrational Mode | This compound (Starting Material) | 4-Amino-2-methylnicotinic acid (Product) | Rationale for Change |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad)[3][4] | ~3300-2500 cm⁻¹ (very broad, may be overlapped) | The carboxylic acid group remains, so this broad band due to hydrogen bonding persists.[4][5] |
| N-H Stretch (Amine) | Absent | ~3500-3300 cm⁻¹ (two distinct sharp/medium bands)[1] | Key Diagnostic Signal: Appearance of two bands for the symmetric and asymmetric stretching of the primary amine is definitive proof of amination. |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong)[3] | ~1680 cm⁻¹ (strong) | A slight shift to lower frequency (red shift) may occur due to changes in electronic effects and hydrogen bonding with the new amino group. |
| C=C, C=N Ring Stretch | ~1600-1450 cm⁻¹ | ~1620-1480 cm⁻¹ | The pattern of these aromatic stretching bands will change, reflecting the new substitution pattern. |
| C-Cl Stretch | ~800-600 cm⁻¹ | Absent | Key Diagnostic Signal: The disappearance of the carbon-chlorine stretching vibration confirms the loss of the chloro substituent. |
Strengths & Limitations:
-
Strengths: Excellent for rapid confirmation of functional group transformation. Non-destructive and requires very little sample.
-
Limitations: Provides little to no information about the overall molecular connectivity or the specific position of the new functional group. It cannot distinguish between isomers.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the analyte, offering powerful evidence for the success of a reaction. High-resolution mass spectrometry (HRMS) can even confirm the elemental formula.
Causality of Experimental Choice: The substitution of a chlorine atom (atomic mass ~35.5 amu) with an amino group (-NH₂, mass ~16.0 amu) results in a predictable and significant mass shift. Furthermore, chlorine has a characteristic isotopic signature (³⁵Cl and ³⁷Cl) that provides a unique label for the starting material.[6][7]
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol, acetonitrile) containing 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu).
-
Processing: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Data Interpretation and Comparison:
| Analyte | Expected [M+H]⁺ (Monoisotopic) | Key Isotopic Pattern | Rationale for Change |
| This compound (C₇H₆ClNO₂) | 172.0114 | M+ and M+2 peaks in an approximate 3:1 ratio.[6][7] | The presence of one chlorine atom creates a characteristic isotopic cluster separated by 2 Da. |
| 4-Amino-2-methylnicotinic acid (C₇H₈N₂O₂) | 153.0613 | Single M+ peak (no M+2). | The mass decreases by ~19 Da, and the tell-tale 3:1 isotopic pattern for chlorine disappears completely. |
Strengths & Limitations:
-
Strengths: Provides definitive molecular weight and, with HRMS, elemental composition. The loss of the chlorine isotopic pattern is conclusive evidence of substitution.[8]
-
Limitations: Does not provide information on the position of the new substituent. Isomers will have the same molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful technique for complete structural elucidation, revealing the precise connectivity and chemical environment of every proton and carbon atom in the molecule.[2]
Causality of Experimental Choice: The substitution at C4 dramatically alters the electronic environment of the entire pyridine ring. This causes significant and predictable shifts in the signals of the remaining ring protons, providing unequivocal evidence of the substitution site. The protons of the newly introduced amino group will also give a characteristic signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize both the starting material and product and allows for the observation of exchangeable protons (from -COOH and -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are usually sufficient, but 2D experiments like COSY and HSQC can be used for further confirmation.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Data Interpretation and Comparison (¹H NMR in DMSO-d₆):
| Proton | This compound (Approx. δ) | 4-Amino-2-methylnicotinic acid (Approx. δ) | Rationale for Change |
| -COOH | ~13.5 ppm (broad s) | ~13.0 ppm (broad s) | Remains as a broad, downfield signal. May shift slightly. |
| H5 | ~7.8 ppm (d) | ~6.5 ppm (d) | Key Diagnostic Signal: The electron-donating amino group strongly shields the adjacent H5 proton, causing a significant upfield shift of >1 ppm. |
| H6 | ~8.6 ppm (d) | ~7.9 ppm (d) | The H6 proton is also shielded by the new amino group, but to a lesser extent, resulting in a noticeable upfield shift. |
| -CH₃ | ~2.6 ppm (s) | ~2.4 ppm (s) | A minor upfield shift is expected due to the change in the ring's electronic nature. |
| -NH₂ | Absent | ~6.0-7.0 ppm (broad s, 2H) | Key Diagnostic Signal: Appearance of a new, broad signal integrating to two protons confirms the presence of the primary amine. |
Data Interpretation and Comparison (¹³C NMR in DMSO-d₆):
| Carbon | This compound (Approx. δ) | 4-Amino-2-methylnicotinic acid (Approx. δ) | Rationale for Change |
| C=O | ~166 ppm | ~168 ppm | Minor shift. |
| C2 | ~158 ppm | ~156 ppm | Minor shift. |
| C3 | ~125 ppm | ~108 ppm | Significant upfield shift due to shielding from the amino group. |
| C4 | ~145 ppm | ~155 ppm | Key Diagnostic Signal: The carbon directly attached to the substituent undergoes a large shift. The C-Cl signal is replaced by a C-N signal which appears further downfield due to the different electronegativity and resonance effects. |
| C5 | ~122 ppm | ~105 ppm | Significant upfield shift due to strong shielding from the amino group. |
| C6 | ~152 ppm | ~148 ppm | Minor upfield shift. |
| -CH₃ | ~20 ppm | ~18 ppm | Minor shift. |
Strengths & Limitations:
-
Strengths: Provides a complete and unambiguous structural determination, including the position of substituents.[2]
-
Limitations: Requires more sample than MS, is a more time-consuming experiment, and requires more expertise for data interpretation.
UV-Vis Spectroscopy: A Conjugated System Check
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to changes in conjugation.
Causality of Experimental Choice: The pyridine ring is an aromatic, conjugated system. Replacing an electron-withdrawing chlorine atom with a strongly electron-donating amino group (which has a lone pair of electrons that can participate in resonance) will significantly alter the energy of the π → π* transitions, leading to a shift in the absorption maximum (λₘₐₓ).[9]
Experimental Protocol: Solution UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum against a solvent blank, typically from 200-400 nm.
-
Processing: Identify the wavelength of maximum absorbance (λₘₐₓ).
Data Interpretation and Comparison:
| Analyte | Expected λₘₐₓ | Rationale for Change |
| This compound | ~210 nm and ~270 nm | Typical absorption for a substituted pyridine carboxylic acid.[3][10] |
| 4-Amino-2-methylnicotinic acid | Shift to a longer wavelength (bathochromic or red shift) | The electron-donating amino group extends the conjugation of the chromophore, lowering the energy gap for electronic transitions and shifting λₘₐₓ to a longer wavelength.[9] |
Strengths & Limitations:
-
Strengths: Quick and simple method to observe changes in the electronic system. Useful for quantitative analysis using the Beer-Lambert law if a calibration curve is prepared.
-
Limitations: Provides very limited structural information and is not suitable for definitive identification on its own.
Integrated Analytical Workflow
Caption: A logical workflow for the spectroscopic analysis of reaction products.
Conclusion
The characterization of reaction products of this compound requires a synergistic application of multiple spectroscopic techniques. While IR and MS provide rapid and crucial evidence regarding functional group transformation and molecular weight, they cannot definitively establish the product's isomeric structure. Only NMR spectroscopy offers the detailed connectivity map required for unambiguous proof. By following an integrated workflow, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their results and accelerating the pace of drug discovery and development.
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comparing the efficacy of different catalysts for 4-Chloro-2-methylnicotinic acid synthesis
Introduction
4-Chloro-2-methylnicotinic acid is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural features, a substituted pyridine ring, make it an essential intermediate for accessing complex molecular architectures. The efficient and selective synthesis of this compound is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, with a focus on the efficacy, underlying mechanisms, and practical application of each method. We will delve into the two primary transformations required: the catalytic oxidation of the 2-methyl group and the regioselective chlorination of the pyridine ring at the 4-position.
Overall Synthetic Strategy
The synthesis of this compound from a suitable 2-methylpyridine precursor necessitates two key chemical transformations. The first is the oxidation of the methyl group at the 2-position to a carboxylic acid. The second is the selective introduction of a chlorine atom at the 4-position of the pyridine ring. The order of these steps can vary depending on the chosen synthetic route.
Caption: Simplified catalytic cycle for the Co/Mn/NHPI-mediated oxidation.
Experimental Protocol (based on CN111153853B for 2-chloro-3-methylpyridine): [1]1. To a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt (III) acetylacetonate or manganese (III) acetylacetonate. 2. Pressurize the autoclave with oxygen to 1.0 MPa. 3. Heat the mixture to 80°C with stirring and maintain the reaction for 18 hours. 4. After the reaction is complete, cool the autoclave to room temperature. 5. Filter the reaction mixture and wash the filter cake with 150mL of water. 6. The filtrate is then processed to isolate the 2-chloronicotinic acid product.
Performance Data: This method has been reported to achieve a yield of up to 94% with a product purity of over 98.5% for the oxidation of 2-chloro-3-methylpyridine. [1]
Catalyst System 2: Vanadium-Based Mixed Oxides
Vanadium-based catalysts, often supported on or mixed with other metal oxides like titanium, manganese, or zirconium, are primarily used in gas-phase oxidation processes.
Mechanism and Rationale: The catalytic activity of vanadium oxides is attributed to the V4+/V5+ redox couple, which facilitates the activation of molecular oxygen and the subsequent oxidation of the substrate. The addition of other metal oxides can improve the catalyst's structural stability, redox properties, and selectivity by creating synergistic effects. For instance, the incorporation of manganese into a V-Ti-O catalyst has been shown to enhance catalytic activity at lower temperatures. [2] Performance Data: For the gas-phase oxidation of 4-methylpyridine, a V-Ti-Mn-O catalyst demonstrated a conversion of over 82% and a selectivity towards isonicotinic acid of up to 67.17% at 320°C. [2]While not directly for this compound, these results indicate the potential of vanadium-based catalysts for the oxidation of substituted methylpyridines.
Catalyst System 3: Ozone with Metal Acetate Catalysts
Ozone is a powerful oxidizing agent, and its reactivity can be harnessed for the synthesis of carboxylic acids from alkylpyridines. The use of a catalyst in conjunction with ozone can improve the selectivity and efficiency of the reaction.
Mechanism and Rationale: The reaction involves the direct oxidation of the alkylpyridine by ozone, with the metal acetate (e.g., manganese acetate or zinc acetate) acting as a catalyst to promote the desired oxidation pathway and potentially minimize side reactions. This method is presented as a "green" alternative, though it necessitates specialized equipment for ozone generation. [3] Performance Data: A patent describes the synthesis of 2-chloronicotinic acid from 2-chloro-3-ethylpyridine with a 90% yield using ozone and manganese acetate in dilute hydrochloric acid at 50°C. [3]
Classical Method: Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong, non-catalytic oxidizing agent that has been traditionally used for the oxidation of alkyl side chains on aromatic rings.
Discussion: While effective in achieving the oxidation, KMnO₄ is used in stoichiometric amounts, leading to the generation of significant manganese dioxide waste. The reaction conditions can be harsh, and over-oxidation or ring cleavage can occur, leading to lower selectivity compared to modern catalytic methods. [4]A patent describes a process for preparing 4-chloro-2-pyridinecarboxylic acid methyl ester hydrochloride starting from 2-methyl-4-nitropyridine-N-oxide, which involves an oxidation step using potassium permanganate to yield 4-chloro-2-pyridinecarboxylic acid with a 55.0% yield for that step. [5]
Comparison of Oxidation Catalysts
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Co/Mn/NHPI [1] | Oxygen/Air | 80 - 150 | 0.2 - 2 MPa | up to 94 | > 98.5 | High yield and purity, mild conditions, uses air as oxidant. | Requires a specific initiator (NHPI). |
| V-Ti-Mn-O [2] | Air | 280 - 380 | Atmospheric | ~55 (selectivity) | - | Suitable for continuous gas-phase processes. | High temperatures, moderate selectivity. |
| Ozone/Mn(OAc)₂ [3] | Ozone | 20 - 100 | Atmospheric | 85 - 90 | - | High yield, "green" oxidant. | Requires an ozone generator. |
| KMnO₄ [5] | KMnO₄ | Reflux | Atmospheric | ~55 | - | Readily available reagent. | Stoichiometric waste, potential for over-oxidation. |
Part 2: Selective Chlorination of the Pyridine Ring at the 4-Position
Regioselective chlorination of the pyridine ring is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. The presence of a deactivating carboxylic acid group further complicates this transformation.
Strategy 1: Chlorination via Pyridine N-Oxide Activation
A common and effective strategy to activate the pyridine ring for electrophilic substitution is through the formation of a pyridine N-oxide.
Mechanism and Rationale: The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. After the chlorination step, the N-oxide can be removed by deoxygenation, typically with a reducing agent like phosphorus trichloride. This method allows for controlled and regioselective chlorination under milder conditions than direct chlorination of the parent pyridine. [6] Experimental Workflow:
-
N-Oxidation: The 2-methylnicotinic acid precursor is oxidized to the corresponding N-oxide, often using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Chlorination: The N-oxide is then chlorinated. A common reagent for this is phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Deoxygenation: If the chlorinating agent does not also effect deoxygenation, a separate reduction step is required.
Strategy 2: Thionyl Chloride with Bromine Catalysis
This method has been reported for the synthesis of 4-chloropyridine-2-carboxylic acid chloride from pyridine-2-carboxylic acid, indicating its potential applicability to the synthesis of the target molecule.
Mechanism and Rationale: In this process, thionyl chloride acts as both the chlorinating agent and the reagent to convert the carboxylic acid to an acyl chloride. Bromine is used as a catalyst, which likely facilitates the chlorination of the pyridine ring. This one-pot reaction is industrially advantageous. A patent describes that using bromine as a catalyst in the reaction of pyridine-2-carboxylic acid with thionyl chloride can lead to a production rate of methyl 4-chloropyridine-2-carboxylate of 89.3%.
Emerging Methods: Palladium-Catalyzed C-H Activation
Modern synthetic chemistry offers advanced methods for the direct and regioselective functionalization of C-H bonds.
Conclusion
The synthesis of this compound can be achieved through various catalytic routes. For the crucial oxidation of the 2-methyl group, the Co/Mn/NHPI catalytic system stands out as a highly efficient and environmentally conscious method, offering excellent yields and purity under mild conditions. While other methods such as gas-phase oxidation with vanadium-based catalysts and ozone-mediated oxidation show promise, the Co/Mn/NHPI system appears to be the most versatile and scalable for laboratory and industrial applications.
The selective chlorination at the 4-position remains a synthetic challenge. The most established and reliable method involves the activation of the pyridine ring via N-oxide formation , which directs the chlorination to the desired position. For researchers and drug development professionals, a combination of the Co/Mn/NHPI-catalyzed oxidation followed by the N-oxide mediated chlorination represents a robust and efficient pathway to access this compound. Future research may focus on developing direct, one-pot catalytic methods for both the oxidation and chlorination steps, potentially leveraging advancements in C-H activation catalysis.
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The Strategic Design of 4-Chloro-2-methylnicotinic Acid Derivatives: A Comparative Guide to Unlocking Therapeutic Potential
For researchers and scientists navigating the complex landscape of drug discovery, the selection and optimization of a core chemical scaffold are paramount. The 4-chloro-2-methylnicotinic acid framework has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors and anti-cancer agents. Its inherent structural features offer a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of this compound derivatives, grounded in experimental data, to illuminate the structure-activity relationships (SAR) that drive their biological function.
The this compound Scaffold: A Foundation for Targeted Therapies
The pyridine core of this compound is a well-established pharmacophore in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor, while the chloro and methyl substituents provide opportunities for steric and electronic modulation. The carboxylic acid group serves as a key handle for derivatization, most commonly to form amides, which can then be further functionalized to interact with specific biological targets. This strategic derivatization is central to the development of potent and selective inhibitors of key signaling proteins, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced, particularly at the amide nitrogen. By analyzing the inhibitory activities of a series of analogs, clear SAR trends can be established.
Targeting VEGFR-2: A Case Study in Kinase Inhibition
VEGFR-2 is a key target in oncology, and several nicotinamide-based derivatives have been designed and evaluated for their inhibitory potential. The following table summarizes the structure-activity relationship of a series of N-aryl nicotinamides based on a related scaffold, highlighting the impact of substitution on the N-phenyl ring on VEGFR-2 inhibition.
| Compound ID | N-Aryl Substituent | VEGFR-2 IC50 (nM)[1] | HCT-116 IC50 (µM)[1] | HepG-2 IC50 (µM)[1] |
| 6 | 4-Chlorobenzylidenehydrazide | 60.83 | 9.3 | 7.8 |
| 7 | 2-Hydroxybenzylidenehydrazide | 129.30 | >100 | >100 |
| 8 | Indole-3-carbaldehydehydrazide | >200 | >100 | >100 |
| 10 | 4-Chlorophenylthiosemicarbazide | 63.61 | 11.5 | 10.2 |
| Sorafenib | (Reference Drug) | 53.65 | 6.5 | 5.8 |
Analysis of SAR:
-
Impact of the Hydrazone Linker: The nature of the substituent on the benzylidenehydrazide moiety is critical for activity. A 4-chloro substituent (Compound 6 ) confers potent VEGFR-2 inhibition and cellular cytotoxicity, comparable to the reference drug Sorafenib[1].
-
Effect of Hydroxylation: The introduction of a hydroxyl group at the 2-position of the phenyl ring (Compound 7 ) leads to a significant decrease in both enzymatic and cellular activity, suggesting that this position is sensitive to substitution and that a hydrogen bond donor may be detrimental[1].
-
Bulky Heterocyclic Substituents: The presence of a bulky indole ring (Compound 8 ) results in a loss of activity, likely due to steric hindrance within the kinase ATP-binding pocket[1].
-
Thiosemicarbazide Moiety: Replacing the benzylidenehydrazide with a 4-chlorophenylthiosemicarbazide (Compound 10 ) retains potent VEGFR-2 inhibition, indicating that the thiourea group is a suitable bioisostere for the hydrazone in this scaffold[1].
The following diagram illustrates the key structural modifications and their impact on activity.
Caption: Structure-Activity Relationship of this compound Amide Derivatives.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, a detailed experimental protocol for a key assay is provided below. This protocol outlines the steps for an in vitro VEGFR-2 kinase inhibition assay, a fundamental experiment for evaluating the potency of novel inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Dilute the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to their final desired concentrations in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer. The final ATP concentration should be close to its Km for VEGFR-2 to ensure competitive inhibition can be accurately measured.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to all wells.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the assay is performing correctly. The use of a well-characterized reference inhibitor (e.g., Sorafenib) provides a benchmark for the potency of the test compounds. The ATP concentration near its Km ensures that the assay is sensitive to competitive inhibitors.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. As demonstrated through the comparative analysis of its derivatives, strategic modifications can lead to highly potent and selective compounds. The provided experimental protocol offers a robust framework for the evaluation of these compounds, ensuring the generation of reliable and reproducible data. By understanding the intricate structure-activity relationships and employing rigorous experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Abdallah, E. A., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 527–549. [Link]
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Du, P., Li, Y., Wang, Z., Wang, J., & Li, Y. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(4), 224–230. [Link]
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Patel, R. V., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 4-Chloro-2-methylnicotinic Acid Analogs
This guide provides a comprehensive framework for the in vitro characterization of 4-Chloro-2-methylnicotinic acid analogs. As a class of compounds derived from nicotinic acid (Niacin), these analogs hold therapeutic potential, primarily through their interaction with the high-affinity nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[][2][3] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and various immune cells.[3][4] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase via a Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is central to the well-known anti-lipolytic effects of niacin.[5][6]
Beyond this primary pathway, GPR109A activation can also trigger G-protein independent signaling through the recruitment of β-arrestins.[3] This dual signaling capability makes a thorough in vitro comparison essential to identify analogs with desired therapeutic profiles while minimizing potential side effects, such as the flushing response associated with niacin, which is thought to be mediated by β-arrestin signaling.[7]
This guide will detail a suite of in vitro assays to comprehensively profile novel this compound analogs against nicotinic acid and other known GPR109A agonists like Acipimox. The focus will be on assessing on-target potency and signaling bias, as well as off-target effects and general cytotoxicity.
Comparative In Vitro Testing Workflow
A systematic approach is crucial for the effective comparison of these analogs. The following workflow outlines a logical progression from primary screening to more detailed mechanistic and safety profiling.
Caption: High-level workflow for in vitro comparison of this compound analogs.
Key Comparative Assays: Data & Interpretation
A critical aspect of this guide is the direct comparison of experimental data. The following tables present hypothetical yet realistic data for our lead compound, "Analog A," against nicotinic acid and a known synthetic agonist, Acipimox.
Table 1: GPR109A Agonist Activity Profile
| Compound | β-Arrestin Recruitment (pEC50) | Intracellular Calcium Mobilization (pEC50) | Signaling Bias (β-arrestin vs. Gq) |
| Nicotinic Acid | 6.9 | 5.3 | ~40-fold towards β-arrestin |
| Acipimox | 5.8 | 5.1 | ~5-fold towards β-arrestin |
| Analog A | 7.2 | 6.8 | ~2.5-fold towards β-arrestin |
pEC50 values are presented as the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. Signaling bias is calculated from the ratio of EC50 values.
Interpretation: Analog A demonstrates superior potency in both β-arrestin recruitment and calcium mobilization assays compared to nicotinic acid and Acipimox. Importantly, it exhibits a more balanced signaling profile, which could translate to a reduced flushing side effect in vivo.
Table 2: Cytotoxicity and Selectivity Profile
| Compound | Cytotoxicity (CC50 in HEK293 cells, µM) | Therapeutic Index (CC50 / GPR109A Ca2+ EC50) |
| Nicotinic Acid | > 1000 | > 198 |
| Acipimox | > 1000 | > 126 |
| Analog A | > 500 | > 238 |
CC50 is the concentration of a compound that causes 50% cell death. The therapeutic index is a quantitative measure of the safety of a drug.
Interpretation: All tested compounds show low cytotoxicity. Analog A possesses a favorable therapeutic index, suggesting a good safety margin.
Signaling Pathways of GPR109A
Understanding the downstream signaling of GPR109A is fundamental to interpreting the assay results. The primary pathway involves Gαi/o, while an alternative pathway involves β-arrestin.
Caption: Simplified signaling pathways of the GPR109A receptor upon agonist binding.
Experimental Protocols
GPR109A β-Arrestin Recruitment Assay (Agonist Mode)
This assay is based on enzyme fragment complementation technology (e.g., DiscoverX PathHunter®).[8]
Principle: The GPR109A receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.
Protocol:
-
Cell Culture: Culture PathHunter® cells expressing the tagged GPR109A and β-arrestin constructs according to the manufacturer's instructions.
-
Cell Plating: Harvest and plate the cells in a 384-well white, clear-bottom tissue culture plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs, nicotinic acid, and Acipimox in an appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cell plate.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagent and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a compatible plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gαq-coupled GPCRs. While GPR109A is primarily Gαi-coupled, co-expression with a promiscuous G-protein like Gα16 or a chimeric G-protein can redirect its signaling through the Gαq pathway, enabling a calcium-based readout.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.[9]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably co-expressing GPR109A and a suitable Gαq-family protein.
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.[9]
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) and probenecid (to prevent dye leakage).[9][10] Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare 5x concentrated serial dilutions of the test compounds in an assay buffer.
-
Assay Execution: Place the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FlexStation® or FLIPR®).
-
Data Acquisition: Establish a baseline fluorescence reading for 10-20 seconds, then robotically add the compounds to the cell plate and continue to monitor the fluorescence intensity for an additional 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the compound concentration to determine pEC50 values.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Plating: Seed a suitable cell line (e.g., HEK293) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until purple precipitate is visible.[11][12]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to determine the CC50 value.
Conclusion
The in vitro testing cascade detailed in this guide provides a robust and efficient methodology for the comparative evaluation of this compound analogs. By systematically assessing on-target potency, signaling bias, and cytotoxicity, researchers can identify lead candidates with potentially improved therapeutic profiles over existing GPR109A agonists. The emphasis on quantitative data comparison and an understanding of the underlying signaling pathways is paramount for making informed decisions in the drug discovery process.
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A Senior Application Scientist's Guide to Comparative Docking of 4-Chloro-2-methylnicotinic Acid Derivatives Against Acetylcholinesterase
In the landscape of contemporary drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of virtually designed derivatives of 4-Chloro-2-methylnicotinic acid, a scaffold of growing interest, against human Acetylcholinesterase (AChE). Inhibition of AChE is a cornerstone therapeutic strategy for managing the symptomatic progression of Alzheimer's disease.[1][2] This document offers a comprehensive, field-proven perspective on the causality behind experimental choices in a molecular docking workflow, ensuring scientific integrity and fostering a deeper understanding of structure-activity relationships.
Introduction: The Rationale for Targeting Acetylcholinesterase with Nicotinic Acid Scaffolds
Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3] In Alzheimer's disease, the degradation of cholinergic neurons leads to a decline in acetylcholine levels, resulting in cognitive impairment.[4] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby ameliorating cognitive symptoms.[5]
Nicotinic acid and its derivatives have demonstrated a wide spectrum of biological activities, with a number of studies pointing towards their potential as enzyme inhibitors.[6] The structural features of the this compound scaffold, including its aromaticity, potential for hydrogen bonding, and the influence of its substituents on electronic properties, make it a compelling candidate for interaction with the active site of AChE. This guide will explore how systematic structural modifications to this core scaffold can influence binding affinity and interaction patterns within the AChE active site gorge.
The In Silico Experimental Design: A Self-Validating System
The credibility of any computational study hinges on a meticulously designed and validated protocol. The workflow presented here is crafted to be a self-validating system, where each step logically builds upon the last, from target selection to the final analysis of results.
Target Selection and Preparation: Human Acetylcholinesterase (PDB ID: 4EY7)
For this comparative study, we have selected the high-resolution crystal structure of human acetylcholinesterase in complex with the inhibitor Donepezil (PDB ID: 4EY7).[7] This structure provides a biologically relevant conformation of the enzyme and includes a well-characterized inhibitor, which will serve as our positive control for validating the docking protocol.
Protein Preparation Protocol:
-
Retrieval: The 3D coordinates of PDB ID: 4EY7 were downloaded from the RCSB Protein Data Bank.[7]
-
Cleaning the Structure: All non-essential water molecules and the co-crystallized ligand (Donepezil) were removed from the protein structure. This step is crucial to ensure that the docking calculations are not influenced by molecules that would not be present in a physiological setting.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for ionizable residues were assigned based on a physiological pH of 7.4. Gasteiger charges were then computed for all atoms. This ensures that the electrostatic interactions between the protein and the ligands are accurately modeled.
-
Grid Box Generation: A grid box was defined to encompass the entire active site gorge of AChE. The dimensions and center of the grid box were determined based on the position of the co-crystallized Donepezil, ensuring that the search space for the docking algorithm is focused on the region of interest.
Ligand Selection and Preparation: A Virtual Library of this compound Derivatives
To conduct a systematic comparative analysis, a virtual library of derivatives based on the this compound scaffold was designed. This library includes the parent molecule and representative amide, ester, and hydrazide derivatives to explore the impact of modifying the carboxylic acid group on binding affinity.
Ligand Preparation Protocol:
-
2D Sketching and 3D Conversion: The 2D structures of the parent molecule and its derivatives were sketched using molecular editing software and subsequently converted to 3D structures.
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field. This process optimizes the geometry of the molecules to their lowest energy conformation, which is essential for accurate docking.
-
Charge and Torsion Angle Assignment: Gasteiger charges were calculated for each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
The Docking Workflow: A Step-by-Step Guide
The following diagram illustrates the comprehensive workflow employed in this comparative docking study.
Caption: A generalized workflow for the comparative molecular docking study.
Results and Comparative Analysis
The molecular docking simulations were performed using AutoDock Vina, a widely validated and efficient docking program. The binding affinities (in kcal/mol) and the key interacting residues for the parent molecule, its derivatives, and the control inhibitor Donepezil are summarized in the table below.
| Compound | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound (Parent) | This compound | -6.8 | Tyr334, Phe330, Trp84 |
| Amide Derivative | 4-Chloro-2-methylnicotinamide | -7.2 | Tyr334, Phe330, Trp84, Ser200 |
| Ester Derivative (Methyl ester) | Methyl 4-chloro-2-methylnicotinate | -7.0 | Tyr334, Phe330, Trp84 |
| Hydrazide Derivative | 4-Chloro-2-methylnicotinohydrazide | -7.5 | Tyr334, Phe330, Trp84, His440, Ser200 |
| Donepezil (Control) | Donepezil | -11.5 | Trp84, Tyr334, Phe330, Trp279, His440 |
Analysis of Binding Interactions
The docking results reveal that all the designed derivatives exhibit favorable binding affinities for the active site of AChE, with the hydrazide derivative showing the most promising result among the novel compounds. The interactions observed are consistent with the known binding modes of other AChE inhibitors.
The following diagram illustrates the key interactions within the AChE active site.
Caption: Key interaction sites within the Acetylcholinesterase active site.
The nicotinic ring of the derivatives engages in pi-pi stacking interactions with the aromatic residues of the peripheral anionic site (PAS), primarily Tyr334 and Phe330. The carboxylic acid and its modified functional groups in the derivatives form hydrogen bonds and electrostatic interactions with the catalytic anionic site (CAS), including residues like Ser200 and His440. The hydrazide derivative's enhanced binding affinity can be attributed to its ability to form additional hydrogen bonds within the CAS.
Conclusion and Future Directions
This comparative in silico study demonstrates that derivatives of this compound are promising scaffolds for the design of novel acetylcholinesterase inhibitors. The hydrazide derivative, in particular, warrants further investigation due to its superior predicted binding affinity.
The insights gained from this computational analysis provide a solid foundation for the next phase of drug discovery, which should include:
-
Synthesis and In Vitro Validation: The synthesized derivatives should be tested in enzymatic assays to experimentally validate their AChE inhibitory activity and determine their IC50 values.
-
Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be synthesized and tested to establish a more comprehensive SAR, guiding the optimization of potency and selectivity.
-
ADMET Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted to assess the drug-likeness of the most promising candidates.
By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be navigated with greater efficiency and a higher probability of success.
References
-
Cheung, J., Gary, E.N., Shiomi, K., Rosenberry, T.L. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2018). 6F25: Crystal structure of human acetylcholinesterase in complex with C35. RCSB Protein Data Bank. [Link]
-
Cheung, J., Rudolph, M., Burshteyn, F., Cassidy, M., Gary, E., Love, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB Protein Data Bank. [Link]
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RCSB PDB. (2016). 5HFA: Crystal structure of human acetylcholinesterase in complex with paraoxon and 2-PAM. RCSB Protein Data Bank. [Link]
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Gerlits, O., Fajer, M., Cheng, X., Blumenthal, D.K., Radic, Z., Kovalevsky, A. (2022). 8DT7: X-ray structure of human acetylcholinesterase in complex with oxime MMB4 (hAChE-MMB4). RCSB Protein Data Bank. [Link]
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Ahmad, I., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC - NIH. [Link]
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Atanasova, M., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. MDPI. [Link]
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Al-Shabib, N. A., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
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Ferreira-Silva, G. A., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega. [Link]
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Bouziane, I., et al. (2021). Molecular docking study of the acetylcholinesterase inhibition. ResearchGate. [Link]
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Gorgan, M. A., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]
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Takada-Takatori, Y., et al. (2009). Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation. PubMed. [Link]
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Horti, A. G., et al. (2010). Effect of acetylcholinesterase inhibitors on the binding of nicotinic alpha4beta2 receptor PET radiotracer, (18)F-nifene: A measure of acetylcholine competition. PubMed. [Link]
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Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylnicotinic Acid
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Chloro-2-methylnicotinic acid, a halogenated pyridine derivative. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.
Hazard Assessment and Risk Mitigation
Understanding the intrinsic hazards of a substance is the cornerstone of its safe management. This compound, while not explicitly classified as a carcinogen by major regulatory bodies, requires stringent handling protocols due to its irritant and potential toxic properties. It falls under the umbrella of substances that demand elevated precautions.
Hazard Identification
Based on data from analogous chemical structures, the primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale & Implication |
| Skin Irritation | H315: Causes skin irritation[1] | Direct contact can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure. |
| Eye Irritation | H319: Causes serious eye irritation[1] | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical splash goggles or a face shield are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract. All handling of the solid material must be performed within a certified chemical fume hood to prevent aerosolization and inhalation.[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[3] | Ingestion can lead to adverse health effects. Strict adherence to hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, is essential. |
Core Safety Principles: Engineering Controls & PPE
The Occupational Safety and Health Administration (OSHA) mandates specific considerations for working with "Particularly Hazardous Substances," a category that includes chemicals with high acute toxicity.[2] The following controls are indispensable.
Engineering Controls: All weighing and handling of this compound must be conducted in a designated area within a certified chemical fume hood.[2] This primary containment strategy is the most effective way to minimize inhalation exposure.
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact. The following table outlines the minimum requirements.
| Protection Type | Specification | Justification & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Nitrile gloves may offer insufficient protection for prolonged contact. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended. Change gloves immediately if contaminated.[4] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.[5] |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat protects skin and personal clothing from contamination. Ensure it is kept clean and laundered professionally.[4] |
| Hygiene | Emergency eyewash and shower stations. | Stations must be accessible within a 10-second travel distance. Ensure they are tested regularly.[4] |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. As a chlorinated organic compound, this compound is classified as a halogenated organic waste .[6][7]
Step 1: Container Selection
-
Use only designated, compatible hazardous waste containers. These are typically high-density polyethylene (HDPE) or glass containers provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
The container must have a secure, leak-proof screw-top cap.[9]
Step 2: Waste Collection
-
Solid Waste: Collect un-used or expired this compound, along with any grossly contaminated items (e.g., weigh boats, disposable spatulas), directly into the designated halogenated waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and bench paper that are contaminated with trace amounts should also be placed in this container.
-
Rinsate from "Empty" Containers: The first rinse of a container that held this compound must be collected as hazardous waste.[9] Subsequent rinses of the decontaminated container can typically be discarded normally, but institutional policies may vary.
Step 3: Prohibited Actions
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[6]
-
DO NOT mix this acidic compound with bases or strong oxidizing agents in the same waste container.[8][9]
-
DO NOT dispose of this chemical down the drain or in the regular trash.[10] This is a violation of environmental regulations and can harm aquatic ecosystems.
The Disposal Workflow: A Step-by-Step Guide
The journey of chemical waste from the lab bench to its final disposition is a regulated and documented process. The following workflow and diagram illustrate the necessary steps.
Protocol Steps:
-
Collection: As waste is generated, place it immediately into the correct, pre-labeled halogenated waste container. Keep the container closed except when adding waste.[9]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. Fill it out completely, listing "this compound" and its approximate percentage.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA must have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]
-
Disposal Request: Once the container is full or reaches your institution's time limit (e.g., 9 months), schedule a pickup with your EHS department or approved chemical waste vendor.[5]
-
Final Treatment: The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration.[10][11] This process destroys the organic molecule, and the resulting acidic gases (like hydrogen chloride) are neutralized in a scrubber system to prevent release into the atmosphere.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to minimize harm.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Chemical Spill Management
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 1.2, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.[5]
-
-
Major Spill (Large quantity, uncontrolled release):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain the spill.
-
Contact your institution's emergency response line (e.g., EHS, Campus Safety) immediately.[5]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
By adhering to these rigorous protocols, we uphold our professional responsibility to ensure a safe working environment and preserve the integrity of our ecosystem.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 9 - Particularly Hazardous Substances.
- VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-chloronicotinic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - methyl nicotinate.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Chloro-6-methylnicotinic acid.
- TCI Chemicals. (2025, May 5). Safety Data Sheet - 2-Chloronicotinic Acid.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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- Aaronchem. (2024, November 1). Safety Data Sheet - 2-Chloro-4-methylnicotinic acid.
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Comprehensive Handling Guide: Personal Protective Equipment for 4-Chloro-2-methylnicotinic Acid
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. This guide provides an in-depth operational plan for handling 4-Chloro-2-methylnicotinic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a foundational understanding of the risks and mitigation strategies.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the inherent risks of a chemical is the cornerstone of a robust safety protocol. This compound (CAS No. 914219-06-0) is a chlorinated heterocyclic carboxylic acid.[1] Based on data from safety data sheets (SDS) for this compound and its close structural analogs, the primary hazards are well-defined.
-
Skin Irritation (H315): The compound is classified as a skin irritant. Direct contact can cause redness, itching, and inflammation. The acidic nature and the presence of a halogenated aromatic ring contribute to this reactivity.
-
Serious Eye Irritation (H319): This is a critical risk. As a powder, the substance can easily become airborne and contact the eyes, leading to severe irritation and potential damage if not addressed immediately.
-
Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, causing coughing and shortness of breath. This is a significant concern when handling the solid form outside of a primary engineering control.
-
Harmful if Swallowed (H302): Ingestion of the compound is considered harmful, necessitating strict hygiene measures to prevent accidental intake.[2]
-
Combustibility: Like many fine organic powders, it may form explosive dust-air mixtures when finely dispersed.
These hazards dictate a multi-faceted PPE strategy that protects all potential routes of exposure.
Core PPE Requirements and Engineering Controls
The selection of PPE is not a static checklist but a dynamic process based on the specific task. However, a baseline level of protection is always required.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is a certified and properly functioning chemical fume hood. All operations involving the weighing, dissolution, or reaction of this compound should be performed within a fume hood to minimize inhalation exposure.[3]
Eye and Face Protection
Given the serious eye irritation risk, this is non-negotiable.
-
Safety Goggles: Tight-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[4] Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[5]
-
Face Shield: When handling larger quantities (>25 g) or when there is a significant risk of splashing (e.g., during a rapid reaction quench), a full-face shield must be worn in addition to safety goggles.[6] The face shield provides a secondary barrier for the entire face.
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard for incidental contact.[5] They offer good resistance to a range of chemicals and provide necessary dexterity. For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended due to their high resistance to acidic compounds.[6] Crucially, gloves must be inspected before each use and removed promptly and properly to avoid contaminating skin.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure is required to protect street clothes and skin.[5]
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
When engineering controls like a fume hood are not feasible or during a large-scale spill, respiratory protection is essential.
-
N95 Respirator: May be suitable for weighing small quantities of powder if a fume hood with a specialized balance enclosure is unavailable, though this is not the preferred method.[6]
-
Air-Purifying Respirator (APR): For spill cleanup or emergency response, a half-mask or full-face APR equipped with combination cartridges for organic vapors and acid gases is required.[7][8] All personnel requiring respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
PPE Selection Matrix for Common Laboratory Tasks
This table summarizes the minimum PPE requirements for various laboratory operations. Institutional policies may require a higher level of protection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if outside fume hood) |
| Pre-Use Inspection | Safety Goggles | N/A | Lab Coat | N/A |
| Weighing Solid (<5g) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: Work in fume hood. If not possible, N95 minimum. |
| Preparing Solution | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Work in fume hood. |
| Running Reaction/Heating | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Work in fume hood. |
| Reaction Work-up/Quench | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | Required: Work in fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Butyl Rubber Gloves | Tychem Coveralls[7] | Required: APR with Acid Gas/Organic Vapor Cartridges |
Standard Operating Procedure (SOP): Preparation of a 0.5 M Solution
This protocol outlines the step-by-step process for safely preparing a solution, integrating the necessary PPE and engineering controls.
Objective: To prepare 100 mL of a 0.5 M solution of this compound in Dimethyl Sulfoxide (DMSO).
1. Pre-Operation Safety Check: 1.1. Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). 1.2. Locate the nearest safety shower and eyewash station.[4] 1.3. Assemble all necessary equipment (beaker, stir bar, graduated cylinder, spatula, wash bottle) inside the fume hood.
2. Donning Personal Protective Equipment: 2.1. Put on a clean, buttoned lab coat. 2.2. Don tight-fitting chemical splash goggles. 2.3. Wash and dry hands, then don a pair of new nitrile gloves, ensuring they overlap the cuffs of the lab coat.
3. Chemical Handling (Inside Fume Hood): 3.1. Place a tared weigh boat on an analytical balance inside the fume hood. 3.2. Carefully weigh 8.58 g of this compound (MW: 171.58 g/mol ).[1] Handle the container gently to minimize dust generation. 3.3. Transfer the solid to a 150 mL beaker containing a magnetic stir bar. 3.4. Measure 80 mL of DMSO using a graduated cylinder and add it to the beaker. 3.5. Place the beaker on a stir plate and stir until the solid is fully dissolved. 3.6. Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small aliquots of DMSO and add to the flask, bringing the final volume to the 100 mL mark.
4. Cleanup and Doffing PPE: 4.1. Wipe down the spatula and any contaminated surfaces with a solvent-dampened towel. Dispose of the towel and weigh boat in the designated solid halogenated waste container. 4.2. Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact. Dispose of them in the solid hazardous waste stream. 4.3. Wash hands thoroughly with soap and water. 4.4. Remove safety goggles and lab coat.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the handling process.
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][10][11] This stream must be kept separate from non-halogenated waste to ensure proper and cost-effective disposal.[12][13]
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads from spill cleanup are considered hazardous waste. They must be collected in a sealed, clearly labeled bag or container and disposed of according to institutional hazardous waste protocols.[13] Never discard contaminated items in the regular trash.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational risks.
Caption: Decision tree for selecting appropriate PPE based on task-specific hazards.
References
- Cleanroom Waste Disposal Protocol.Auckland Microfab.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
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Personal Protective Equipment. University of Alabama at Birmingham Environmental Health & Safety. [Link]
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What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
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Proper Protective Equipment. Chemistry LibreTexts. [Link]
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Personal Protective Equipment Selection - Chlorine. The Chlorine Institute. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
